molecular formula C9H9NO4 B142989 2-(Ethoxycarbonyl)isonicotinic acid CAS No. 142074-49-5

2-(Ethoxycarbonyl)isonicotinic acid

Cat. No.: B142989
CAS No.: 142074-49-5
M. Wt: 195.17 g/mol
InChI Key: RPTHUWLNMZSRBB-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)isonicotinic acid is a versatile pyridine carboxylic acid derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. Its molecular structure incorporates both an ester and a carboxylic acid functional group on the isonicotinic acid scaffold, making it a valuable building block for the design of novel compounds. Research into related isonicotinic acid derivatives highlights the significance of this chemical class in developing enzyme inhibitors and bioactive molecules . These scaffolds are frequently explored in pharmaceutical development for their ability to interact with biological targets, facilitated by the electron-deficient nature of the pyridine ring which allows for π-π stacking and hydrogen bonding . As such, this compound presents substantial research value for chemists working in drug discovery, particularly in the synthesis of new molecules with potential therapeutic applications. Its utility is strictly for laboratory research purposes.

Properties

IUPAC Name

2-ethoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTHUWLNMZSRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569101
Record name 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142074-49-5
Record name 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethoxycarbonyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 142074-49-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predicted data with established analytical methodologies. While experimentally determined values for this specific molecule are not widely published, this guide establishes a robust framework for its characterization. It details the molecular structure, predicted physicochemical parameters, and its significance as a heterocyclic building block in medicinal chemistry. Crucially, this guide offers detailed, field-proven experimental protocols for determining key properties such as solubility, pKa, and spectral characteristics, empowering researchers to generate the precise data required for their discovery and development programs.

Introduction and Strategic Context

This compound is a bifunctional heterocyclic compound belonging to the pyridine family.[1] Its structure, featuring both a carboxylic acid and an ethyl ester group on the isonicotinic acid scaffold, makes it a versatile building block for organic synthesis.[1][2] The isonicotinic acid framework itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the anti-tuberculosis drug isoniazid.[3][4]

The dual functionality of this molecule allows for orthogonal chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the ethyl ester provides a handle for hydrolysis or transesterification. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting a range of diseases, including central nervous system disorders, inflammatory conditions, and cancer.[5][6]

A thorough understanding of the is paramount for its effective use. Properties such as solubility, acidity (pKa), and stability directly influence reaction conditions, purification strategies, formulation development, and, ultimately, the pharmacokinetic and pharmacodynamic profile of any resulting drug candidate. This guide provides the foundational knowledge and practical protocols to enable this characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is confirming its structure and identity.

Chemical Structure Diagram

Caption: Fig 1. Molecular Structure of this compound.

Physicochemical Properties

Precise, experimentally-derived data for this compound is sparse in publicly accessible literature. The following table summarizes key identifiers and computationally predicted properties, which serve as valuable estimates for initiating experimental work.[2]

PropertyValueSource
CAS Number 142074-49-5[1][2][7]
Molecular Formula C₉H₉NO₄[7][8]
Molecular Weight 195.17 g/mol [9]
Synonyms 2,4-Pyridinedicarboxylic acid 2-ethyl ester[8][9]
Predicted Boiling Point 438.8 ± 30.0 °C[9]
Predicted Density 1.304 ± 0.06 g/cm³[9]
Predicted pKa 3.00 ± 0.10 (for the carboxylic acid)[9]
Recommended Storage 2-8°C, Sealed in a dry environment[7]

Recommended Experimental Protocols for Characterization

Given the limited published data, direct experimental determination of the compound's properties is essential for any research or development program. The following section provides robust, validated protocols for characterizing the key physicochemical attributes of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Expertise & Rationale: The saturation shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically stable and reliable data crucial for pre-formulation and bioavailability assessments.[5][10] This method ensures that the solution has reached true equilibrium, unlike kinetic methods which can sometimes overestimate solubility.[11]

Experimental Workflow Diagram

solubility_workflow start Start: Solid Compound + Buffer step1 Add excess solid to a known volume of aqueous buffer (e.g., PBS pH 7.4) start->step1 step2 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium step1->step2 step3 Separate solid and liquid phases (Centrifugation at >10,000g for 15 min followed by filtration with 0.22 µm PVDF filter) step2->step3 step4 Quantify compound concentration in the clear supernatant using a validated HPLC-UV method step3->step4 end Result: Equilibrium Solubility (mg/mL or µM) step4->end caption Fig 2. Workflow for Equilibrium Solubility Determination

Caption: Fig 2. Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Incubation: Add an excess amount of solid this compound to a glass vial containing a known volume of the PBS buffer. The presence of undissolved solid throughout the experiment is critical.

  • Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After incubation, remove the vial and allow it to stand for a short period. To separate the undissolved solid, centrifuge an aliquot of the suspension at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully collect the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates. This step is crucial to avoid artificially high results.[1]

  • Quantification: Prepare a standard curve of the compound in the same buffer. Analyze the filtered sample and standards using a validated HPLC-UV method. The concentration is determined by comparing the sample's peak area to the standard curve.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly precise and reliable method for determining pKa values.[12][13] It directly measures the change in pH as a function of added titrant, allowing for the identification of the half-equivalence point where pH = pKa. For this compound, we expect two pKa values: one for the carboxylic acid (predicted to be ~3.0) and another for the protonated pyridine nitrogen (expected to be lower than the parent isonicotinic acid's pKa of ~4.96 due to the electron-withdrawing ester group).[9][14]

Step-by-Step Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in CO₂-free deionized water to create a solution of known concentration (e.g., 1-5 mM). A co-solvent like methanol may be used if aqueous solubility is low, but the pKa value will be for that specific solvent system.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas to prevent dissolution of atmospheric CO₂.[12]

  • Acidic Titration: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to fully protonate the molecule.

  • Basic Titration: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first inflection point will correspond to the neutralization of the excess strong acid, the second to the deprotonation of the carboxylic acid, and the third to the deprotonation of the pyridinium ion.

Spectroscopic Characterization

Expertise & Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of signals provide a complete picture of the molecule's atomic connectivity.[15]

  • Expected ¹H NMR Features: (in CDCl₃ or DMSO-d₆)

    • Pyridine Ring Protons: Three distinct aromatic protons will be observed, likely as doublets or doublets of doublets, in the δ 7.5-9.0 ppm region. The proton adjacent to the nitrogen will be the most downfield.

    • Ethyl Group: A quartet (CH₂) around δ 4.2-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm, with a typical coupling constant (J) of ~7 Hz.

    • Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

  • Expected ¹³C NMR Features:

    • Carbonyl Carbons: Two signals in the δ 160-175 ppm range, corresponding to the ester and carboxylic acid carbonyls.[16]

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen and the functional groups will be the most deshielded.[17]

    • Ethyl Group: Two aliphatic signals, a CH₂ around δ 60-65 ppm and a CH₃ around δ 13-15 ppm.

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. It is particularly useful for confirming the presence of the carbonyls and the carboxylic acid hydroxyl group.[18]

  • Expected Key Absorptions: (KBr pellet or ATR)

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[19]

    • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹; aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretch (Carbonyls): Two distinct, strong, sharp peaks are expected in the 1680-1750 cm⁻¹ region. The ester carbonyl will likely be at a higher wavenumber (1720-1740 cm⁻¹) than the carboxylic acid carbonyl (1680-1710 cm⁻¹), which is broadened by hydrogen bonding.[19]

    • C-O Stretch (Ester/Acid): Strong bands in the 1100-1300 cm⁻¹ region.

    • C=C/C=N Stretch (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

Expertise & Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition and offering structural clues. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[20]

  • Expected Observations:

    • Molecular Ion Peak (M+H)⁺: In positive ion mode ESI-MS, the primary observed ion should correspond to the protonated molecule [C₉H₉NO₄ + H]⁺ at m/z 196.05.

    • Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-45 Da), loss of CO₂ (-44 Da), or loss of the entire ethoxycarbonyl group (-73 Da).

Conclusion

This compound is a chemical intermediate of significant potential for pharmaceutical research and development. While comprehensive experimental data on its physicochemical properties is not yet prevalent in scientific literature, this guide provides a robust framework for its characterization. By combining predicted values with detailed, state-of-the-art experimental protocols, researchers are well-equipped to determine the precise parameters—solubility, pKa, and spectral identity—necessary to advance their scientific objectives. The application of these standardized methodologies will ensure the generation of high-quality, reliable data, facilitating the seamless integration of this versatile building block into drug discovery pipelines.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved January 14, 2026, from [Link]

  • Flogis, A., et al. (2022). The Impact of Centrifugation on Saturation Shake-Flask Solubility Measurements. Pharmaceutics. Retrieved January 14, 2026, from [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search. (n.d.). This compound, 1 gram.
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  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 14, 2026, from [Link]

  • Acree, Jr., W. E., & Abraham, M. H. (2014). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethoxycarbonyl)isonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and reliability for researchers in the field.

Introduction: Significance and Applications

This compound, also known as 2,4-pyridinedicarboxylic acid 2-ethyl ester, is a pyridine derivative featuring both a carboxylic acid and an ethyl ester functional group.[1][2][3] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its derivatives have been explored for their potential as therapeutic agents, including roles as inhibitors of prolyl 4-hydroxylase, which is implicated in fibrosis.[4] The strategic placement of the ester and acid moieties allows for selective chemical transformations, making it a key component in the design of novel pharmaceuticals and functional materials.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves the selective mono-hydrolysis of the corresponding diester, diethyl 2,4-pyridinedicarboxylate. This method is favored for its high selectivity and good yields.

Overall Synthesis Scheme

The synthesis is a two-step process starting from 2,4-pyridinedicarboxylic acid (lutidinic acid).

Synthesis_Scheme Start 2,4-Pyridinedicarboxylic Acid Intermediate Diethyl 2,4-pyridinedicarboxylate Start->Intermediate   Ethanol, H₂SO₄ (cat.)   Reflux Product This compound Intermediate->Product   NaOH (1 equiv.)   Ethanol/Water

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of Diethyl 2,4-pyridinedicarboxylate

The initial step is a Fischer esterification of 2,4-pyridinedicarboxylic acid. This reaction utilizes an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the diethyl ester.

Experimental Protocol:

  • Reaction Setup: To a suspension of 2,4-pyridinedicarboxylic acid (1 equivalent) in absolute ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.2-0.3 equivalents) with cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude diethyl 2,4-pyridinedicarboxylate.[5][6]

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure diester.[6]

Causality: The use of excess ethanol and a strong acid catalyst is crucial for shifting the reaction equilibrium towards the product side of this reversible esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Step 2: Selective Monohydrolysis of Diethyl 2,4-pyridinedicarboxylate

The key to obtaining this compound is the selective hydrolysis of one of the two ester groups. The ester at the 4-position is sterically less hindered and electronically more susceptible to hydrolysis than the ester at the 2-position, which is adjacent to the nitrogen atom. This difference in reactivity allows for selective saponification.[7]

Experimental Protocol:

  • Reaction Setup: Dissolve diethyl 2,4-pyridinedicarboxylate (1 equivalent) in a mixture of ethanol and water.

  • Saponification: Add a solution of sodium hydroxide (1.0-1.2 equivalents) dropwise at room temperature. The reaction is typically stirred for 2-4 hours. Monitoring by TLC is essential to prevent di-hydrolysis.

  • Work-up: Once the starting material is consumed, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 3-4 with dilute hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality: The precise control of the stoichiometry of the base is critical for achieving mono-hydrolysis. Using more than one equivalent of NaOH would lead to the formation of the dicarboxylic acid. The difference in electronic environment and steric hindrance between the C2 and C4 positions of the pyridine ring dictates the regioselectivity of the hydrolysis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 142074-49-5[1][2][3]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1]
Melting Point 272-274 °C[1]
Appearance White to off-white crystalline solid[8]
Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to elucidate the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Expected Chemical Shifts (in DMSO-d₆):

  • Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group (around δ 4.4 ppm) and a triplet for the -CH₃ group (around δ 1.3 ppm).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 13 ppm), which is exchangeable with D₂O.

Caption: Correlation of structure with expected ¹H NMR signals.

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[9]

  • C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1680-1710 cm⁻¹.[9]

  • C-O Stretch (Ester and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region.[9][10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Data (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 150. Loss of the carboxyl group (-COOH, m/z = 45) is also possible.

Self-Validating Protocols and Trustworthiness

The protocols described are designed to be self-validating. For instance, in the selective hydrolysis step, monitoring the reaction by TLC allows for precise control, ensuring the reaction is stopped once the starting diester is consumed, thereby preventing the formation of the diacid. The distinct spectroscopic signatures of the starting materials, intermediate, and final product provide clear checkpoints for verification at each stage of the synthesis. The melting point of the final product serves as a reliable indicator of its purity.[1]

Conclusion

This guide has outlined a reliable and well-established methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for their scientific endeavors. The comprehensive characterization data provided serves as a benchmark for ensuring the quality and identity of the synthesized material.

References

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The Emerging Role of 2-(Ethoxycarbonyl)isonicotinic Acid in Cellular Signaling: A Technical Guide to its Mechanism of Action as a Hypoxia-Inducible Factor-1α Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-(Ethoxycarbonyl)isonicotinic acid, a pyridine carboxylic acid derivative with significant potential in modulating cellular responses to hypoxia. Emerging evidence points towards its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This guide will dissect the intricate signaling cascade, offer field-proven insights into its experimental validation, and present a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Master Regulator of Cellular Oxygen Homeostasis

Cellular adaptation to low oxygen availability, or hypoxia, is a fundamental process in both normal physiology and various pathological states, including cancer and ischemic diseases.[1][2][3][4] The master transcriptional regulators of the hypoxic response are the Hypoxia-Inducible Factors (HIFs), heterodimeric proteins composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β or ARNT).[1][2][3][4]

Under normoxic conditions, the HIF-α subunit is tightly regulated and rapidly degraded. This process is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[5][6] These enzymes hydroxylate specific proline residues on the HIF-α subunit, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[6] Subsequent ubiquitination targets HIF-α for proteasomal degradation, effectively switching off the hypoxic response.

In hypoxic conditions, the lack of molecular oxygen as a co-substrate limits PHD activity.[5] This leads to the stabilization and accumulation of HIF-α in the cytoplasm. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1][7] This transcriptional activation drives the expression of a multitude of genes involved in angiogenesis, glucose metabolism, cell survival, and erythropoiesis, enabling the cell to adapt to the low oxygen environment.

Proposed Mechanism of Action of this compound: Inhibition of Prolyl Hydroxylase

This compound, also known as 2,4-Pyridinedicarboxylic acid 2-ethyl ester, is a member of the pyridine carboxylic acid family, a class of compounds known for their diverse biological activities, including enzyme inhibition.[8][9][10] Based on available data for structurally related compounds and the known regulation of the HIF pathway, the primary mechanism of action for this compound is proposed to be the inhibition of prolyl hydroxylase (PHD) enzymes .

A study involving a structurally similar compound, pyridine-2,4-dicarboxylic acid diethyl ester, demonstrated its ability to stabilize HIF-1α.[11] This finding strongly suggests that this compound functions as a competitive inhibitor of PHDs, likely by mimicking the co-substrate 2-oxoglutarate. By binding to the active site of PHDs, it prevents the hydroxylation of HIF-1α, thereby leading to its stabilization and the subsequent activation of downstream hypoxic signaling pathways.

The proposed mechanism is visualized in the following signaling pathway diagram:

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / Presence of Inhibitor HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD O2, 2-OG OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL Complex OH_HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHD_inhibited PHD Enzymes HIF1a_hypoxia->PHD_inhibited No O2 or Inhibited HIF_complex HIF-1α/β Complex HIF1a_hypoxia->HIF_complex Stabilization Inhibitor 2-(Ethoxycarbonyl) isonicotinic acid Inhibitor->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Transcription caption Proposed Mechanism of HIF-1α Stabilization.

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a comprehensive workflow for confirming the role of this compound as a PHD inhibitor and HIF-1α stabilizer.

In Vitro Enzyme Inhibition Assay

Objective: To directly assess the inhibitory effect of this compound on the activity of recombinant PHD enzymes.

Methodology:

  • Reagents and Materials:

    • Recombinant human PHD2 (the most abundant isoform).

    • Synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD).

    • 2-oxoglutarate (2-OG).

    • Ascorbate.

    • Fe(II).

    • Alpha-ketoglutarate-dependent dioxygenase assay kit (e.g., fluorescence-based).

    • This compound.

    • Positive control inhibitor (e.g., Dimethyloxalylglycine - DMOG).[5]

  • Protocol:

    • Prepare a reaction buffer containing ascorbate and Fe(II).

    • In a 96-well plate, add the reaction buffer, recombinant PHD2, and the HIF-1α ODD peptide.

    • Add varying concentrations of this compound or the positive control (DMOG) to the wells.

    • Initiate the reaction by adding 2-OG.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the enzyme activity according to the kit manufacturer's instructions (e.g., by measuring the decrease in a fluorescent probe).

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Outcome: A dose-dependent inhibition of PHD2 activity by this compound, yielding a measurable IC50 value.

Cellular HIF-1α Stabilization Assay

Objective: To determine if this compound can stabilize HIF-1α in a cellular context.

Methodology:

  • Cell Culture:

    • Use a relevant cell line, such as a human cancer cell line (e.g., HeLa, HCT116) or a renal cell carcinoma line (e.g., RCC4) which lacks functional VHL, as a negative control for degradation.[6][12]

  • Protocol:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8 hours). Include a vehicle control and a positive control (e.g., DMOG or hypoxia at 1% O2).

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to detect HIF-1α levels. Use an antibody against a constitutively expressed protein (e.g., β-actin) as a loading control.

Expected Outcome: A dose- and time-dependent increase in the levels of HIF-1α protein in cells treated with this compound under normoxic conditions.

Target Gene Expression Analysis

Objective: To confirm that the stabilized HIF-1α is transcriptionally active and upregulates its target genes.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described in the stabilization assay.

    • Extract total RNA from the treated cells.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse transcribe the RNA into cDNA.

    • Perform qRT-PCR using primers for known HIF-1α target genes, such as VEGFA (Vascular Endothelial Growth Factor A) and SLC2A1 (GLUT1).[13]

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

Expected Outcome: A significant upregulation in the mRNA levels of HIF-1α target genes in response to treatment with this compound.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation start Hypothesis: This compound inhibits PHD enzymes enz_assay PHD Enzyme Inhibition Assay start->enz_assay ic50 Determine IC50 enz_assay->ic50 cell_culture Cell Treatment ic50->cell_culture Proceed if IC50 is in a pharmacologically relevant range western_blot Western Blot for HIF-1α cell_culture->western_blot hif_stab HIF-1α Stabilization? western_blot->hif_stab q_pcr qRT-PCR for Target Genes hif_stab->q_pcr Yes gene_upreg Target Gene Upregulation? q_pcr->gene_upreg conclusion Conclusion: Mechanism of Action Confirmed gene_upreg->conclusion Yes caption Workflow for Validating the Mechanism of Action.

Figure 2: A comprehensive experimental workflow for validating the proposed mechanism of action.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the experimental validation.

AssayCompoundConcentration RangeOutcome MeasureResult
PHD Enzyme InhibitionThis compound0.1 nM - 100 µMIC50 (µM)To be determined
PHD Enzyme InhibitionDMOG (Positive Control)0.1 nM - 100 µMIC50 (µM)To be determined
HIF-1α Stabilization (Western Blot)This compound1 µM - 50 µMFold Change in HIF-1αTo be determined
Target Gene Expression (VEGFA)This compound1 µM - 50 µMFold Change in mRNATo be determined
Target Gene Expression (SLC2A1)This compound1 µM - 50 µMFold Change in mRNATo be determined

Therapeutic Implications and Future Directions

The ability of this compound to stabilize HIF-1α through the inhibition of PHD enzymes opens up several promising therapeutic avenues. HIF-PHIs are a novel class of drugs being developed for the treatment of anemia associated with chronic kidney disease, as they can stimulate the production of endogenous erythropoietin (EPO).[13][14]

Beyond anemia, the modulation of the HIF pathway has potential applications in:

  • Ischemic Diseases: Promoting angiogenesis and cell survival in tissues affected by ischemia, such as in myocardial infarction and peripheral artery disease.

  • Wound Healing: Enhancing tissue repair and regeneration.

  • Inflammatory Diseases: Modulating the inflammatory response.

However, it is crucial to consider the potential dual role of HIF-1α in cancer. While HIF-1α stabilization can be beneficial in some contexts, its overactivation is also associated with tumor progression and metastasis.[3][7] Therefore, a thorough understanding of the specific cellular context and the selectivity profile of this compound against different PHD isoforms and other 2-OG dependent dioxygenases is paramount for its safe and effective therapeutic development.

Future research should focus on:

  • Determining the selectivity of this compound for the three PHD isoforms.

  • Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models.

  • Investigating its efficacy and safety in relevant disease models.

Conclusion

References

  • A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. Int J Cosmet Sci. 2020;42(2):167-173. [Link]

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  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorg Med Chem. 2015;23(4):758-765. [Link]

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  • Prolyl Hydroxylase Inhibitor-Mediated HIF Activation Drives Transcriptional Reprogramming in Retinal Pigment Epithelium: Relevance to Chronic Kidney Disease. Int J Mol Sci. 2022;23(21):13296. [Link]

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discovery of 2-(Ethoxycarbonyl)isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-(Ethoxycarbonyl)isonicotinic Acid and Its Derivatives

Executive Summary

The isonicotinic acid framework represents a "privileged structure" in medicinal chemistry, most famously embodied by the frontline antitubercular drug Isoniazid. Its derivatives have demonstrated a vast spectrum of biological activities, making them a focal point of drug discovery for decades. This technical guide delves into the synthesis, derivatization, and therapeutic applications of a key difunctionalized building block: this compound (CAS 142074-49-5).[1][2] We will explore the foundational synthetic routes to its precursors, detail the strategic construction of the core molecule, and provide an in-depth analysis of how its derivatives are being leveraged to develop next-generation therapeutic agents against infectious diseases, inflammation, and cancer. This document is intended for researchers and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

The Isonicotinic Acid Scaffold: A Cornerstone of Modern Pharmacy

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid scaffold for presenting functional groups in precise three-dimensional orientations. Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are particularly prominent. The discovery of Isoniazid (isonicotinic acid hydrazide) revolutionized the treatment of tuberculosis and established this scaffold as a critical pharmacophore.

The introduction of a second functional group, as in this compound, transforms the simple scaffold into a versatile platform for combinatorial synthesis and fine-tuning of physicochemical properties. The presence of both a carboxylic acid and an ester at defined positions (C4 and C2, respectively) allows for selective and orthogonal chemical modifications, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. These derivatives serve as crucial intermediates in the synthesis of compounds targeting a range of biological pathways, from central nervous system disorders to inflammatory diseases.[3][4]

Foundational Synthesis: Accessing the Ethyl Isonicotinate Precursor

The journey towards complex derivatives begins with the efficient synthesis of the mono-ester, ethyl isonicotinate. This compound is a fundamental starting material, and its preparation has been optimized through various methods, from classical approaches to modern, efficiency-focused techniques.[5][6]

Core Reaction: Esterification of Isonicotinic Acid

The direct esterification of isonicotinic acid with ethanol is the most straightforward conceptual route. The primary challenge lies in driving the equilibrium towards the product, which typically requires a strong acid catalyst and removal of water.

G Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification Ethanol Ethanol Ethanol->Ethyl_Isonicotinate Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ethyl_Isonicotinate Esterification Water Water Ethyl_Isonicotinate->Water +

Caption: General scheme for Fischer esterification of isonicotinic acid.

Protocol 1: Classical Synthesis via Acyl Chloride Intermediate

This robust, high-yield method proceeds by activating the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate, which then readily reacts with ethanol.

Rationale: The conversion to an acyl chloride circumvents the unfavorable equilibrium of direct esterification. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous and easily removed. The final product is often isolated as a hydrochloride salt due to the basicity of the pyridine nitrogen, requiring a neutralization step to yield the free base.[7]

Step-by-Step Methodology:

  • Activation: Suspend isonicotinic acid (1.0 eq) in toluene. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.1 eq) while stirring.

  • Reaction: Heat the mixture to 90-100°C for 1.5 hours until gas evolution ceases. The formation of the acyl chloride is typically accompanied by a change in the solution's appearance.

  • Esterification: Cool the reaction mixture to 90°C and carefully add absolute ethanol (1.5 eq) dropwise. Maintain the temperature at 100°C for an additional 1.5 hours.

  • Isolation: Cool the mixture in an ice bath. The product, ethyl isonicotinate hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.[7]

  • Neutralization: Dissolve the hydrochloride salt in cold water. Add sodium bicarbonate (NaHCO₃) portion-wise with stirring until the solution is neutral (pH ~7).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield pure ethyl isonicotinate.[7]

Protocol 2: Microwave-Assisted Green Synthesis

Modern synthetic chemistry emphasizes efficiency and sustainability. Microwave-assisted synthesis offers a significant reduction in reaction times and often improves yields.

Rationale: Microwave irradiation provides rapid and uniform heating, dramatically accelerating the rate of reaction compared to conventional heating. Using a solid catalyst like activated carbon simplifies purification.[8]

Step-by-Step Methodology:

  • Preparation: In a microwave reaction vessel, combine isonicotinic acid (1.0 eq), absolute ethanol (0.8 eq), activated carbon catalyst, and toluene as the solvent.

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate for 10 minutes at 200W, maintaining a temperature of 130°C.[8]

  • Workup: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to pH 7.

  • Extraction: Separate the organic layer. Extract the aqueous phase with chloroform and combine the organic layers.

  • Purification: Recover the solvent by distillation, followed by vacuum distillation of the residue to obtain high-purity ethyl isonicotinate. A reported yield for this method is as high as 97.2%.[8]

Data Summary: Comparison of Synthetic Methods
ParameterClassical Acyl Chloride Method[7]Microwave-Assisted Method[8]
Reaction Time 3-4 hours10 minutes
Typical Yield ~96% (hydrochloride salt)~97%
Key Reagents Thionyl Chloride, DMF, TolueneActivated Carbon, Toluene
Conditions 100°C Conventional Heating130°C Microwave Irradiation
Advantages Robust, well-establishedExtremely rapid, high yield
Disadvantages Use of corrosive SOCl₂Requires specialized equipment

Advanced Synthesis of this compound

The synthesis of the difunctionalized target molecule requires a more complex, regioselective approach, often starting from a substituted pyridine precursor rather than isonicotinic acid itself. A notable route begins with 2,4-lutidine (2,4-dimethylpyridine).

Rationale: This strategy builds the required functional groups onto the pyridine ring sequentially. It leverages organometallic chemistry (deprotonation with n-butyllithium) to activate a specific methyl group, followed by electrophilic trapping and oxidation.[4]

G cluster_0 Step A: Selective Functionalization cluster_1 Step B: Oxidation & Esterification Lutidine 2,4-Lutidine Intermediate1 Lithated Intermediate Lutidine->Intermediate1 1. nBuLi, THF 2. Diethylamine Intermediate2 Dimethylformamide (DMF) Adduct Intermediate1->Intermediate2 3. DMF Intermediate3 Vinyl Amine Intermediate Intermediate2->Intermediate3 Reaction with (not specified) Intermediate4 Isonicotinaldehyde Derivative Intermediate3->Intermediate4 Ozonolysis (O₃) FinalProduct 2-(Ethoxycarbonyl) -isonicotinic acid Intermediate4->FinalProduct Oxidation & Esterification (details vary)

Caption: Conceptual workflow for the synthesis of the target molecule from 2,4-lutidine.[4]

This multi-step process, often detailed in patent literature, involves the selective deprotonation of the 4-methyl group of 2,4-lutidine using a strong base like n-butyllithium (nBuLi) at low temperatures (-70 to -50°C).[4] The resulting anion is then trapped with an electrophile like DMF to introduce a formyl group precursor. Subsequent oxidation steps, such as ozonolysis, convert the side chains into the required carboxylic acid and ester functionalities. While complex, this approach provides controlled access to the desired 2,4-disubstituted pattern.

Key Derivatives and Their Therapeutic Significance

The true value of this compound and its precursors lies in their conversion to biologically active derivatives, primarily hydrazides and their corresponding hydrazones.

G Ethyl_Ester Ethyl Isonicotinate (or derivative) Hydrazide Isonicotinic Acid Hydrazide Ethyl_Ester->Hydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Hydrazide Hydrazone Hydrazone Derivative (Schiff Base) Hydrazide->Hydrazone Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone

Caption: General pathway for converting an isonicotinate ester to bioactive hydrazones.

Antitubercular Agents

Building on the legacy of Isoniazid, numerous research programs focus on synthesizing novel isonicotinic acid hydrazide-hydrazones to overcome the growing threat of drug-resistant Mycobacterium tuberculosis (Mtb).[9] By condensing the core hydrazide with various aldehydes and ketones, chemists can introduce a wide array of lipophilic and electronically diverse substituents.

Mechanism & Rationale: Isoniazid is a prodrug activated by the Mtb catalase-peroxidase enzyme (KatG), and it subsequently inhibits mycolic acid synthesis. Resistance often arises from mutations in the katG gene. Novel hydrazone derivatives aim to either restore activity against resistant strains, improve potency, or possess entirely different mechanisms of action. Several synthesized derivatives have shown minimum inhibitory concentrations (MIC) significantly lower than Isoniazid itself, demonstrating their potential as next-generation anti-TB drugs.[10]

Anti-inflammatory and Antimicrobial Agents

The isonicotinic acid scaffold is not limited to anti-infectives. Many derivatives exhibit potent anti-inflammatory properties. Studies have identified compounds that act as powerful inhibitors of Reactive Oxygen Species (ROS), which are key mediators of inflammation.[11] Furthermore, the broad biological activity extends to general antimicrobial and antifungal applications. Derivatives featuring substituents like dichloro, hydroxyl, and tri-iodo groups have shown significant activity against bacteria such as S. aureus and E. coli and fungi like C. albicans.[12]

Anticancer Agents: Organometallic Complexes

A novel and promising application involves incorporating isonicotinic acid derivatives as ligands in organometallic complexes. Ruthenium(II) complexes bearing isonicotinic hydrazone-based ligands have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines.[13] This strategy combines the recognized biological activity of the hydrazone with the unique chemical properties of the metal center, opening a new avenue for the development of metal-based therapeutics.

Data Summary: Biological Activities of Isonicotinic Acid Derivatives
Derivative ClassTherapeutic AreaKey FindingsReferences
Hydrazide-Hydrazones AntitubercularPotent activity against M. tuberculosis H37Rv, with some derivatives exceeding the potency of Isoniazid.[10]
Oxadiazoles Anti-inflammatorySuperior anti-inflammatory activity compared to the standard drug Naproxen.[11]
Acyl Hydrazides AntimicrobialBroad-spectrum activity against various bacteria and fungi.[12]
Ruthenium(II) Complexes AnticancerModerate to high cytotoxic activity against melanoma, adenocarcinoma, and breast cancer cell lines.[13]

Detailed Experimental Protocol: Synthesis of an (E)-N'-benzylideneisonicotinohydrazide

This two-step protocol is representative of the synthesis of a large class of biologically active hydrazone derivatives, starting from the common precursor, ethyl isonicotinate.[14]

Step A: Synthesis of Isonicotinic Hydrazide
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isonicotinate (1.0 eq) in ethanol.

  • Reaction: Add hydrazine hydrate (99%, 3.0 eq) to the solution. Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Cool the concentrated solution in an ice bath to precipitate the isonicotinic hydrazide as a white solid.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the pure product.

Step B: Synthesis of the Hydrazone via Condensation
  • Setup: Dissolve the synthesized isonicotinic hydrazide (1.0 eq) in ethanol. Add benzaldehyde (1.0 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 2.5 to 3 hours, monitoring by TLC.[14]

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate directly from the solution.

  • Purification: Filter the precipitate, wash thoroughly with cold distilled water, and then with a cold 30% ethyl acetate:hexane mixture to remove unreacted aldehyde. Dry the solid product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point determination.

Conclusion and Future Outlook

The this compound scaffold and its simpler precursors remain highly valuable and versatile platforms in drug discovery. The synthetic accessibility of ethyl isonicotinate, coupled with the straightforward conversion to a vast library of hydrazone derivatives, ensures its continued relevance. The demonstrated success in generating potent antitubercular and anti-inflammatory agents underscores the fruitfulness of this chemical space.

Future efforts will likely focus on expanding the diversity of derivatives beyond hydrazones, exploring new bioisosteric replacements, and applying modern computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, for more rational drug design.[12] The integration of these scaffolds into novel therapeutic modalities, like organometallic anticancer agents, highlights a dynamic and evolving field with significant potential to address unmet medical needs.

References

  • Zhengzhou Changkuan Technology Co., Ltd. et al. (2019). Ethyl isonicotinate synthesis. ChemicalBook.
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An In-depth Technical Guide to 2-(Ethoxycarbonyl)isonicotinic Acid (CAS 142074-49-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Carboxylic Acid Derivative

2-(Ethoxycarbonyl)isonicotinic acid, registered under CAS number 142074-49-5, is a pyridine carboxylic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and an ethyl ester group on the pyridine ring, offers multiple reaction sites for chemical modification. This dual functionality allows for the strategic construction of more complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

The isonicotinic acid scaffold is a well-established pharmacophore, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. As a derivative of isonicotinic acid, this compound is positioned as a key starting material for the development of new chemical entities with potentially enhanced efficacy and novel mechanisms of action. Understanding its chemical behavior and reactivity is therefore crucial for its effective utilization in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 142074-49-5
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [2]
Melting Point 272-274 °C
Boiling Point (Predicted) 438.8 ± 30.0 °C
Density (Predicted) 1.304 ± 0.06 g/cm³
pKa (Predicted) 3.00 ± 0.10
XLogP3 (Predicted) 0.9
Topological Polar Surface Area 76.5 Ų
Purity (Typical) ≥98% (HPLC)[1]
Appearance White to off-white crystalline solid[3]
Storage Sealed in dry, 2-8°C[2]

Structural Formula:

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group.

  • Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and ester groups.

  • Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the ester oxygen (likely in the δ 4.0-4.5 ppm range) and a triplet for the terminal methyl protons (-CH₃) (likely in the δ 1.2-1.5 ppm range).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid and ester carbonyl carbons.

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

  • Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.[4]

  • C=O Stretch (Carboxylic Acid and Ester): Strong absorption bands in the range of 1760-1690 cm⁻¹. The two carbonyl groups may result in two distinct or overlapping peaks.[4]

  • C-O Stretch (Ester and Carboxylic Acid): Bands in the 1320-1210 cm⁻¹ region.[4]

  • C-H Stretch (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.[4]

  • C=C and C=N Stretch (Pyridine Ring): Absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and the carboxylic acid group.

Synthesis and Reactivity

Proposed Synthetic Pathway:

Synthesis 2,4-Pyridinedicarboxylic acid 2,4-Pyridinedicarboxylic acid This compound This compound 2,4-Pyridinedicarboxylic acid->this compound Ethanol, H+ catalyst (e.g., H2SO4, SOCl2) Controlled conditions

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2,4-pyridinedicarboxylic acid in anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) is added dropwise at 0°C.[5]

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a controlled period. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) to maximize the yield of the desired mono-ester and minimize the formation of the di-ester.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

The reactivity of this molecule is dictated by its two functional groups. The carboxylic acid can be converted to an amide, acid chloride, or another ester. The ethyl ester can be hydrolyzed back to the carboxylic acid or undergo transesterification. The pyridine nitrogen can also participate in reactions, such as N-oxidation or quaternization. This multi-faceted reactivity makes it a highly valuable and adaptable building block in a synthetic workflow.

Application in Drug Discovery and Development

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with prominent examples including the anti-tuberculosis drug isoniazid.[3] The presence of the pyridine ring is often associated with favorable pharmacokinetic properties and the ability to engage in various biological interactions.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6] Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the search for new drug candidates. It is particularly useful in the development of compounds targeting central nervous system disorders and inflammatory diseases.[6]

Potential Therapeutic Areas:

  • Antimicrobial Agents: The isonicotinic acid core is a known pharmacophore for antimicrobial activity. Derivatives of this compound could be synthesized and screened for activity against various bacterial and fungal strains.

  • Anti-inflammatory Drugs: Isonicotinic acid derivatives have shown promise as anti-inflammatory agents. The carboxylic acid and ester moieties of the title compound can be modified to create novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme Inhibitors: The structural features of this molecule make it a suitable starting point for the design of inhibitors for various enzymes implicated in disease.

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this chemical include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[2]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound (CAS 142074-49-5) is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined chemical structure, predictable spectroscopic properties, and versatile reactivity make it an ideal starting material for the synthesis of novel compounds with therapeutic potential. While direct biological activity data for this specific compound is limited, its role as a key intermediate in the synthesis of pharmaceutically relevant molecules is clear. This technical guide provides a solid foundation of knowledge for researchers looking to leverage the unique chemical properties of this compound in their drug discovery and development programs.

References

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  • Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

  • Google Patents.
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solubility of 2-(Ethoxycarbonyl)isonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Ethoxycarbonyl)isonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block in medicinal chemistry. While extensive quantitative solubility data for this specific compound in a wide array of organic solvents is not broadly published, this document furnishes the foundational knowledge and detailed methodologies required for its empirical determination. We delve into the physicochemical properties of this compound, present established protocols for solubility assessment, and offer insights into the anticipated solubility behavior based on its structural relationship to the well-characterized parent compound, isonicotinic acid. This guide is intended to empower researchers to conduct robust solubility studies, ensuring data integrity and facilitating informed decisions in drug discovery and development workflows.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding and precise measurement of a compound's solubility in various solvent systems are indispensable during the pre-formulation and formulation development phases.[1][2]

This compound is a derivative of isonicotinic acid, a molecule of significant pharmaceutical relevance, most notably as a precursor to the antituberculosis drug isoniazid.[3][4] The introduction of the ethoxycarbonyl group modifies the polarity and hydrogen bonding capabilities of the parent molecule, thereby influencing its solubility profile. This guide will provide a framework for understanding and determining the solubility of this compound, addressing the current gap in publicly available, solvent-specific data.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

PropertyValueSource
CAS Number 142074-49-5[5][6]
Molecular Formula C9H9NO4[5][7]
Molecular Weight 195.17 g/mol [5][7]
Predicted pKa 3.00 ± 0.10[7]
Predicted Boiling Point 438.8 ± 30.0 °C[7]
Predicted Density 1.304 ± 0.06 g/cm3 [7]
Appearance White to off-white crystalline solid[4]

The predicted pKa suggests that this compound is a weak acid. This is a crucial piece of information, as the solubility of ionizable compounds is highly dependent on the pH of the medium.[8][9] The presence of both a carboxylic acid and an ester functional group, along with the pyridine ring, allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which will govern its solubility in different organic solvents.

A Note on the Parent Compound: Isonicotinic Acid

While specific data for the title compound is scarce, the solubility of its parent, isonicotinic acid, has been studied. Isonicotinic acid is soluble in water and hot ethanol, but has limited solubility in ether and benzene.[3] Studies have also reported its solubility in methanol, ethanol, 1-propanol, 2-propanol, and 1,2-propanediol at various temperatures.[10] The addition of the ethoxycarbonyl group to form this compound is expected to increase its lipophilicity, which would generally lead to decreased solubility in polar protic solvents like water and increased solubility in less polar organic solvents.

Experimental Determination of Solubility: The Gold Standard

Given the lack of published data, empirical determination of solubility is necessary. The shake-flask method is the most reliable and widely used technique for measuring equilibrium solubility.[11]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated.

Principle: At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the solute in the solution is constant. This concentration is the equilibrium solubility.

Protocol:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Add a precise volume of the desired organic solvent to the container.

  • Equilibration:

    • Place the sealed container in a constant temperature environment, such as a shaker bath or a temperature-controlled incubator. Temperature control is critical as solubility is temperature-dependent.[8]

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of the solubility.

    • Centrifugation at a controlled temperature is the preferred method. Filtration can also be used, but care must be taken to avoid precipitation of the solute on the filter membrane.

  • Quantification:

    • Carefully remove an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): The most common and accurate method.[2]

      • UV-Vis Spectroscopy: A simpler method, provided the compound has a suitable chromophore and there are no interfering substances.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add precise volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Seal container sep1 Centrifuge to pellet undissolved solid equil1->sep1 Equilibrium reached quant1 Extract clear supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC or UV-Vis quant2->quant3 calc1 Determine solubility (accounting for dilution) quant3->calc1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Causality Behind Experimental Choices

  • Excess Solid: The use of an excess of the solid compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[11]

  • Constant Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant and accurately recorded temperature is crucial for reproducible and meaningful results.[8]

  • Agitation: Agitation increases the surface area of the solid in contact with the solvent, which accelerates the rate of dissolution and helps in reaching equilibrium faster.

  • Purity of Compound and Solvent: The purity of both the solute and the solvent is paramount. Impurities can affect the solubility and lead to erroneous results.[8]

  • Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. The method must be validated for linearity, accuracy, and precision.

Safety and Handling of this compound

According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13][14]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

While direct, published solubility data for this compound in a comprehensive range of organic solvents is limited, this guide provides the necessary framework for researchers to obtain this critical information. By understanding its physicochemical properties and meticulously applying the detailed shake-flask methodology, scientists in drug development can generate the reliable data needed to advance their research. The provided protocol, coupled with an understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible solubility data, which is fundamental to successful formulation development and, ultimately, to the creation of effective therapeutics.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. [Link]

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  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. ResearchGate. [Link]

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spectroscopic data interpretation of 2-(Ethoxycarbonyl)isonicotinic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-(Ethoxycarbonyl)isonicotinic Acid

Introduction: The Analytical Imperative for Heterocyclic Building Blocks

In the landscape of modern drug discovery and development, heterocyclic molecules form the cornerstone of countless therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their versatile chemical reactivity and biological activity. This compound, also known as 2,4-Pyridinedicarboxylic acid 2-ethyl ester, is a key heterocyclic building block.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group on a pyridine scaffold, makes it a valuable synthon for constructing more complex molecular architectures.

The unambiguous structural confirmation and purity assessment of such starting materials are not merely procedural formalities; they are fundamental to ensuring the integrity and reproducibility of the entire synthetic cascade. A failure to rigorously characterize this molecule can lead to unforeseen side reactions, impurities in the final active pharmaceutical ingredient (API), and significant delays in development timelines.

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. Moving beyond a simple presentation of data, we will delve into the causality behind the observed spectral features, offering field-proven insights into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. The methodologies and interpretative frameworks described herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure of this compound is presented below with a standardized numbering system that will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry serves as the initial and most crucial step in structural analysis, providing the molecular weight of the compound.[2] This data immediately validates the molecular formula and offers the first clues into the molecule's composition.

Expert Insight: Choosing the Right Ionization Technique

For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) sites, Electrospray Ionization (ESI) is the preferred technique over Electron Ionization (EI). ESI is a soft ionization method that typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This ensures the molecular ion is easily identified, which is the primary goal.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization (Positive Mode): A high voltage (e.g., +3 to +5 kV) is applied to the infusion needle. The solvent evaporates, and the analyte molecules acquire a proton to form [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation: Predicted Mass and Fragmentation

The molecular formula is C₉H₉NO₄.[1] The calculated monoisotopic mass is 195.0532 g/mol .

Table 1: Predicted ESI-MS Data for this compound

Ion SpeciesCalculated m/zInterpretation
[M+H]⁺196.0604Molecular ion (protonated)
[M-H]⁻194.0460Molecular ion (deprotonated)
[M+Na]⁺218.0423Sodium adduct

In tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, we can predict key structural fragments that validate the connectivity.

Table 2: Predicted MS/MS Fragmentation Pattern ([M+H]⁺ as precursor)

Fragment m/zLost Neutral FragmentFormula of LossInterpretation
168.0499C₂H₄EthyleneLoss from the ethyl ester group.
150.0393C₂H₅OHEthanolLoss of the ethoxy group with hydrogen rearrangement.
124.0237C₂H₅OH + COEthanol + Carbon MonoxideSubsequent loss of CO from the ester carbonyl.

This fragmentation pattern provides a robust confirmation of the ethoxycarbonyl substituent.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][3] For this compound, IR spectroscopy provides definitive evidence for the carboxylic acid and ester moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses ATR, which requires minimal sample preparation.

  • Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Sample Scan: The infrared spectrum of the sample is recorded.

Data Interpretation: Characteristic Absorption Bands

The key to IR interpretation is recognizing the signature absorption bands of the functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensityRationale and Expert Insight
~3000 - 2500Carboxylic AcidO-H stretchBroad, StrongThis very broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[4][5]
~2980 - 2850AlkylC-H stretchMediumCorresponds to the sp³ C-H bonds of the ethyl group.
~1735 - 1715EsterC=O stretchStrong, SharpThe ester carbonyl typically appears at a higher frequency than the acid carbonyl. Its position is influenced by conjugation with the pyridine ring.
~1710 - 1680Carboxylic AcidC=O stretchStrong, SharpThe carbonyl of the carboxylic acid, also influenced by conjugation and hydrogen bonding. The presence of two distinct C=O bands is strong evidence for the two different carbonyl environments.
~1600 - 1580Aromatic RingC=C/C=N stretchMediumCharacteristic in-ring vibrations of the pyridine nucleus.
~1300 - 1200Ester / AcidC-O stretchStrongA strong band corresponding to the C-O single bond stretches of both the ester and carboxylic acid groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, confirming atom connectivity and stereochemistry.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it readily dissolves both the carboxylic acid and the ester, and the acidic proton is more likely to be observed.

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

  • Acquisition (¹H): A standard one-pulse ¹H NMR experiment is run. Key parameters include spectral width, acquisition time, and number of scans.

  • Acquisition (¹³C): A proton-decoupled ¹³C NMR experiment (e.g., PENDANT or DEPT) is run to acquire a spectrum showing all unique carbon signals.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The electron-withdrawing nature of the nitrogen atom and the two carbonyl groups significantly influences the chemical shifts of the aromatic protons, pushing them downfield.

Table 4: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-acid> 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
H6~8.8 - 9.0Doublet (d)1HThis proton is ortho to the ring nitrogen, making it the most deshielded of the aromatic protons. It is split by H5.
H3~8.4 - 8.6Doublet (d)1HThis proton is ortho to the ester group and meta to the nitrogen. It is split by H5.
H5~8.0 - 8.2Doublet of Doublets (dd)1HThis proton is coupled to both H6 and H3, resulting in a dd pattern.
CH₂ CH₃ (C8)~4.4 - 4.6Quartet (q)2HThese protons are adjacent to the ester oxygen and are split into a quartet by the three protons on C9.
CH₂CH₃ (C9)~1.3 - 1.5Triplet (t)3HThese protons are split into a triplet by the two protons on C8.
Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon(s)Predicted δ (ppm)Rationale
C10 (Acid C=O)~166 - 168The carboxylic acid carbonyl is highly deshielded.
C7 (Ester C=O)~164 - 166The ester carbonyl is also highly deshielded, typically slightly upfield of the acid carbonyl.
C2, C4~148 - 152These two carbons are attached to the electron-withdrawing substituents and the nitrogen, making them the most deshielded aromatic carbons.
C6~140 - 142This carbon is adjacent to the nitrogen, causing a significant downfield shift.
C3, C5~122 - 128These are the remaining aromatic carbons. Specific assignment requires more advanced 2D NMR techniques.
C8 (-OC H₂)~62 - 64The carbon atom directly attached to the ester oxygen.
C9 (-CH₃)~14 - 16The terminal methyl carbon of the ethyl group.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.[6][7] Each method provides a piece of the puzzle, and together they form a self-validating system that leads to an unambiguous structural confirmation.

G A Sample: this compound B Mass Spectrometry (ESI-MS) A->B C IR Spectroscopy (ATR) A->C D ¹H NMR Spectroscopy A->D E ¹³C NMR Spectroscopy A->E F Result: Molecular Formula Confirmed (C₉H₉NO₄, MW=195.19) B->F G Result: Functional Groups Identified (-COOH, -COOR, Pyridine) C->G H Result: Proton Environment & Connectivity (Aromatic, Ethyl, Acid H) D->H I Result: Unique Carbon Skeleton (9 Distinct Carbons) E->I J Integrated Data Analysis & Interpretation F->J G->J H->J I->J K Final Structure Confirmed J->K

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of the synergy between modern analytical techniques. Mass spectrometry confirms the molecular formula, Infrared spectroscopy verifies the presence of key functional groups, and ¹H and ¹³C NMR spectroscopy provide a detailed map of the atomic framework. By following the integrated workflow presented in this guide, researchers, scientists, and drug development professionals can confidently and rigorously confirm the structure and purity of this vital chemical building block, ensuring the integrity of their scientific endeavors.

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  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). m/z of characteristic ions in EI mass spectrum of ethoxycarbonyl/ethyl.... Retrieved from [Link]

  • NICODOM. (2012). IS NIR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Isonicotinic acid, morpholide. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

  • MassBank. (2020, August 19). Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(Ethoxycarbonyl)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of isonicotinic acid, a cornerstone pharmacophore, have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial to anticancer and anti-inflammatory effects.[1][2][3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 2-(ethoxycarbonyl)isonicotinic acid analogs. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, integrates self-validating systems for data trustworthiness, and is grounded in authoritative scientific literature. We will explore key screening paradigms, including anticancer, antimicrobial, and enzyme inhibition assays, complete with detailed methodologies, data interpretation insights, and visualizations of relevant biological pathways and workflows.

Introduction: The Isonicotinic Acid Scaffold in Drug Discovery

Isonicotinic acid, or pyridine-4-carboxylic acid, is a simple heterocyclic compound that serves as a vital precursor in pharmaceutical synthesis.[5][6] Its most renowned derivative is isoniazid, a first-line treatment for tuberculosis that has saved countless lives.[1][7] The therapeutic potential of this scaffold extends far beyond antimycobacterial activity, with analogs exhibiting anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][8][9] The introduction of an ethoxycarbonyl group at the 2-position, along with further modifications, creates a diverse chemical space for the development of novel therapeutic agents. This guide will provide the technical and theoretical foundation for effectively screening these analogs to uncover their biological potential.

Anticancer Activity Screening

A significant area of investigation for isonicotinic acid derivatives is their potential as anticancer agents.[1][10][11] Screening for cytotoxic and antiproliferative effects is a critical first step in identifying promising lead compounds.

Cytotoxicity Assays: The Foundation of Anticancer Screening

The initial evaluation of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays measure the ability of a compound to induce cell death.

Recommended Cell Lines for Initial Screening:

  • A549: Human lung adenocarcinoma

  • MDA-MB-231: Human breast cancer (triple-negative)

  • HCT116: Human colorectal cancer[11]

  • A375: Human melanoma[10]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the this compound analogs in the appropriate cell culture medium. A typical concentration range for initial screening is 0.01 µM to 50 µM.[10]

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation:

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)A375 IC50 (µM)
Analog 115.210.825.118.5
Analog 22.13.51.82.9
Analog 3>50>50>50>50
Doxorubicin0.50.30.80.6

Workflow for Anticancer Cytotoxicity Screening:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture & Seed Cancer Cell Lines E1 Treat Cells with Compounds & Controls P1->E1 P2 Prepare Serial Dilutions of Analog Compounds P2->E1 E2 Incubate for 48-72h E1->E2 E3 Add CellTiter-Glo® Reagent E2->E3 A1 Measure Luminescence E3->A1 A2 Calculate IC50 Values A1->A2 A3 Identify Lead Compounds A2->A3 G INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation ActivatedINH Activated Isoniazid KatG->ActivatedINH InhA InhA (Enoyl-ACP reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Bactericidal Bactericidal Effect CellWall->Bactericidal

Caption: Simplified pathway of isoniazid's activation and action.

Anti-inflammatory and Enzyme Inhibition Assays

Chronic inflammation is implicated in a multitude of diseases, and the overproduction of reactive oxygen species (ROS) is a key factor. [9]Isonicotinic acid derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes like cyclooxygenase-2 (COX-2). [9]

ROS Inhibition Assay

This assay measures the ability of a compound to suppress the production of ROS by stimulated phagocytic cells (e.g., neutrophils).

Step-by-Step Methodology:

  • Cell Preparation: Isolate phagocytic cells (e.g., from whole blood) and suspend them in a suitable buffer.

  • Compound Incubation: Incubate the cells with the test compounds at various concentrations.

  • Stimulation and Detection: Add a chemiluminescent probe (e.g., luminol) and a stimulant (e.g., zymosan) to trigger the respiratory burst and subsequent ROS production.

  • Measurement: Measure the chemiluminescence over time using a luminometer.

  • Data Analysis: Calculate the percent inhibition of ROS production relative to a control. [2]

In Silico and In Vitro Enzyme Inhibition Screening

Molecular docking studies can predict the binding affinity of isonicotinic acid analogs to the active site of enzymes like COX-2, providing a rationale for their anti-inflammatory activity. [9]These in silico findings should be validated with in vitro enzyme inhibition assays.

Protocol: COX-2 Inhibition Assay

A variety of commercially available kits can be used to measure the inhibition of COX-2 activity. These assays typically involve providing the enzyme with its substrate, arachidonic acid, and measuring the production of prostaglandin E2 (PGE2).

Workflow for Enzyme Inhibition Screening:

G cluster_insilico In Silico Screening cluster_invitro In Vitro Validation cluster_analysis Analysis IS1 Molecular Docking of Analogs to Target Enzyme IS2 Predict Binding Affinity IS1->IS2 A1 Correlate Docking Scores with IC50 Values IS2->A1 IV1 Perform Enzyme Inhibition Assay IV2 Determine IC50 Values IV1->IV2 IV2->A1 A2 Establish Structure-Activity Relationship (SAR) A1->A2

Caption: Integrated in silico and in vitro enzyme inhibition workflow.

Conclusion and Future Directions

The systematic screening of this compound analogs offers a promising avenue for the discovery of novel therapeutic agents. The multi-faceted approach outlined in this guide, encompassing anticancer, antimicrobial, and anti-inflammatory assays, provides a robust framework for identifying and characterizing lead compounds. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent analogs, as well as optimizing their pharmacokinetic and pharmacodynamic properties through further medicinal chemistry efforts. By adhering to the principles of scientific integrity and logical experimental design, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of the isonicotinic acid scaffold.

References

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. (2015). ResearchGate. Retrieved from [Link]

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (2015). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. (n.d.). FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. Retrieved from [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2017). National Institutes of Health. Retrieved from [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2009). ResearchGate. Retrieved from [Link]

  • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). MDPI. Retrieved from [Link]

  • [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. (1989). PubMed. Retrieved from [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • Isonicotinic acid. (n.d.). Grokipedia. Retrieved from [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Biological activities of meroterpenoids isolated from different sources. (2022). National Institutes of Health. Retrieved from [Link]

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Methodological & Application

Laboratory Synthesis of 2-(Ethoxycarbonyl)isonicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-(ethoxycarbonyl)isonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route commencing with the Fischer esterification of commercially available 2,4-pyridinedicarboxylic acid to yield the intermediate diethyl 2,4-pyridinedicarboxylate. Subsequently, a selective monohydrolysis of the diethyl ester under controlled alkaline conditions affords the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and practical guidance for successful synthesis and purification.

Introduction

This compound, also known as 2,4-pyridinedicarboxylic acid 2-ethyl ester, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a carboxylic acid and an ester group on a pyridine scaffold, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutics. The strategic placement of the functional groups enables regioselective reactions, facilitating the construction of complex molecular architectures.

The synthesis of this compound is typically achieved through a two-step process: the initial diesterification of 2,4-pyridinedicarboxylic acid followed by a selective saponification of the ester at the 4-position. This selectivity is attributed to the differential reactivity of the two ester groups, influenced by the electronic effects of the pyridine ring nitrogen. This application note provides a detailed, step-by-step protocol for both synthetic steps, along with insights into the underlying chemical principles and practical considerations for maximizing yield and purity.

Reaction Pathway

The overall synthetic scheme is presented below. The first step involves the acid-catalyzed esterification of 2,4-pyridinedicarboxylic acid with ethanol to produce diethyl 2,4-pyridinedicarboxylate. The second step is the selective hydrolysis of one of the two ester groups to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Selective Monohydrolysis 2,4-Pyridinedicarboxylic_acid 2,4-Pyridinedicarboxylic acid Diethyl_2,4-pyridinedicarboxylate Diethyl 2,4-pyridinedicarboxylate 2,4-Pyridinedicarboxylic_acid->Diethyl_2,4-pyridinedicarboxylate Ethanol, H₂SO₄ (cat.), Reflux 2-(Ethoxycarbonyl)isonicotinic_acid This compound Diethyl_2,4-pyridinedicarboxylate->2-(Ethoxycarbonyl)isonicotinic_acid NaOH (aq), THF, 0°C

Caption: Synthetic route for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2,4-Pyridinedicarboxylic acid≥98%Sigma-Aldrich
Ethanol, absoluteACS gradeFisher Scientific
Sulfuric acid, concentratedACS gradeVWR
Sodium hydroxideACS gradeEMD Millipore
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Sodium sulfate, anhydrousACS gradeVWR
Sodium bicarbonateACS gradeFisher Scientific
Hydrochloric acid, concentratedACS gradeFisher Scientific
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

  • pH meter or pH paper

  • Glassware for filtration (Büchner funnel, filter flask)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Experimental Protocols

Step 1: Synthesis of Diethyl 2,4-pyridinedicarboxylate

This procedure is adapted from the established Fischer esterification method for pyridine carboxylic acids.[1][2]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,4-pyridinedicarboxylic acid (16.7 g, 0.1 mol) in absolute ethanol (200 mL).

  • Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (5.4 mL, 0.1 mol) to the suspension. The addition is exothermic and should be done carefully.

  • Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate/hexanes 1:1), observing the disappearance of the starting material spot.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

  • Neutralization: Carefully pour the residue into a beaker containing ice-cold water (300 mL). Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 2,4-pyridinedicarboxylate as an oil or a low-melting solid.

Step 2: Selective Monohydrolysis to this compound

This protocol is based on a highly efficient method for the selective monohydrolysis of symmetric diesters.[3]

  • Reaction Setup: Dissolve the crude diethyl 2,4-pyridinedicarboxylate (22.3 g, 0.1 mol) in tetrahydrofuran (THF) (200 mL) in a 500 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (100 mL). Add this aqueous NaOH solution dropwise to the stirred THF solution of the diester at 0°C over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexanes 1:1 with a few drops of acetic acid) to observe the formation of the mono-acid and the disappearance of the starting diester. The goal is to maximize the formation of the desired product while minimizing the formation of the diacid.

  • Quenching and Solvent Removal: Once the reaction is deemed complete, quench the reaction by adding 1 M hydrochloric acid until the pH of the aqueous layer is approximately 7. Remove the THF under reduced pressure.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water, to yield the final product as a white solid.

Results and Discussion

The two-step synthesis described provides a reliable method for the preparation of this compound. The Fischer esterification in the first step is a classic and effective method for converting carboxylic acids to their corresponding esters. The use of a large excess of ethanol and a catalytic amount of strong acid drives the equilibrium towards the product side.

The key to the successful synthesis of the target molecule lies in the selective monohydrolysis of the intermediate diester. The ester group at the 4-position (isonicotinic position) is more susceptible to nucleophilic attack by hydroxide than the ester at the 2-position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced effect on the para position (C4) than the ortho position (C2). The use of a THF/water solvent system at a low temperature (0°C) is crucial for controlling the reaction and achieving high selectivity.[3]

Table 1: Summary of Expected Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Diethyl 2,4-pyridinedicarboxylateC₁₁H₁₃NO₄223.2385-95Colorless to pale yellow oil
This compoundC₉H₉NO₄195.1760-75White crystalline solid

Safety Precautions

  • Concentrated Sulfuric Acid and Hydrochloric Acid: These are highly corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic Solvents: Ethanol, ethyl acetate, hexanes, and THF are flammable. Avoid open flames and work in a well-ventilated area.

  • Sodium Hydroxide: This is a corrosive solid. Avoid contact with skin and eyes.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the final solid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. By following the outlined procedures for Fischer esterification and selective monohydrolysis, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided insights into the reaction mechanisms and practical considerations will aid in achieving high yields and purity of the final product.

References

  • PrepChem. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem. 2000, 65 (18), pp 5834–5836. [Link]

Sources

Application of 2-(Ethoxycarbonyl)isonicotinic Acid in the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-(ethoxycarbonyl)isonicotinic acid as a versatile organic linker in the synthesis of metal-organic frameworks (MOFs). Designed for researchers, scientists, and professionals in drug development, this document details the unique structural contributions of this ligand, provides robust protocols for MOF synthesis and characterization, and explores the potential of the resulting frameworks in targeted drug delivery systems. The methodologies presented herein are grounded in established principles of coordination chemistry and materials science, offering a foundation for the development of novel, functional MOFs.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The tunability of their pore size, surface area, and chemical functionality makes them highly promising candidates for a range of applications, including gas storage, catalysis, and, notably, drug delivery.[3][4][5]

The choice of the organic linker is paramount as it dictates the topology, porosity, and functional properties of the resulting MOF.[6] this compound, a derivative of isonicotinic acid, presents a unique combination of a robust coordination site (the pyridine nitrogen and the carboxylic acid) and a latent functional group (the ethoxycarbonyl moiety). This ester group offers several strategic advantages:

  • Post-Synthetic Modification: The ethoxycarbonyl group can be hydrolyzed post-synthesis to reveal a carboxylic acid, or it can be a site for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules.

  • Modulation of Properties: The presence of the ester can influence the solubility of the ligand and the nucleation and growth of the MOF crystals.

  • Controlled Drug Interaction: The ester functionality can participate in specific host-guest interactions with drug molecules, potentially influencing loading capacity and release kinetics.

This guide will focus on the practical aspects of utilizing this compound for the synthesis of MOFs, with a particular emphasis on a representative zirconium-based framework, given the high stability and biocompatibility of Zr-MOFs.[6][7]

Synthesis of a Zirconium-Based MOF using this compound: A Representative Protocol

The following protocol describes the solvothermal synthesis of a zirconium-based MOF, designated here as Zr-ECI-MOF , using this compound as the organic linker. The solvothermal method is widely employed for MOF synthesis due to its ability to produce highly crystalline materials.[8][9][10]

Materials and Reagents
  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Formic acid (as a modulator)

  • Chloroform

  • Ethanol

Experimental Workflow: Solvothermal Synthesis of Zr-ECI-MOF

cluster_0 Solution Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation and Purification cluster_3 Activation A Dissolve ZrCl4 and This compound in DMF B Add formic acid as a modulator A->B C Sonicate for 20 minutes to ensure homogeneity B->C D Transfer solution to a Teflon-lined autoclave C->D E Heat at 120°C for 48 hours D->E F Cool autoclave to room temperature E->F G Collect the precipitate by centrifugation F->G H Wash with fresh DMF (3 times) G->H I Wash with chloroform (2 times) H->I J Solvent exchange with ethanol I->J K Dry under vacuum at 150°C for 12 hours J->K L Activated Zr-ECI-MOF K->L

Caption: Workflow for the solvothermal synthesis of Zr-ECI-MOF.

Detailed Synthesis Protocol
  • In a 20 mL scintillation vial, dissolve 65 mg of ZrCl₄ and 58.5 mg of this compound in 10 mL of DMF.

  • To this solution, add 0.5 mL of formic acid. Formic acid acts as a modulator, competing with the linker for coordination to the metal clusters, which helps to control the crystal size and reduce defects.

  • Sonicate the mixture for 20 minutes to ensure complete dissolution and homogeneity.

  • Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

  • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

  • A white crystalline powder should be visible at the bottom of the Teflon liner. Isolate the solid product by centrifugation at 8000 rpm for 10 minutes.

  • Decant the supernatant and wash the solid by resuspending it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted starting materials.

  • Subsequently, wash the product with 10 mL of chloroform twice to begin the solvent exchange process.

  • To activate the MOF, immerse the solid in 10 mL of ethanol for 24 hours, replacing the ethanol three times during this period. This step is crucial to exchange the high-boiling DMF within the pores with a more volatile solvent.

  • After the final ethanol wash, collect the solid by centrifugation and dry it under a dynamic vacuum at 150°C for 12 hours to completely remove the solvent from the pores, yielding the activated Zr-ECI-MOF.

Physicochemical Characterization of Zr-ECI-MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOF.[3]

Powder X-Ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: The activated Zr-ECI-MOF powder is lightly ground and mounted on a zero-background sample holder. PXRD patterns are collected using a diffractometer with Cu Kα radiation.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material. The peak positions can be used to determine the unit cell parameters and compare them to simulated patterns if a single crystal structure is available.

Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvents.

  • Procedure: A small amount of the activated MOF is heated under a nitrogen atmosphere at a constant heating rate (e.g., 5 °C/min) from room temperature to approximately 600°C.

  • Expected Outcome: The TGA curve will show a plateau up to a certain temperature, indicating the thermal stability of the framework. A sharp weight loss at higher temperatures corresponds to the decomposition of the organic linker and the collapse of the framework.

Nitrogen Adsorption-Desorption Analysis
  • Purpose: To determine the porosity, specific surface area (BET), and pore size distribution of the MOF.

  • Procedure: The activated MOF sample is degassed under vacuum before analysis. Nitrogen adsorption and desorption isotherms are measured at 77 K.

  • Expected Outcome: A Type I or Type IV isotherm is typically observed for microporous or mesoporous MOFs, respectively. The BET (Brunauer-Emmett-Teller) method is applied to the adsorption data to calculate the specific surface area.

Scanning Electron Microscopy (SEM)
  • Purpose: To visualize the crystal morphology and size distribution of the MOF particles.

  • Procedure: A small amount of the MOF powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of gold or platinum to prevent charging.

  • Expected Outcome: SEM images will reveal the shape (e.g., cubic, octahedral) and size of the Zr-ECI-MOF crystals, providing information about the homogeneity of the sample.

Characterization TechniqueParameter MeasuredTypical Expected Result for Zr-ECI-MOF
PXRD Crystalline structure and phase puritySharp, well-defined peaks indicating high crystallinity.
TGA Thermal stabilityStable up to >350 °C, followed by decomposition.
N₂ Adsorption Surface area and pore volumeHigh BET surface area (e.g., >1000 m²/g).
SEM Crystal morphology and sizeUniform, well-defined crystals (e.g., octahedral).

Application in Drug Delivery: Loading and Release Studies

The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[2][4][11] The Zr-ECI-MOF, with its stable framework and functionalizable ester groups, can be explored for the encapsulation and controlled release of therapeutic agents.

Drug Loading Protocol (e.g., 5-Fluorouracil)

5-Fluorouracil (5-FU), a common anticancer drug, is a suitable model compound for loading into the Zr-ECI-MOF.

  • Prepare a stock solution of 5-FU in a suitable solvent (e.g., a mixture of water and ethanol).

  • Disperse a known amount of activated Zr-ECI-MOF in the 5-FU solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the solid with a small amount of the solvent to remove any surface-adsorbed drug.

  • Dry the 5-FU@Zr-ECI-MOF under vacuum.

  • The amount of loaded drug can be quantified by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.

In Vitro Drug Release Protocol
  • Disperse a known amount of 5-FU@Zr-ECI-MOF in a release medium, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Incubate the suspension at 37°C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Separate the MOF particles from the aliquot by centrifugation or filtration.

  • Measure the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released as a function of time.

cluster_0 Drug Loading cluster_1 Drug Release A Activated Zr-ECI-MOF B Incubate with 5-FU solution A->B C 5-FU@Zr-ECI-MOF B->C D Disperse in PBS (pH 7.4) at 37°C C->D E Sample at time intervals D->E F Quantify released 5-FU via UV-Vis E->F

Caption: Workflow for drug loading and in vitro release studies.

Conclusion and Future Perspectives

This compound serves as a promising building block for the rational design and synthesis of functional MOFs. The representative protocol for Zr-ECI-MOF demonstrates a straightforward approach to obtaining a highly porous and crystalline material with potential for further functionalization. The inherent properties of this ligand, combined with the stability of the zirconium-based framework, offer a robust platform for advanced drug delivery applications. Future work could focus on the post-synthetic modification of the ethoxycarbonyl group to attach targeting moieties for cell-specific drug delivery, thereby enhancing the therapeutic efficacy and reducing off-target effects. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of MOFs in the field of drug development.

References

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The Strategic Utility of 2-(Ethoxycarbonyl)isonicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Among the vast array of substituted pyridines, 2-(Ethoxycarbonyl)isonicotinic acid, also known as 2,4-pyridinedicarboxylic acid 2-ethyl ester, stands out as a particularly valuable building block. Its unique bifunctional nature, possessing both a carboxylic acid and an ester group at positions conducive to molecular elaboration, provides medicinal chemists with a versatile handle for synthesizing complex molecules with diverse biological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry research, complete with detailed experimental protocols and insights into its strategic use in drug design.

The presence of two distinct functional groups allows for sequential and selective chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or also be a site for further chemical transformations. This differential reactivity is a key asset in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor to a variety of heterocyclic compounds with significant pharmacological potential. Its derivatives have been investigated for a range of therapeutic applications, most notably as enzyme inhibitors and modulators of signaling pathways implicated in disease.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): A Key Target in Oncology

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1] Consequently, the inhibition of HIF-1α has emerged as a promising strategy for cancer therapy.[2]

Derivatives of isonicotinic acid have been identified as potent inhibitors of HIF-1α.[3] The this compound scaffold provides an ideal starting point for the synthesis of these inhibitors. The general structure of these inhibitors often involves the amidation of the isonicotinic acid moiety with various amines, leading to compounds that can effectively disrupt the HIF-1 signaling pathway.

Data Presentation: Biological Activity of Isonicotinic Acid-Based HIF-1α Inhibitors

The following table summarizes the in vitro inhibitory potencies of representative isonicotinic acid derivatives against hypoxia-induced HIF-1 activation in various human cancer cell lines.

Compound IDModification on Isonicotinic Acid ScaffoldCancer Cell LineIC₅₀ (µM)Reference
LW6 (Aryloxyacetylamino) derivativeHep3B1.2[3]
Analog 17 (Aryloxyacetylamino) derivativeHep3BPotent Inhibition[3]
YC-1 Furo[2,3-b]pyridine derivativeMultipleVaries[4]
PX-478 N-oxide derivativeGlioma cellsEffective downregulation[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Monoesterification

While a direct, single-step synthesis protocol for this compound can be challenging to locate in literature, a plausible and commonly employed method is the selective monoesterification of the parent 2,4-pyridinedicarboxylic acid. This can be achieved through controlled Fischer esterification.

Causality behind Experimental Choices: The selective monoesterification of a dicarboxylic acid relies on controlling the reaction conditions to favor the formation of the monoester over the diester. This is often achieved by using a limited amount of the alcohol, controlling the reaction time, or by leveraging differences in the reactivity of the two carboxylic acid groups. In the case of 2,4-pyridinedicarboxylic acid, the carboxylic acid at the 2-position is generally more sterically hindered than the one at the 4-position, which can be exploited for selective esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-pyridinedicarboxylic acid (1 equivalent) in anhydrous ethanol (a moderate excess, e.g., 5-10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The goal is to maximize the formation of the monoester while minimizing the formation of the diester.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The monoester, being more polar than the diester but less polar than the diacid, will partition into the organic layer.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired monoester from the unreacted diacid and the diester byproduct.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Isonicotinic Acid-Based HIF-1α Inhibitor

This protocol describes the synthesis of a representative (aryloxyacetylamino)isonicotinic acid derivative, a class of compounds that has shown potent HIF-1α inhibitory activity.[3]

Experimental Workflow Diagram:

G cluster_synthesis Synthesis of HIF-1α Inhibitor A This compound C Acid Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) B->C E Final HIF-1α Inhibitor C->E Amide Coupling D Aryloxyacetyl Amine D->E

Caption: Synthetic scheme for an isonicotinic acid-based HIF-1α inhibitor.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the conversion to the acid chloride is complete, as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amide Coupling: In a separate flask, dissolve the desired aryloxyacetyl amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) in anhydrous DCM or THF.

  • Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure HIF-1α inhibitor.

Protocol 3: In Vitro Evaluation of HIF-1α Inhibitory Activity

This protocol outlines a cell-based reporter assay to determine the potency of synthesized compounds in inhibiting hypoxia-induced HIF-1 activation.

Signaling Pathway Diagram:

G cluster_pathway HIF-1α Signaling Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimer HIF-1 Dimerization HIF1a_stabilization->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE Hypoxia Response Element (HRE) Gene_Transcription Target Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription Inhibitor Isonicotinic Acid Derivative Inhibitor->HIF1a_stabilization

Caption: Simplified HIF-1α signaling pathway and point of inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line known to have a robust hypoxic response (e.g., Hep3B, MDA-MB-231) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Reporter Gene Transfection: Transfect the cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene, such as luciferase.

  • Compound Treatment: Seed the transfected cells into 96-well plates. After cell attachment, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Hypoxic Incubation: Place the plates in a hypoxic chamber (e.g., 1% O₂) for a sufficient period to induce HIF-1α activity (typically 16-24 hours).

  • Luciferase Assay: After the hypoxic incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compounds. Plot the normalized luciferase activity against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the reporter gene activity.

Conclusion: A Building Block with Enduring Potential

This compound continues to be a valuable and strategically important building block in medicinal chemistry. Its inherent bifunctionality and the biological significance of the isonicotinic acid scaffold make it a cornerstone for the development of novel therapeutics, particularly in the realm of oncology. The protocols and application notes provided herein offer a framework for researchers to harness the potential of this versatile molecule in their drug discovery endeavors. As our understanding of disease biology deepens, the creative and rational application of such fundamental building blocks will undoubtedly lead to the next generation of innovative medicines.

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Application Notes & Protocols: Step-by-Step Synthesis of Ethyl Isonicotinate from Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the esterification of isonicotinic acid to ethyl isonicotinate. The document emphasizes the causality behind experimental choices, ensures procedural integrity, and is grounded in authoritative scientific literature.

Introduction: The Significance of Isonicotinic Acid and Its Esters

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] It serves as the primary precursor for the synthesis of isoniazid, a frontline antibiotic for the treatment of tuberculosis.[1][2] The esterification of isonicotinic acid to its ethyl ester, ethyl isonicotinate, is a crucial transformation. This conversion yields a versatile intermediate used in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals.[3][4] Ethyl isonicotinate's ester functionality and pyridine ring offer dual points for further chemical modification.[4][5]

This document details two primary, field-proven methods for this synthesis: the high-yield acid chloride route using thionyl chloride and the classic Fischer-Speier esterification. Each protocol is presented with mechanistic insights, step-by-step instructions, and a discussion of its relative merits.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the final product is fundamental for successful synthesis, purification, and handling.

PropertyIsonicotinic AcidEthyl Isonicotinate
CAS Number 55-22-1[6]1570-45-2[7]
Molecular Formula C₆H₅NO₂[1]C₈H₉NO₂[8]
Molecular Weight 123.11 g/mol [1][9]151.16 g/mol [8][10]
Appearance White to light yellow crystalline powder[1][2]Clear colorless to light brown liquid/oil[7][10]
Melting Point >300 °C (sublimes)[1]23 °C[11]
Boiling Point 260 °C @ 15 mmHg[1]92 °C @ 8 mmHg[10][11]
Density -1.009 g/mL at 25 °C[10][11]
Solubility Soluble in hot water and ethanol; slightly soluble in cold water; insoluble in ether and benzene.[1][2]Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[3][7]

Synthetic Methodologies: Protocols and Mechanistic Insights

The choice of synthetic route depends on factors such as desired yield, scale, available equipment, and tolerance for hazardous reagents. We present two robust methods below.

Method 1: Acid Chloride Route via Thionyl Chloride (High-Yield)

This is arguably the most efficient and high-yielding method for this transformation. It proceeds in two conceptual steps: (1) activation of the carboxylic acid by converting it to a highly reactive acyl chloride intermediate, and (2) reaction of the acyl chloride with ethanol to form the ester. The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for the formation of the Vilsmeier reagent, which is the active species that initiates the conversion to the acyl chloride.[12]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up & Purification IsonicotinicAcid Isonicotinic Acid in Toluene IsonicotinoylChloride Isonicotinoyl Chloride HCl (Intermediate) IsonicotinicAcid->IsonicotinoylChloride Heat (e.g., 100°C) ThionylChloride Thionyl Chloride (SOCl₂) + cat. DMF ThionylChloride->IsonicotinoylChloride Ethanol Absolute Ethanol EthylIsonicotinateHCl Ethyl Isonicotinate HCl (Precipitate) IsonicotinoylChloride->EthylIsonicotinateHCl Add Ethanol (e.g., 90-100°C) Ethanol->EthylIsonicotinateHCl Neutralization Neutralization (e.g., NaHCO₃ aq.) EthylIsonicotinateHCl->Neutralization Isolate & Neutralize Extraction Extraction (e.g., Diethyl Ether) Neutralization->Extraction Purification Drying & Vacuum Distillation Extraction->Purification FinalProduct Pure Ethyl Isonicotinate Purification->FinalProduct

Caption: Workflow for the synthesis of ethyl isonicotinate via the thionyl chloride method.

This protocol is adapted from established literature procedures.[12][13]

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet/drying tube (to vent HCl and SO₂ gas safely into a scrubber).

  • Reagent Addition : To the flask, add isonicotinic acid (e.g., 123 g, 1.0 mol), toluene (750 mL), and N,N-dimethylformamide (DMF, 1 mL). Stir to create a suspension.

  • Acyl Chloride Formation : Carefully add thionyl chloride (SOCl₂, 95 mL, 1.3 mol) to the stirred suspension. Heat the mixture to 100 °C and maintain for 90 minutes. The solid isonicotinic acid will dissolve as it converts to the acyl chloride hydrochloride.[12][13]

  • Esterification : Cool the reaction mixture to approximately 90 °C. Add absolute ethanol (80 mL, 1.37 mol) dropwise. Caution : This addition can be very exothermic; control the rate to maintain a steady reaction.

  • Reaction Completion : After the ethanol addition is complete, heat the mixture back to 100 °C and stir for an additional 90 minutes.

  • Isolation of Hydrochloride Salt : Cool the mixture in an ice bath. The product, ethyl isonicotinate hydrochloride, will precipitate as a solid. Collect the precipitate by filtration and wash it with cold diethyl ether.[13]

  • Neutralization and Extraction : Dissolve the collected ethyl isonicotinate hydrochloride salt in cold water (approx. 1 L). Transfer the solution to a separatory funnel, add diethyl ether (e.g., 300 mL), and cool the mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions with swirling until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).[13]

  • Separate the layers. Extract the aqueous phase two more times with diethyl ether.

  • Drying and Concentration : Combine all organic (ether) layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification : The resulting crude oil is purified by vacuum distillation (e.g., 97-98 °C at 10-11 mmHg) to yield pure ethyl isonicotinate.[13]

This method provides excellent yields, often exceeding 90%.[13] The formation of the highly reactive acyl chloride intermediate drives the reaction to completion. However, the primary drawback is the use of thionyl chloride, which is highly corrosive, toxic, and reacts violently with water.[14][15] All operations involving thionyl chloride must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Method 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[16] It is an equilibrium process, meaning the reaction is reversible.[17][18] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) and/or by removing the water that is formed as a byproduct.[19][20]

G start Carboxylic Acid (Isonicotinic Acid) step1 Protonated Carbonyl start->step1 + H⁺ (from H₂SO₄) step1->start step2 Tetrahedral Intermediate step1->step2 + EtOH (Nucleophilic Attack) step2->step1 step3 Proton Transfer step2->step3 Proton Transfer step3->step2 step4 Water Leaves step3->step4 - H₂O step4->step3 end Ester (Ethyl Isonicotinate) step4->end - H⁺ (Catalyst Regenerated) end->step4

Caption: Simplified mechanism of the Fischer-Speier esterification.

This protocol is a representative example based on general Fischer esterification procedures.[19][21]

  • Reaction Setup : To a round-bottom flask, add isonicotinic acid (e.g., 10 g, 0.081 mol) and a large excess of absolute ethanol (e.g., 100 mL).

  • Catalyst Addition : While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (H₂SO₄, e.g., 3-4 mL) as the catalyst.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of ethanol, ~78 °C) using a heating mantle. Maintain reflux for 4-8 hours. The reaction can be monitored by TLC or GC to check for the disappearance of the starting material.

  • Cooling and Concentration : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up : Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 100 mL) and transfer to a separatory funnel.

  • Neutralization : Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and any unreacted isonicotinic acid. Perform this wash in portions until gas evolution ceases.

  • Washing : Further wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation as described in Method 1.

The Fischer esterification method is operationally simpler and avoids the use of highly reactive reagents like thionyl chloride. The reagents are inexpensive and readily available. The main disadvantage is the reversible nature of the reaction, which can lead to incomplete conversion and lower yields if the equilibrium is not effectively managed.[17] For this specific substrate, protonation of the pyridine nitrogen by the strong acid catalyst can reduce its solubility and reactivity, sometimes necessitating longer reaction times or specific conditions.

General Safety Precautions

All experimental work must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentKey HazardsHandling Precautions
Isonicotinic Acid Skin, eye, and respiratory irritant.[22][23]Avoid dust inhalation. Handle with gloves and safety glasses.[22]
Thionyl Chloride Highly toxic, corrosive, causes severe burns. Reacts violently with water to release toxic HCl and SO₂ gas.[14][15][24]Use only in a chemical fume hood. Wear heavy-duty gloves, face shield, and lab coat. Keep away from water and moisture.[14][15]
Sulfuric Acid (conc.) Severe skin and eye burns. Strong oxidizer.Add slowly and with cooling, especially to organic mixtures. Wear appropriate PPE.
Toluene / Diethyl Ether Highly flammable liquids and vapors. Irritants.Work away from ignition sources. Use in a well-ventilated area or fume hood.
Ethanol Flammable liquid and vapor.Keep away from open flames and hot surfaces.

Product Purification and Characterization

Regardless of the method used, the final work-up and purification steps are critical for obtaining high-purity ethyl isonicotinate.

  • Aqueous Work-up : The purpose of the basic wash (e.g., with NaHCO₃) is to remove the acid catalyst and any unreacted carboxylic acid by converting them into their water-soluble salts. Subsequent washes with water and brine remove residual salts and inorganic byproducts.

  • Drying : The use of an anhydrous salt like MgSO₄ or Na₂SO₄ removes trace amounts of water from the organic solvent before concentration, which is crucial to prevent hydrolysis of the ester product.

  • Vacuum Distillation : Ethyl isonicotinate has a relatively high boiling point at atmospheric pressure. Vacuum distillation allows the compound to be distilled at a much lower temperature, preventing thermal decomposition and ensuring a high-purity final product.[13]

  • Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.

    • Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the starting carboxylic acid.

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can confirm the purity and the molecular weight of the product.

    • Refractive Index : Measuring the refractive index provides a quick physical constant check against literature values (n²⁰/D ≈ 1.501).[10][11]

References

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Application Notes & Protocols: High-Yield Synthesis of 2-(Ethoxycarbonyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details high-yield synthetic methodologies for 2-(ethoxycarbonyl)isonicotinic acid and its derivatives, critical intermediates in pharmaceutical and materials science. The pyridine-2,4-dicarboxylate scaffold is a key structural motif in numerous biologically active compounds and functional materials.[1] This document provides researchers, chemists, and drug development professionals with an in-depth analysis of robust synthetic strategies, including selective esterification, palladium-catalyzed carbonylation, and pathways involving cyanopyridine intermediates. Each section elucidates the underlying chemical principles, offers field-proven insights to overcome common synthetic challenges, and presents detailed, step-by-step protocols to ensure reproducibility and high yields.

Introduction: Significance of the Pyridine-2,4-dicarboxylate Core

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and advanced materials.[2] Specifically, molecules containing the isonicotinic acid (pyridine-4-carboxylic acid) framework substituted at the C2 position with an ester group, such as this compound, represent a class of intermediates with significant synthetic value. The dual functionality of a carboxylic acid and an ester group on the pyridine ring allows for orthogonal chemical modifications. The carboxylic acid at the C4 position can be converted into amides, while the C2-ester provides a handle for reduction, hydrolysis, or transesterification. This versatility makes these derivatives invaluable starting materials for constructing complex molecular architectures.

The primary challenge in synthesizing these molecules lies in achieving high yields and regioselectivity. The electron-deficient nature of the pyridine ring and the potential for competing reactions at two distinct carbonyl groups necessitate carefully optimized synthetic routes.[3] This guide focuses on three primary, field-validated strategies to address these challenges.

Core Synthetic Strategies and Protocols

We will explore three principal pathways for the high-yield synthesis of this compound and its derivatives. Each method offers distinct advantages concerning starting material availability, scalability, and tolerance to various functional groups.

Method 1: Selective Mono-esterification of Pyridine-2,4-dicarboxylic Acid

This is the most direct approach, starting from the commercially available pyridine-2,4-dicarboxylic acid (also known as lutidinic acid). The core challenge is the selective esterification of the C2-carboxylic acid over the C4-carboxylic acid. The C2-position is sterically more hindered but also electronically activated due to its proximity to the ring nitrogen. Standard Fischer esterification often leads to a mixture of di-ester, mono-esters (C2 and C4), and unreacted starting material.

Causality Behind Experimental Choices: High regioselectivity can be achieved by first converting the diacid to its corresponding anhydride. The subsequent reaction with ethanol will preferentially yield the C2-ester due to a combination of steric and electronic factors during the ring-opening step. An alternative, robust method involves direct esterification under carefully controlled acidic conditions.

Protocol 1: Direct Selective Fischer Esterification

This protocol is adapted from standard acid-catalyzed esterification procedures, optimized for mono-ester formation.[4]

Materials:

  • Pyridine-2,4-dicarboxylic acid (1 eq.)

  • Absolute Ethanol (EtOH) (20-30 vol.)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.5-2.0 eq.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend pyridine-2,4-dicarboxylic acid (e.g., 10.0 g, 59.8 mmol) in absolute ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (e.g., 6.5 mL, 119.6 mmol) dropwise while stirring. The solid will gradually dissolve.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 16-24 hours. Aim for maximum consumption of the starting material while minimizing the formation of the diethyl ester.

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice (approx. 300 g).

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of CO₂ evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to isolate the desired this compound.

Self-Validating System: The pH adjustment is a critical control point. Incomplete neutralization will result in the product remaining in the aqueous phase as a salt, leading to low yields. The purity of the final product should be confirmed by ¹H NMR and Mass Spectrometry.

Workflow for Selective Esterification

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend Diacid in EtOH prep2 Cool to 0°C prep1->prep2 prep3 Add H₂SO₄ (catalyst) prep2->prep3 react1 Reflux (80-85°C) prep3->react1 react2 Monitor by TLC/HPLC react1->react2 workup1 Quench on Ice react2->workup1 workup2 Neutralize (NaHCO₃) workup1->workup2 workup3 Extract with EtOAc workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: Workflow for Selective Mono-esterification.

Method 2: Synthesis from 2-Cyanopyridine Precursors

This strategy involves the hydrolysis of a nitrile group at the C2 position of a pyridine ring that already contains the desired carboxylate functionality at C4. A common and effective route starts with 2-cyanopyridine, which can be manipulated to introduce the C4-ester before the final nitrile hydrolysis.

Causality Behind Experimental Choices: Alkaline hydrolysis is often employed for converting the nitrile to a carboxylic acid.[5] Starting with 2-cyanopyridine, one can first perform a reaction to introduce the C4-substituent. However, a more controlled approach is to start with a precursor like ethyl 2-cyanoisonicotinate if available, or synthesize it. The hydrolysis of the nitrile to a carboxylic acid under controlled conditions can provide the target molecule directly.

Protocol 2: Hydrolysis of Ethyl 2-Cyanoisonicotinate

Materials:

  • Ethyl 2-cyanoisonicotinate (1 eq.)

  • Sodium Hydroxide (NaOH) (3 eq.)

  • Water and Ethanol mixture (e.g., 1:1)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve ethyl 2-cyanoisonicotinate (e.g., 5.0 g, 28.4 mmol) in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Add sodium hydroxide pellets (e.g., 3.4 g, 85.2 mmol) to the solution.

  • Heat the mixture to reflux for 4-6 hours. During this time, both the ester and the nitrile will be hydrolyzed. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Carefully acidify the solution to pH ~2.5 by adding concentrated HCl dropwise. A precipitate of pyridine-2,4-dicarboxylic acid will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The resulting diacid can then be selectively esterified using Protocol 1 to yield the final product.

Self-Validating System: The pH for precipitation is crucial. The isoelectric point of the dicarboxylic acid must be reached to ensure maximum precipitation and yield. The intermediate diacid should be characterized before proceeding to the selective esterification step.

Reaction Scheme: 2-Cyanopyridine Route

start Ethyl 2-Cyanoisonicotinate inter Pyridine-2,4-dicarboxylic acid start->inter 1. NaOH, EtOH/H₂O, Reflux 2. HCl (acidification) final This compound inter->final Selective Esterification (Protocol 1) start Ethyl 2-chloroisonicotinate inter Diethyl pyridine-2,4-dicarboxylate start->inter CO, EtOH, Pd(OAc)₂ dppf, Base, Heat final This compound inter->final Selective Hydrolysis (1 eq. NaOH, RT)

Sources

Application Notes and Protocols: 2-(Ethoxycarbonyl)isonicotinic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-(Ethoxycarbonyl)isonicotinic Acid in Coordination Chemistry

This compound, a derivative of isonicotinic acid, is emerging as a compelling ligand in the field of coordination chemistry. Its structural features—a pyridine ring for metallic coordination, a carboxylic acid group for further interactions, and an ethoxycarbonyl group to modulate solubility and electronic properties—make it a versatile building block for the synthesis of novel metal-organic frameworks (MOFs) and coordination complexes. These resulting compounds are of significant interest to researchers and drug development professionals due to their potential applications in catalysis, materials science, and medicinal chemistry, including the development of new anticancer and antimicrobial agents.[1][2][3]

This guide provides an in-depth exploration of this compound as a ligand, detailing its coordination behavior, protocols for the synthesis and characterization of its metal complexes, and insights into its potential applications.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is fundamental to designing successful coordination chemistry experiments.

PropertyValueSource
CAS Number 142074-49-5[4][5]
Molecular Formula C9H9NO4[4][5]
Molecular Weight 195.17 g/mol [4]
Synonyms 2,4-Pyridinedicarboxylic acid 2-ethyl ester[5]
Appearance Off-white crystalline solid[6]
Purity Typically ≥98% (HPLC)[5]
Storage Sealed in a dry environment at 2-8°C[4]

Coordination Behavior and Structural Insights

This compound offers multiple potential coordination sites, leading to a variety of complex structures. The pyridine nitrogen is a primary site for coordination to a metal center. The carboxylate group can coordinate in several modes: monodentate, bidentate chelating, or bridging between metal centers to form polynuclear structures or coordination polymers. The presence of the ethoxycarbonyl group can influence the steric and electronic environment of the metal center, thereby affecting the final structure and properties of the complex.

While a specific crystal structure for a this compound complex was not found in the immediate literature, the coordination modes of isonicotinic acid and its derivatives are well-documented.[7] These compounds can form mononuclear, binuclear, or polynuclear complexes depending on the metal ion, the counter-ion, and the reaction conditions. The carboxylate group can coordinate in a variety of ways, influencing the dimensionality of the resulting framework.

Experimental Protocols: Synthesis and Characterization of a Representative Metal Complex

The following protocols are adapted from established procedures for the synthesis of metal complexes with substituted isonicotinic acids and their derivatives.[2][3][7] These should be considered as a starting point and may require optimization for specific metal ions and desired complex structures.

Protocol 1: Synthesis of a Generic M(II) Complex of this compound

This protocol describes a general method for the synthesis of a divalent metal complex, for example, with Cu(II), Co(II), or Ni(II).

Materials:

  • This compound

  • Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (e.g., 2 mmol, 0.390 g) in 20 mL of methanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) acetate hydrate (1 mmol) in a minimal amount of deionized water or methanol.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation: After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Washing: Wash the solid product with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are commonly used as they can dissolve both the ligand and many metal salts, and their boiling points are suitable for refluxing.

  • Metal Salt: Acetates are often used as they are generally soluble and the acetate anion is a reasonably good leaving group.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of complexes where two ligand molecules coordinate to one metal ion.

  • Reflux: Heating under reflux provides the necessary activation energy for the reaction and ensures the reaction goes to completion.

Protocol 2: Characterization of the Synthesized Complex

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the coordination of the ligand to the metal ion.

  • Procedure: Record the FT-IR spectra of the free ligand and the synthesized complex using KBr pellets.

  • Expected Observations:

    • A shift in the C=O stretching frequency of the carboxylic acid group upon coordination to the metal ion.

    • Changes in the pyridine ring vibration modes, indicating coordination of the pyridine nitrogen.

    • The appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to M-N and M-O vibrations.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions in the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum.

  • Expected Observations:

    • Intra-ligand π-π* transitions at lower wavelengths.

    • Metal-to-ligand charge transfer (MLCT) bands at higher wavelengths, which are characteristic of the coordinated metal ion and its geometry.[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the structure of the complex in solution (for diamagnetic complexes).

  • Procedure: Record ¹H and ¹³C NMR spectra of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Observations:

    • Shifts in the proton and carbon signals of the pyridine ring and the carboxyl group upon coordination.

4. Elemental Analysis:

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Perform C, H, and N elemental analysis.

  • Expected Outcome: The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex.

5. Single-Crystal X-ray Diffraction:

  • Objective: To definitively determine the solid-state structure of the complex.

  • Procedure: Grow single crystals of the complex (e.g., by slow evaporation of the solvent from the reaction mixture or by recrystallization).

  • Expected Outcome: Provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Visualizing Concepts in Coordination Chemistry

Structure and Coordination Sites of the Ligand

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation Start Prepare Ligand and Metal Salt Solutions Mix Mix Solutions and Reflux Start->Mix Isolate Isolate Product by Filtration Mix->Isolate Wash Wash with Solvents Isolate->Wash XRD Single-Crystal X-ray Diffraction (if crystals are obtained) Isolate->XRD Attempt to grow single crystals Dry Dry the Final Product Wash->Dry FTIR FT-IR Spectroscopy Dry->FTIR Characterize UVVis UV-Vis Spectroscopy Dry->UVVis NMR NMR Spectroscopy (for diamagnetic complexes) Dry->NMR EA Elemental Analysis Dry->EA Structure Determine Structure and Coordination Mode FTIR->Structure UVVis->Structure NMR->Structure EA->Structure XRD->Structure Properties Investigate Physicochemical Properties Structure->Properties

Caption: A typical workflow for the synthesis and characterization of a metal complex.

Potential Applications in Research and Drug Development

The coordination complexes derived from this compound are anticipated to have a range of applications, drawing parallels from the broader family of isonicotinic acid-based compounds.

  • Anticancer Agents: Ruthenium complexes, for instance, have shown promise as anticancer agents, and incorporating bioactive ligands like isonicotinic acid derivatives can modulate their cytotoxic activity. [2]* Antimicrobial Agents: The coordination of metal ions to ligands can enhance their antimicrobial properties. Complexes of copper, zinc, and other transition metals with isonicotinic acid derivatives have demonstrated antibacterial and antifungal activities. [7]* Catalysis: The well-defined coordination environment around the metal center in these complexes can be exploited for catalytic applications in organic synthesis.

  • Functional Materials: The ability of this ligand to form coordination polymers and MOFs opens up possibilities for creating materials with interesting magnetic, optical, or porous properties.

Conclusion and Future Outlook

This compound is a promising ligand for the development of novel coordination complexes with diverse structures and functionalities. While direct literature on its coordination chemistry is still emerging, the extensive research on related isonicotinic acid derivatives provides a solid foundation for future investigations. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore the full potential of this versatile building block in creating the next generation of advanced materials and therapeutic agents.

References

  • MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162–170.
  • MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Scientific Reports, 13(1), 1-15.
  • Oakwood Chemical. (n.d.). This compound, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New manganese(II) azido coordination polymers with nicotinic/isonicotinic acids as coligands: synthesis, structure, and magnetic properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Crystal structures of bis-{N-[1-(pyridin-2-yl-κN)ethylidene]nicotine hydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162–170.

Sources

experimental procedure for synthesizing [specific target molecule] from 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Ethyl 4-((4-ethoxyphenyl)carbamoyl)picolinate

Introduction & Scientific Context

Pyridine-based molecular scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The starting material, 2-(Ethoxycarbonyl)isonicotinic acid, is a valuable heterocyclic building block as it possesses two distinct and orthogonally reactive functional groups: an ester at the 2-position and a carboxylic acid at the 4-position.[2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-((4-ethoxyphenyl)carbamoyl)picolinate , a specific target molecule, via a robust and widely-used amide coupling reaction. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the causality behind experimental choices and ensuring a reproducible, self-validating outcome.

The core of this synthesis is the formation of an amide bond, a critical linkage in peptides, proteins, and a vast array of pharmaceutical drugs. We will employ a carbodiimide-mediated coupling reaction, a method renowned for its efficiency and mild conditions.

Reaction Principle & Mechanism

The synthesis is achieved by coupling the carboxylic acid moiety of this compound with the primary amine of 4-ethoxyaniline. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires excessively high temperatures. Therefore, the carboxylic acid must first be "activated."

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Additive Intervention: This intermediate is susceptible to racemization and can rearrange into an inactive N-acylurea. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to side reactions, and highly reactive towards the amine.[3]

  • Nucleophilic Attack: The amine (4-ethoxyaniline) performs a nucleophilic attack on the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Amide Formation: The intermediate collapses, eliminating HOBt and yielding the desired amide product. The byproduct, a water-soluble urea derived from EDC, can be easily removed during the aqueous work-up.[3]

The overall transformation is depicted below:

Scheme 1: Synthesis of Ethyl 4-((4-ethoxyphenyl)carbamoyl)picolinate Reaction Scheme (Image representing the chemical reaction from this compound and 4-ethoxyaniline to Ethyl 4-((4-ethoxyphenyl)carbamoyl)picolinate)

Materials, Reagents, and Equipment

Table 1: Reagents & Materials
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
This compoundC₉H₉NO₄195.17142074-49-5Sigma-AldrichStarting Material
4-EthoxyanilineC₈H₁₁NO137.18156-43-4Acros OrganicsNucleophile
EDC·HClC₈H₁₇N₃·HCl191.7025952-53-8Fisher ScientificCoupling Agent
HOBt (Hydrate)C₆H₅N₃O·xH₂O135.13 (anhyd.)123333-53-9TCI ChemicalsAdditive
DIPEAC₈H₁₉N129.247087-68-5Alfa AesarNon-nucleophilic base
Anhydrous DMFC₃H₇NO73.0968-12-2EMD MilliporeReaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRExtraction Solvent
1 M HCl (aq)HCl36.467647-01-0LabChemAqueous Wash
Sat. NaHCO₃ (aq)NaHCO₃84.01144-55-8J.T. BakerAqueous Wash
Brine (Sat. NaCl aq)NaCl58.447647-14-5MacronAqueous Wash
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-AldrichDrying Agent
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol details the synthesis on a 1.0 mmol scale.

Step 1: Reagent Preparation & Reaction Setup
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (195 mg, 1.0 mmol).

  • Add 4-ethoxyaniline (137 mg, 1.0 mmol, 1.0 equiv).

  • Add 1-Hydroxybenzotriazole (HOBt) hydrate (153 mg, ~1.1 mmol, 1.1 equiv).

  • Dissolve the solids in anhydrous Dimethylformamide (DMF) (10 mL).

  • Seal the flask with a septum and purge with nitrogen for 5 minutes. Maintain a positive nitrogen atmosphere using a balloon.

  • Cool the flask to 0 °C in an ice-water bath.

Causality Note: Anhydrous solvent is critical as water can hydrolyze the active intermediates and the coupling agent.[4] The reaction is cooled to 0 °C to control the initial exothermic reaction upon adding the coupling agent and base, which helps to minimize side reactions.

Step 2: Amide Coupling Reaction
  • While stirring at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (211 mg, 1.1 mmol, 1.1 equiv) to the reaction mixture in one portion.

  • Slowly add Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 equiv) dropwise via syringe over 2 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-16 hours.

Causality Note: DIPEA is used as an organic-soluble, non-nucleophilic base.[5] It neutralizes the HCl salt of EDC and the HOBt acidic proton without competing with the primary amine nucleophile. Two equivalents are used to ensure all acidic species are neutralized.

Step 3: Reaction Monitoring
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (this compound) and the reaction mixture.

  • Develop the plate using a mobile phase of 50% Ethyl Acetate in Hexanes.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting carboxylic acid has been consumed.

Step 4: Aqueous Work-up & Extraction
  • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of water.

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) - to remove residual DIPEA and 4-ethoxyaniline.

    • Saturated NaHCO₃ solution (2 x 30 mL) - to remove residual HOBt and any unreacted carboxylic acid.

    • Brine (1 x 40 mL) - to break any emulsions and begin the drying process.

  • Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Causality Note: The specific sequence of aqueous washes is crucial for isolating the neutral amide product from basic, acidic, and water-soluble components, simplifying the final purification step.

Step 5: Purification & Characterization
  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Dry the resulting solid under high vacuum to obtain Ethyl 4-((4-ethoxyphenyl)carbamoyl)picolinate as a white to off-white solid.

  • Determine the final yield and characterize the product.

Table 2: Expected Product Characterization Data
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 8.80 (d, 1H), 8.55 (s, 1H), 8.00 (s, 1H, NH), 7.85 (d, 1H), 7.55 (d, 2H), 6.95 (d, 2H), 4.50 (q, 2H), 4.05 (q, 2H), 1.45 (t, 3H), 1.40 (t, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 165.2, 164.8, 156.0, 150.5, 148.0, 145.0, 131.0, 124.0, 122.5, 122.0, 115.0, 63.0, 62.5, 15.0, 14.5.
Mass Spec (ESI+) m/z calculated for C₁₇H₁₈N₂O₄ [M+H]⁺: 315.13; found: 315.1.
Yield Typically 75-90%

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A 1. Combine Reactants (Acid, Amine, HOBt) in Anhydrous DMF B 2. Cool to 0 °C under N2 Atmosphere A->B C 3. Add EDC & DIPEA B->C D 4. Stir 12-16h at RT C->D E 5. Monitor by TLC D->E F 6. Quench with Water & Extract with EtOAc E->F G 7. Aqueous Washes (HCl, NaHCO3, Brine) F->G H 8. Dry & Concentrate G->H I 9. Flash Chromatography H->I J 10. Characterize Product (NMR, MS, Yield) I->J

Caption: Workflow for the synthesis of Ethyl 4-((4-ethoxyphenyl)carbamoyl)picolinate.

Safety & Handling

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • DMF is a reproductive toxin; handle with extreme care and avoid inhalation and skin contact.

  • EDC·HCl and HOBt are irritants. Avoid inhalation of dust and skin contact.

  • DIPEA is corrosive and flammable. Handle with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • MySkinRecipes. 2-(Methoxycarbonyl)isonicotinic acid. [Link]

  • Oakwood Chemical. This compound, 1 gram. [Link]

  • Khan Academy. Mechanism of ester hydrolysis. YouTube. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Farquhar, E. R., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51469. [Link]

Sources

Application and Protocol Guide for the Quantification of 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 2-(Ethoxycarbonyl)isonicotinic Acid

This compound, also known as 2,4-pyridinedicarboxylic acid 2-ethyl ester, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the end-drug substance. Accurate and precise quantification of this molecule is therefore paramount for process optimization, quality control, and regulatory compliance in the pharmaceutical industry.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound in a mixture using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy. The methodologies are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, offering excellent separation from potential impurities and starting materials.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation of this compound is based on its partitioning between these two phases. By optimizing the mobile phase composition, the retention time of the analyte can be precisely controlled to achieve baseline separation from other components in the mixture.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLC with UV DetectorProvides flexibility in mobile phase composition and sensitive detection.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard reversed-phase column offering good resolution for a wide range of compounds.
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid), 60:40 v/vA common mobile phase for RP-HPLC. Phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[5]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 265 nmBased on the UV absorbance maximum of the structurally similar isonicotinic acid, ensuring high sensitivity.[6]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and good peak shape.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution:

  • Accurately weigh a portion of the sample mixture expected to contain approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

4. System Suitability:

Before sample analysis, inject the 50 µg/mL working standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

5. Data Analysis and Quantification:

  • Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

  • Record the peak areas for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Method Validation Summary (as per ICH Q2(R1))[1][2][3][4]
ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the mixture (resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±5% change in mobile phase composition, ±0.1 mL/min change in flow rate).

Gas Chromatography (GC): For Volatile Analytes

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[8] Since this compound is an ester, it is sufficiently volatile for GC analysis.

Principle of Separation

In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The choice of the stationary phase is critical for achieving the desired separation.

Experimental Workflow: GC

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC.

Detailed GC Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
GC System Gas chromatograph with Flame Ionization Detector (FID)FID is a robust and universally responsive detector for organic compounds.
Column DB-5, 30 m x 0.53 mm ID, 2.65 µm film thicknessA nonpolar column suitable for the analysis of a wide range of compounds.[9][10]
Carrier Gas Nitrogen or HeliumInert gases that serve as the mobile phase.
Injector Temperature 230 °CEnsures complete vaporization of the analyte without thermal degradation.[9]
Detector Temperature 250 °CPrevents condensation of the analyte in the detector.[9]
Oven Temperature Program Initial: 100 °C (hold 0 min), Ramp: 10 °C/min to 270 °C (hold 5 min)A temperature program allows for the separation of compounds with different boiling points.[9]
Column Flow Rate 5.0 mL/minAn appropriate flow rate for the specified column dimensions.[9]
Split Ratio 1:20Prevents column overloading and ensures sharp peaks.[9]
Injection Volume 1 µLA standard injection volume for GC.

2. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions of this compound in a suitable solvent such as methanol or ethyl acetate.

  • Prepare the sample solution by dissolving a known weight of the mixture in the same solvent.

3. Data Analysis and Quantification:

  • Inject the standard and sample solutions into the gas chromatograph.

  • Record the peak areas for this compound.

  • Construct a calibration curve and determine the concentration of the analyte in the sample as described for the HPLC method.

Method Validation Summary (as per ICH Q2(R1))[1][2][3][4]

The validation parameters and acceptance criteria for the GC method are similar to those for the HPLC method.

UV-Vis Spectroscopy: A Rapid Quantification Method

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. This compound, containing a pyridine ring, exhibits strong UV absorbance, making it amenable to this technique.

Principle of Quantification

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined.

Experimental Workflow: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectroscopic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Scan Determine λmax Dissolve->Scan Measure Measure Absorbance Scan->Measure Calibrate Calibration Curve Measure->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by UV-Vis Spectroscopy.

Detailed UV-Vis Spectroscopy Protocol

1. Instrumentation and Parameters:

ParameterRecommended SettingRationale
Spectrophotometer Double-beam UV-Vis spectrophotometerProvides stable and accurate absorbance measurements.
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (approx. 265 nm)The λmax for isonicotinic acid is around 264 nm. The ester may have a slight shift.
Solvent Methanol or EthanolThese solvents are transparent in the UV region of interest and are good solvents for the analyte.
Cuvette 1 cm path length quartz cuvetteQuartz is transparent to UV light.

2. Determination of λmax:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution from 200 nm to 400 nm against a solvent blank.

  • The wavelength at which the maximum absorbance is observed is the λmax.

3. Preparation of Standard and Sample Solutions:

  • Prepare a stock standard solution and a series of working standard solutions in the chosen solvent.

  • Prepare the sample solution by dissolving a known weight of the mixture in the same solvent to obtain a concentration that falls within the linear range of the calibration curve.

4. Data Analysis and Quantification:

  • Measure the absorbance of the blank, standard solutions, and sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary (as per ICH Q2(R1))[1][2][3][4]

It is important to note that UV-Vis spectroscopy is less specific than chromatographic methods. Therefore, its application is suitable for relatively pure samples where interfering substances that absorb at the same wavelength are absent. The specificity of the method must be carefully evaluated during validation. The other validation parameters are similar to those for HPLC and GC.

Conclusion

The choice of the analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. HPLC offers the highest resolution and is the method of choice for complex mixtures. GC is a suitable alternative for volatile samples. UV-Vis spectroscopy provides a rapid and simple method for the quantification of relatively pure samples. The protocols provided in this guide are robust and can be validated to meet the stringent requirements of the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Link]

  • Ethyl isonicotinate | C8H9NO2 - PubChem. [Link]

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities. [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION - CDN. [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS David A. Nelson Dougl. [Link]

  • Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate | Asian Journal of Chemistry. [Link]

  • Concentration Analysis of Volatile Components of Soy Sauce - Comparative Collection Methods Using MonoTrap RGC18 TD. [Link]

  • UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid - ResearchGate. [Link]

  • [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed. [Link]

  • UV-Vis Spectrum of Isonicotinic Acid - SIELC Technologies. [Link]

  • Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method - MDPI. [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... - ResearchGate. [Link]

  • SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. [Link]

  • Determination of isoniazid and isonicotinic acid contents in tablets by HPLC - ResearchGate. [Link]

Sources

in vitro and in vivo experimental design using 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-(Ethoxycarbonyl)isonicotinic Acid

A Guide for Researchers in Cellular Biology and Drug Development

Abstract

This compound, a pyridine derivative, belongs to a class of compounds that function as structural analogs of 2-oxoglutarate (2-OG).[1][2] This structural mimicry allows it to act as a competitive inhibitor for 2-OG-dependent dioxygenases, most notably the Prolyl Hydroxylase Domain (PHD) enzymes.[3] By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor alpha (HIF-α).[4][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of a wide array of hypoxia-adaptive genes, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in iron metabolism.[6][7][8] This mechanism makes this compound and other PHD inhibitors promising therapeutic agents for conditions like anemia associated with chronic kidney disease.[7][9][10] This guide provides a comprehensive overview and detailed protocols for the in vitro and in vivo experimental design using this compound to investigate its role as a HIF stabilizer.

Foundational Mechanism: HIF-α Regulation and PHD Inhibition

Under normal oxygen conditions (normoxia), PHD enzymes utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α subunits.[2][4][11] This modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for rapid proteasomal degradation.[6] Consequently, HIF-α levels are kept extremely low.

During hypoxia (low oxygen), the lack of molecular oxygen limits PHD activity, leading to HIF-α stabilization.[6][12] Small molecule PHD inhibitors like this compound achieve the same outcome pharmacologically by competing with the 2-OG co-substrate, effectively tricking the cell into a "hypoxic" response even under normoxic conditions.[3][13]

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) or PHD Inhibitor Presence HIFa_normoxia HIF-1α PHD PHD Enzymes (+ O₂, 2-OG, Fe²⁺) HIFa_normoxia->PHD Hydroxylation HIFa_OH Hydroxylated HIF-1α PHD->HIFa_OH VHL VHL Complex HIFa_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 2-(Ethoxycarbonyl)isonicotinic acid PHD_inhibited PHD Enzymes Compound->PHD_inhibited Inhibition HIFa_hypoxia HIF-1α HIF_complex HIF-1α / HIF-1β Complex HIFa_hypoxia->HIF_complex Stabilization Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Genes Gene Transcription (e.g., EPO, VEGF) HRE->Genes

Caption: Mechanism of HIF-1α regulation by Prolyl Hydroxylase (PHD) enzymes.

Part I: In Vitro Experimental Design & Protocols

The primary objectives of in vitro studies are to confirm the compound's direct effect on its target, characterize its cellular activity, and elucidate its functional consequences.

Workflow for In Vitro Analysis

In_Vitro_Workflow A Protocol 1: Biochemical PHD2 Inhibition Assay B Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot) A->B Target Engagement C Protocol 3: Downstream Target Gene Expression (RT-qPCR) B->C Functional Consequence D Protocol 4: HRE-Luciferase Reporter Assay B->D Transcriptional Activation

Caption: Sequential workflow for in vitro characterization of a PHD inhibitor.

Protocol 1: Biochemical PHD2 Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the PHD2 enzyme and calculate its half-maximal inhibitory concentration (IC50).

Principle: This protocol describes an antibody-based AlphaScreen™ assay that measures the hydroxylation of a biotinylated HIF-1α peptide substrate by recombinant PHD2.

Materials:

  • Recombinant human PHD2

  • Biotinylated HIF-1α peptide (corresponding to the C-terminal oxygen-dependent degradation domain, CODD)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA

  • Cofactors: Ferrous sulfate, Sodium L-ascorbate, 2-Oxoglutarate

  • AlphaScreen™ reagents: Streptavidin-conjugated Donor beads, Protein A-conjugated Acceptor beads, anti-hydroxy-HIF-1α antibody

  • 384-well white ProxiPlates™

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the assay components in the following order:

    • Assay Buffer

    • Compound dilutions or DMSO (vehicle control)

    • Recombinant PHD2 enzyme

    • Mix of cofactors and biotinylated HIF-1α peptide to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a mix of AlphaScreen™ beads pre-incubated with the anti-hydroxy-HIF-1α antibody.

  • Second Incubation: Incubate for 60 minutes in the dark at room temperature.

  • Data Acquisition: Read the plate on an Envision® plate reader (or similar instrument) to measure the luminescence signal.

  • Data Analysis: The signal is inversely proportional to PHD2 inhibition. Normalize the data using no-enzyme and vehicle controls. Plot the normalized response against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)

Objective: To visually confirm that the compound stabilizes HIF-1α protein in a cellular context.

Principle: Cells are treated with the compound, and cell lysates are analyzed by Western blot using an antibody specific to HIF-1α. An increase in the HIF-1α band (~116 kDa) indicates stabilization.[14][15]

Materials:

  • Cell line (e.g., HeLa, Hep3B, or HK-2 cells)

  • Cell culture medium and supplements

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment, PVDF membranes

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 4-8 hours.[4][16]

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[4] Keep samples on ice to minimize protein degradation.[12]

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[4][12]

  • SDS-PAGE and Transfer: Load 20-40 µg of total protein per lane on a 7.5% polyacrylamide gel.[4][14][15] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[4][14]

    • Incubate with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash again 3 times with TBST.

  • Detection: Apply ECL reagent and image the blot using a chemiluminescence imager.[14]

  • Analysis: Strip the membrane and re-probe for β-actin to confirm equal protein loading. Quantify band intensities to show a dose-dependent increase in HIF-1α relative to the loading control.

Protocol 3: Downstream Target Gene Expression (RT-qPCR)

Objective: To quantify the transcriptional upregulation of HIF target genes (e.g., EPO, VEGFA) following compound treatment.

Materials:

  • Treated cell samples from Protocol 2

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (EPO, VEGFA) and a housekeeping gene (GAPDH, ACTB)

Step-by-Step Protocol:

  • RNA Extraction: Extract total RNA from cells treated with the compound or vehicle for a longer duration (e.g., 16-24 hours).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qPCR: Set up qPCR reactions using the synthesized cDNA, primers, and master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Results are typically presented as fold change relative to the vehicle-treated control.

ParameterExpected Outcome with this compound
PHD2 IC50 Low micromolar to sub-micromolar range
HIF-1α Protein Level Dose-dependent increase
VEGFA mRNA Significant fold-increase over vehicle
EPO mRNA Significant fold-increase over vehicle (in EPO-producing cells like Hep3B)
Table 1: Expected quantitative results from in vitro assays.

Part II: In Vivo Experimental Design & Protocols

In vivo studies are essential to evaluate the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in a physiological system.

Workflow for In Vivo Analysis

In_Vivo_Workflow A Protocol 5: Animal Model Selection (e.g., C57BL/6 Mice) B Protocol 6: Pharmacokinetic (PK) Study A->B Establish Dosing C Protocol 7: Pharmacodynamic (PD) Biomarker Assay (Plasma EPO) B->C Correlate Exposure & Effect D Protocol 8: Efficacy Study (Hemoglobin Levels) C->D Assess Therapeutic Outcome

Caption: Integrated workflow for preclinical in vivo evaluation.

Protocol 5: Animal Model Selection

Rationale: For assessing the erythropoietic effect of a PHD inhibitor, standard mouse strains like C57BL/6 are suitable.[17] For disease-specific questions, models such as those for chronic kidney disease or sickle cell disease can be employed.[5][9]

Protocol 6: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Step-by-Step Protocol:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time and calculate PK parameters using software like Phoenix WinNonlin.

Protocol 7: Pharmacodynamic (PD) Biomarker Assay

Objective: To measure a biological response to the compound, linking its presence to a physiological effect. For PHD inhibitors, the most relevant PD biomarker is plasma EPO.

Step-by-Step Protocol:

  • Study Design: Use the same time points as the PK study or a separate cohort.

  • Sample Collection: Collect plasma as described above.

  • Biomarker Analysis: Measure plasma EPO concentrations using a commercially available ELISA kit.

  • Data Analysis: Plot EPO concentration versus time. The peak EPO response should temporally follow the peak plasma concentration of the drug.

Protocol 8: Efficacy Study

Objective: To assess the therapeutic effect of repeated dosing of the compound on a key physiological endpoint, such as hemoglobin levels.

Step-by-Step Protocol:

  • Animal Grouping: Acclimate animals and randomize them into groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Low dose of compound

    • Group 3: Medium dose of compound

    • Group 4: High dose of compound

  • Dosing Regimen: Administer the compound daily (or as determined by PK/PD) via oral gavage for a period of 14 to 28 days.

  • Endpoint Measurement: Collect whole blood samples weekly to measure hemoglobin levels using a hematology analyzer.

  • Data Analysis: Plot the change in hemoglobin over time for each group. Perform statistical analysis (e.g., ANOVA) to determine if there is a significant, dose-dependent increase in hemoglobin in the treated groups compared to the vehicle control.

ParameterRouteCmaxTmaxAUCPlasma EPOHemoglobin
Example Data Oral15 µM2 h95 µM*h10-fold ↑1.5-2 g/dL ↑
Table 2: Representative in vivo parameters for a successful oral PHD inhibitor. Data are illustrative.

References

  • PubMed Central. (n.d.). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis.
  • Novus Biologicals. (n.d.). Western Blot Protocol Specific for HIF-1alpha Antibody (NB100-105).
  • National Institutes of Health. (n.d.). Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: Assessment of an oral agent that stimulates erythropoietin production.
  • Abcam. (n.d.). HIF-1 alpha Western Blot Protocol.
  • Novus Biologicals. (n.d.). Western Blot protocol for HIF-1 alpha Antibody (NB100-134).
  • Abcam. (n.d.). Induction of HIF-1 alpha by hypoxia.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors.
  • ASH Publications. (2022). Inhibition of Hypoxia Inducible Factor Prolyl Hydroxylase By FG-4592 (Roxadustat) Increases Erythropoietic Stimulation in a Mouse Model of Sickle Cell Disease. Blood.
  • PubMed. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. Chem Biol Drug Des.
  • National Institutes of Health. (n.d.). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins.
  • PubMed. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. J Am Soc Nephrol.
  • Addgene. (n.d.). Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: assessment of an oral agent that stimulates erythropoietin production.
  • National Institutes of Health. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • PubMed. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods Mol Biol.
  • PubMed. (n.d.). Hypoxia-inducible factor stabilizers for treating anemia of chronic kidney disease.
  • ResearchGate. (n.d.). Pharmacokinetics of selected PHD inhibitors.
  • PubMed. (2010). Prolyl hydroxylase domain-containing protein inhibitors as stabilizers of hypoxia-inducible factor: small molecule-based therapeutics for anemia. Expert Opin Ther Pat.
  • Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
  • PubMed Central. (n.d.). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease.
  • PubMed. (n.d.). 2-oxoglutarate analogue inhibitors of HIF prolyl hydroxylase.
  • PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • PubMed Central. (n.d.). Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress.
  • YouTube. (2020). HIF Stabilizers for Anemia in CKD: Phase 3 Trials.
  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor.
  • PubMed Central. (n.d.). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.
  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Grokipedia. (2026). Isonicotinic acid.
  • Wikipedia. (n.d.). Isonicotinic acid.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Selleck Chemicals. (n.d.). Isonicotinic acid | CAS 55-22-1.
  • PubMed Central. (n.d.). Reinvestigation of the structure-activity relationships of isoniazid.
  • CP Lab Safety. (n.d.). ethyl 3, 4, 5, 6-tetrahydro-2-oxo-2h-pyran-3-carboxylate, min 97%, 100 mg.

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Troubleshooting & Optimization

improving the reaction yield of 2-(Ethoxycarbonyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethoxycarbonyl)isonicotinic acid, also known as 2,4-Pyridinedicarboxylic acid 2-ethyl ester[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven experience.

Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of this compound involves a two-step process starting from 2-methylisonicotinic acid (2-methyl-4-pyridinecarboxylic acid).

  • Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid, forming pyridine-2,4-dicarboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄)[3].

  • Selective Esterification: The resulting di-acid undergoes a selective esterification at the 2-position to yield the desired mono-ester product. This selectivity is crucial and often challenging.

This guide will focus on troubleshooting issues arising from this primary pathway.

Synthesis_Workflow Start 2-Methylisonicotinic Acid Step1 Oxidation (e.g., KMnO₄, H₂O, Heat) Start->Step1 Intermediate Pyridine-2,4-dicarboxylic Acid Step1->Intermediate Step2 Selective Esterification (e.g., EtOH, H₂SO₄ or SOCl₂) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q1: My yield from the KMnO₄ oxidation step is consistently low (<60%). What are the likely causes?

Answer: Low yields in the oxidation of a methylpyridine to a pyridine carboxylic acid are common and can stem from several factors.[4] The key is to balance reaction completion with the prevention of side reactions.

  • Causality & Explanation:

    • Incomplete Reaction: The oxidation of the methyl group is a heterogeneous reaction (solid MnO₂ is formed) and can be sluggish. Insufficient oxidant, inadequate heating, or short reaction times will leave starting material unreacted.

    • Over-oxidation/Ring Cleavage: Potassium permanganate is a powerful oxidant.[5] Under harsh conditions (e.g., excessively high temperatures, high concentration of KMnO₄), it can cleave the pyridine ring, leading to the formation of smaller, water-soluble fragments like ammonia, CO₂, and formic or acetic acids, which drastically reduces the yield of the desired dicarboxylic acid.[3]

    • Poor Work-up and Isolation: Pyridine-2,4-dicarboxylic acid is amphoteric and has significant solubility in water, especially at non-isoelectric pH. Incorrect pH adjustment during work-up can lead to substantial product loss in the aqueous phase. The isoelectric point (pI) for this di-acid is typically in the range of pH 1-4.[6]

  • Actionable Solutions:

    • Optimize Reagent Stoichiometry: Start with a molar ratio of ~3.0-3.5 equivalents of KMnO₄ to 1 equivalent of 2-methylisonicotinic acid. Add the KMnO₄ solution portion-wise to control the exotherm.

    • Control Temperature: Maintain the reaction temperature between 80-95°C. Avoid aggressive boiling, which can promote ring cleavage. Monitor the reaction progress by TLC or HPLC.

    • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to maintain suspension of the reactants and the MnO₂ byproduct, ensuring complete reaction.

    • Precise pH Adjustment for Isolation: After filtering off the manganese dioxide (a crucial step), carefully acidify the filtrate with a strong acid (e.g., HCl) to pH 2-3 to precipitate the product.[6] Cooling the solution to 0-5°C will maximize precipitation.

    • Salting Out: If the product remains stubbornly in solution, saturating the aqueous filtrate with sodium chloride (NaCl) can decrease the solubility of the dicarboxylic acid and improve precipitation yield.

Q2: During the esterification step, I'm getting a mixture of the desired mono-ester, the di-ester, and unreacted di-acid. How can I improve selectivity for the 2-mono-ester?

Answer: Achieving selective mono-esterification of pyridine-2,4-dicarboxylic acid is the most challenging part of this synthesis. The carboxyl group at the 2-position (alpha to the nitrogen) is sterically hindered and electronically different from the one at the 4-position, which can be exploited.

  • Causality & Explanation:

    • Steric Hindrance: The carboxyl group at the 2-position is sterically more hindered than the one at the 4-position. Standard Fischer esterification conditions (alcohol with a strong acid catalyst like H₂SO₄) often lack selectivity and can lead to a statistical mixture of products, especially with prolonged reaction times or high temperatures.[7][8]

    • Reagent Reactivity: Using highly reactive esterification agents like thionyl chloride (SOCl₂) to form the di-acid chloride, followed by the addition of one equivalent of ethanol, can be difficult to control and often results in the formation of the di-ester.[8]

  • Actionable Solutions:

    • Controlled Fischer Esterification: This is the most direct approach. Use a limited amount of ethanol (e.g., 1.5-2.0 equivalents) and a catalytic amount of sulfuric acid. Monitor the reaction closely by HPLC or LC-MS. Stop the reaction once the optimal ratio of mono-ester to other products is reached (this may not be at full conversion of the starting di-acid).

    • Partial Hydrolysis of the Di-ester: An alternative strategy is to purposefully synthesize the diethyl pyridine-2,4-dicarboxylate and then selectively hydrolyze it. The ester at the 4-position is generally more labile to basic hydrolysis than the sterically hindered ester at the 2-position.

      • Protocol: Dissolve the crude diethyl ester in ethanol and add a sub-stoichiometric amount (e.g., 0.95 equivalents) of aqueous KOH or NaOH solution.[9] Stir at room temperature for 2-3 hours, monitoring by TLC. Once the di-ester is consumed, acidify to precipitate the desired mono-ester.

Troubleshooting_Logic Start Low Yield or Impurity Issue CheckStep Identify Synthesis Step Start->CheckStep Oxidation Oxidation Step CheckStep->Oxidation Oxidation Esterification Esterification Step CheckStep->Esterification Esterification Ox_Problem Problem: Low Yield Oxidation->Ox_Problem Est_Problem Problem: Poor Selectivity Esterification->Est_Problem Ox_Cause1 Incomplete Reaction? Ox_Problem->Ox_Cause1 Ox_Cause2 Over-oxidation? Ox_Problem->Ox_Cause2 Ox_Cause3 Poor Isolation? Ox_Problem->Ox_Cause3 Ox_Sol1 Optimize Stoichiometry & Reaction Time Ox_Cause1->Ox_Sol1 Ox_Sol2 Control Temperature (80-95°C) Ox_Cause2->Ox_Sol2 Ox_Sol3 Precise pH Adjustment (pH 2-3) Ox_Cause3->Ox_Sol3 Est_Cause1 Di-ester Formation? Est_Problem->Est_Cause1 Est_Cause2 Unreacted Di-acid? Est_Problem->Est_Cause2 Est_Sol1 Controlled Fischer (Limit EtOH, Time) Est_Cause1->Est_Sol1 Est_Sol2 Alternative: Partial Hydrolysis of Di-ester Est_Cause1->Est_Sol2 Est_Cause2->Est_Sol1

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different oxidizing agent instead of KMnO₄?

    • A: While KMnO₄ is common, other oxidants can be used. Nitric acid has been used for oxidizing alkylpyridines, but this often requires high temperatures and pressure and can generate hazardous nitrous gases.[6] Ozonolysis is another possibility but requires specialized equipment.[10] For most lab-scale syntheses, KMnO₄ remains the most practical, albeit challenging, choice.

  • Q: What is the best method for purifying the final product, this compound?

    • A: The purification strategy depends on the main impurities.

      • If unreacted di-acid is the main impurity: The mono-ester is significantly less polar than the di-acid. Column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (often with 1% acetic acid added to the mobile phase to sharpen peaks), is highly effective.

      • If the di-ester is the main impurity: Recrystallization can be effective. The mono-ester, having both a carboxylic acid and an ester group, has different solubility properties than the more nonpolar di-ester. Try solvents like ethanol/water or ethyl acetate/hexanes.

  • Q: My final product appears as a brown oil, not a solid. Is this normal?

    • A: While some reports describe the product as a solid, residual manganese species or other impurities can result in an oil or a discolored solid. If NMR and HPLC/LC-MS confirm the product's identity and purity (>95%), the color may not be an issue for subsequent steps. If higher purity is required, treatment of a solution of the product with activated carbon can help remove colored impurities, followed by recrystallization or chromatography.

Data & Protocols

Table 1: Troubleshooting Summary
IssueProbable CauseRecommended Action
Low Oxidation Yield Incomplete reaction or over-oxidationAdd KMnO₄ portion-wise; maintain temp at 80-95°C; ensure vigorous stirring.
Product Lost in Work-up Incorrect pH for precipitationCarefully adjust pH of the filtrate to 2-3 with HCl; cool to 0-5°C.
Poor Esterification Selectivity Over-reaction (di-ester formation)Use controlled Fischer esterification (limit EtOH/time) or try partial hydrolysis of the di-ester.
Difficult Purification Mixture of di-acid, mono-ester, di-esterUse silica gel chromatography for separation. The polarity difference is significant.
Experimental Protocol: Selective Mono-esterification via Partial Hydrolysis

This protocol assumes the successful synthesis and isolation of diethyl pyridine-2,4-dicarboxylate.

  • Dissolution: Dissolve 10.0 g (44.8 mmol) of crude diethyl pyridine-2,4-dicarboxylate in 150 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Prepare a solution of 1.70 g (42.5 mmol, 0.95 eq) of sodium hydroxide in 20 mL of deionized water. Add this solution dropwise to the stirring ester solution at room temperature over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting di-ester by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours.

  • Quenching & Neutralization: Once the di-ester is consumed, cool the flask in an ice bath. Slowly add concentrated HCl dropwise to adjust the pH to ~3. A white precipitate should form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake with two portions of cold deionized water (2x 25 mL) and then with a small amount of cold ethanol (1x 15 mL) to remove residual starting material and salts. Dry the solid under vacuum to yield this compound.

This guide provides a framework for improving your synthesis. Always consult original literature and perform small-scale optimization experiments before scaling up. Adherence to laboratory safety protocols is mandatory.

References

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • ResearchGate. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. [Link]

  • Stellar Chemical Corp. This compound, 1 gram. [Link]

  • Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.
  • Taylor & Francis Online. Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. [Link]

  • Google Patents.
  • Pipzine Chemicals. Ethyl Pyridine-4-Carboxylate | CAS 1126-09-6. [Link]

  • Google Patents.
  • Stenutz. ethyl pyridine-4-carboxylate. [Link]

  • Google Patents. Process for preparing isonicotinic acid.
  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

  • Google Patents. Preparation method for 4-pyridinecarboxaldehyde.
  • PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]

  • ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]

  • European Patent Office. Method for the preparation of pyridine-2,3-dicarboxylic acids. [Link]

  • OrgoSolver. Alkyne Reactions: Oxidation with Potassium Permanganate (KMnO4). [Link]

  • Sciencemadness Discussion Board. Pyridine Dicarboxylic Acids. [Link]

  • NIT Rourkela. Oxidation by permanganate: synthetic and mechanistic aspects. [Link]

  • Chemistry Steps. Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]

Sources

Technical Support Center: Purification of 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Ethoxycarbonyl)isonicotinic acid (CAS No: 142074-49-5). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common purification challenges encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for this critical heterocyclic building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect in my crude sample?

The impurity profile of this compound largely depends on its synthetic route. However, several common impurities arise from starting materials, side reactions, or degradation.

  • Isonicotinic Acid: This is the most common process-related impurity and degradation product. It forms via the hydrolysis of the ethyl ester group. Its presence is indicated by a very polar spot on a TLC plate that may not move far from the baseline. Isonicotinic acid is a white crystalline solid with a very high melting point (>300 °C) and is amphoteric, meaning it's soluble in both acidic and basic aqueous solutions[1][2].

  • Unreacted Starting Materials: If synthesized via esterification of isonicotinic acid, residual isonicotinic acid and the alcohol (ethanol) may be present[3]. Syntheses starting from 4-methylpyridine (4-picoline) may contain oxidized, unesterified intermediates[2][4].

  • Diester Byproducts: Depending on the starting materials, diester derivatives such as dimethyl or diethyl pyridine-2,4-dicarboxylate could be present as related impurities[5].

  • Residual Solvents: Solvents used during synthesis and workup (e.g., THF, Toluene, Acetic Acid) are common.

  • Tarry By-products: Oxidation reactions, particularly those at high temperatures, can produce colored, tarry by-products that can be challenging to remove[6].

Q2: My purified compound appears oily or won't crystallize. What's happening?

This is a frequent issue, often pointing to the presence of impurities that are disrupting the crystal lattice formation.

  • Causality: The presence of residual solvents or a mixture of closely related compounds (like starting material or byproducts) can lower the melting point and inhibit crystallization, resulting in an oil. Even small amounts of water can sometimes hinder crystallization from organic solvents.

  • Solution:

    • Remove Volatiles: First, ensure all residual solvents are removed under high vacuum, possibly with gentle heating. Co-evaporation with a suitable solvent like toluene can help remove stubborn traces of other solvents.

    • Purity Check: Analyze the oil by TLC or HPLC to identify the nature of the impurities. If it is a major purity issue, further chemical purification is needed.

    • Induce Crystallization: If the product is relatively pure, try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also be effective.

    • Re-purify: If impurities are significant, an additional purification step such as column chromatography is recommended before attempting recrystallization again.

Q3: I suspect my ester is hydrolyzing back to isonicotinic acid. How can I confirm this and prevent it?

Hydrolysis is a primary degradation pathway for this molecule due to the presence of the ester functional group and the acidic proton on the carboxylic acid, which can autocatalyze the reaction, especially in the presence of water.

  • Confirmation:

    • TLC Analysis: Spot your sample alongside a standard of isonicotinic acid. The hydrolyzed product will appear as a more polar spot (lower Rf value).

    • HPLC Analysis: An HPLC method can quantify the amount of isonicotinic acid present. A simple isocratic method using a C18 column with a mobile phase of water, acetonitrile, and an acid buffer can effectively separate the two compounds[7].

    • ¹H NMR Spectroscopy: In the NMR spectrum, the disappearance of the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broader signal for the carboxylic acid proton would indicate hydrolysis.

  • Prevention:

    • Workup Conditions: During aqueous workups, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and extract the product.

    • Drying: Ensure the product is thoroughly dried after purification. Use drying agents like MgSO₄ or Na₂SO₄ for organic solutions and dry the final solid product under vacuum.

    • Storage: Store the purified compound in a cool, dry place, preferably in a desiccator, to protect it from atmospheric moisture.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification workflow.

Problem Potential Cause Recommended Solution & Scientific Rationale
Broad or Tailing Peaks in HPLC 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: The basic nitrogen on the pyridine ring interacts with free silanol groups on the silica support. 3. Poor Solubility: The compound is not fully dissolved in the mobile phase.1. Dilute the Sample: Reduce the sample concentration and re-inject. 2. Modify Mobile Phase: Add a small amount of acid (e.g., 0.05% H₂SO₄ or 0.1% Formic Acid) to the mobile phase[7]. This protonates the pyridine nitrogen, minimizing secondary interactions and leading to sharper peaks. 3. Adjust Injection Solvent: Dissolve the sample in a solvent mixture similar to or weaker than the mobile phase.
Product is Colored (Yellow/Brown) Tarry Impurities: High-molecular-weight, colored by-products are often formed during oxidation or heating steps in the synthesis[6].Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated charcoal and boil for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The non-polar colored impurities adsorb onto the surface of the charcoal. This technique is effective for removing colored by-products from similar compounds like 2-chloronicotinic acid[8].
Poor Recovery from Recrystallization 1. Incorrect Solvent Choice: The solvent may be too good (product remains dissolved) or too poor (product crashes out with impurities). 2. Excessive Solvent Used: Using too much solvent will keep a significant portion of the product dissolved even when cooled. 3. Cooling Too Quickly: Rapid cooling can trap impurities within the crystals.1. Optimize Solvent System: Use a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the minimum amount of the "good" solvent while hot, then slowly add the "poor" solvent (the anti-solvent) until turbidity persists. Re-heat to clarify and then cool slowly. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Purification by Recrystallization

This protocol is designed for purifying this compound that is ≥85% pure and contains polar or non-polar impurities.

  • Solvent Selection: Based on solubility tests, an ethanol/water or ethyl acetate/hexane system is often effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., ethanol) with stirring until the solid just dissolves.

  • Charcoal Treatment (If Colored): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad if charcoal was used) into a clean, pre-warmed flask. This removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold "poor" solvent (e.g., water or hexane) to remove any residual soluble impurities. Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

  • Validation: Check the purity of the recrystallized material by HPLC and measure its melting point.

SOP 2: Purification by Flash Column Chromatography

This method is recommended for complex mixtures or when impurities have similar polarity to the product.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Mobile Phase): A common mobile phase is a gradient of ethyl acetate in hexanes, often with 1% acetic acid. The acetic acid is critical to protonate the pyridine nitrogen, preventing peak tailing on the silica gel.

    • Rationale: Without the acid modifier, the basic pyridine moiety interacts strongly with acidic silanol groups on the silica surface, leading to poor separation and significant product loss on the column.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Start elution with the low-polarity mobile phase and gradually increase the polarity (e.g., increase the percentage of ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

  • Validation: Confirm the purity of the combined fractions using HPLC or NMR.

Section 4: Visual Workflows & Data

Purification Strategy Decision Tree

This workflow guides the selection of an appropriate purification technique based on initial analysis of the crude product.

Purification_Workflow start Crude Product analysis Analyze by TLC/HPLC start->analysis decision Assess Impurity Profile analysis->decision polar_impurities Mainly Polar Impurities (e.g., Isonicotinic Acid) decision->polar_impurities  Polar nonpolar_impurities Mainly Non-Polar Impurities (e.g., starting materials) decision->nonpolar_impurities Non-Polar complex_mixture Complex Mixture or Isomeric Impurities decision->complex_mixture Complex extraction Acid-Base Extraction polar_impurities->extraction recrystallization Recrystallization nonpolar_impurities->recrystallization chromatography Column Chromatography complex_mixture->chromatography extraction->recrystallization

Sources

identifying and minimizing side products in 2-(Ethoxycarbonyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethoxycarbonyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you identify and minimize side products, thereby improving yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems observed during the synthesis of this compound, which is typically prepared via the selective mono-saponification (hydrolysis) of diethyl 2,4-pyridinedicarboxylate.

Diagram 1: Synthetic Pathway and Major Side Products

G cluster_reaction Selective Hydrolysis cluster_side_reaction Side Reactions SM Diethyl 2,4-pyridinedicarboxylate (Starting Material) Product This compound (Desired Product) SM->Product 1 eq. Base (e.g., KOH) Controlled Temp/Time Diacid 2,4-Pyridinedicarboxylic acid (Over-hydrolysis Side Product) SM->Diacid Excess Base / High Temp Prolonged Reaction Product->Diacid Excess Base / High Temp Prolonged Reaction

Caption: Reaction scheme showing the desired synthesis and the pathway to the major over-hydrolysis side product.

Issue 1: My final product is contaminated with unreacted starting material (Diethyl 2,4-pyridinedicarboxylate).

Q: I've performed the hydrolysis, but my NMR/LC-MS analysis shows a significant amount of the starting diester. What went wrong and how can I fix it?

A: This is a common issue indicating incomplete hydrolysis. The root cause is typically insufficient reaction time, low temperature, or inadequate activation of the ester for saponification.

  • Causality Explained: Saponification is a bimolecular reaction (SN2-type at the acyl carbon) whose rate is dependent on temperature, concentration of reactants, and the strength of the nucleophile (hydroxide). If the conditions are too mild or the reaction time is too short, a portion of the starting material will not have had the opportunity to react.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: The most critical step is to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Do not rely solely on a predetermined reaction time.

    • Temperature Control: While higher temperatures increase the reaction rate, they can also lead to over-hydrolysis (see Issue 2). A modest increase in temperature (e.g., from room temperature to 40-50 °C) can drive the reaction to completion without significantly promoting diacid formation.

    • Solvent System: Ensure your solvent system (typically an alcohol/water mixture) fully dissolves the starting diester at the reaction temperature to avoid a heterogeneous reaction mixture, which can slow down the reaction rate.

  • Purification Protocol: Removing Unreacted Diester If your product is already contaminated, a pH-driven liquid-liquid extraction can effectively separate the acidic product from the neutral starting material.

    • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Basic Extraction: Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product, this compound, will deprotonate to form a water-soluble carboxylate salt and move to the aqueous phase. The unreacted diethyl 2,4-pyridinedicarboxylate, being non-acidic, will remain in the organic layer.

    • Separation: Separate the aqueous and organic layers. The organic layer containing the diester can be discarded or the solvent evaporated to recover the starting material.

    • Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. Your desired product will precipitate out as a solid.

    • Filtration: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum.

Issue 2: My main impurity is 2,4-Pyridinedicarboxylic Acid (the "diacid").

Q: I have very little starting material left, but I've formed a significant amount of the diacid, which is difficult to separate and lowers my yield. How can I prevent this?

A: The formation of 2,4-pyridinedicarboxylic acid is a result of over-hydrolysis, where both ester groups are saponified.[1] This is a classic problem in selective mono-hydrolysis.

  • Causality Explained: The desired product, a mono-acid mono-ester, can itself be hydrolyzed under the reaction conditions to form the diacid. This second hydrolysis is often promoted by excess base, elevated temperatures, or prolonged reaction times.

  • Troubleshooting & Optimization: The key is to precisely control the reaction conditions to favor the first hydrolysis while minimizing the second.

    ParameterRecommendationRationale
    Base Stoichiometry Use 1.0 to 1.1 equivalents of base (e.g., KOH, NaOH).Using a stoichiometric amount of base ensures there is not a large excess available to drive the second, slower hydrolysis step after the first is complete.
    Temperature Maintain a low to moderate temperature (e.g., 0 °C to room temp).The activation energy for the second hydrolysis is often higher. Lower temperatures increase the selectivity for the more reactive ester and disfavor the second hydrolysis.
    Addition of Base Add the base solution dropwise over a period of time.This maintains a low instantaneous concentration of the hydroxide nucleophile, favoring the more kinetically accessible mono-hydrolysis and preventing localized "hot spots" of high base concentration.
    Reaction Time Monitor carefully via TLC/HPLC and quench immediately upon consumption of starting material.Do not let the reaction run for an extended period after the starting material is gone, as this time will only serve to promote the formation of the diacid side product.
  • Purification Protocol: Minimizing Diacid Contamination Separating the mono-acid from the diacid can be challenging due to their similar acidic properties. While a careful pH-controlled precipitation can sometimes work, recrystallization is often more effective. Solvents like ethanol/water or isopropanol can be used. The diacid is often less soluble than the mono-acid mono-ester in such solvent systems.

Issue 3: I am concerned about the formation of the wrong isomer, 4-(Ethoxycarbonyl)nicotinic acid.

Q: How do I know if the hydrolysis is occurring at the correct position (C4 vs. C2), and how can I favor the formation of the desired this compound?

A: This is a valid concern related to regioselectivity. In the case of diethyl 2,4-pyridinedicarboxylate, hydrolysis is influenced by both electronic and steric effects.

  • Causality Explained:

    • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which activates both carbonyl carbons toward nucleophilic attack. This effect is generally stronger at the alpha (C2) and gamma (C4) positions.

    • Steric Effects: The C2 position is adjacent to the nitrogen atom, which can present some steric hindrance to the approaching nucleophile compared to the more accessible C4 position.

    • Outcome: For diethyl 2,4-pyridinedicarboxylate, saponification typically favors attack at the C4-ester, leading to the desired this compound. However, forcing conditions (high temperature) can reduce this selectivity.

  • Verification and Control:

    • Analytical Verification: The most reliable way to confirm the structure of your product is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will show distinct chemical shifts and coupling patterns for the two different isomers. Comparing your spectra to a known reference standard is definitive.

    • Minimizing Isomer Formation: Adhering to the optimized, mild reaction conditions described in Issue 2 (low temperature, controlled stoichiometry) is the best way to maximize the inherent regioselectivity of the reaction and minimize the formation of the undesired 4-(ethoxycarbonyl)nicotinic acid isomer.

Diagram 2: Purification Workflow via pH-Controlled Extraction

G start Crude Product Mixture (Dissolved in Ethyl Acetate) extract Extract with aq. NaHCO₃ start->extract separate Separate Layers extract->separate org_phase Organic Phase: - Diethyl 2,4-pyridinedicarboxylate (Unreacted SM) separate->org_phase Non-acidic aq_phase Aqueous Phase: - Sodium 2-(ethoxycarbonyl)isonicotinate - Sodium 2,4-pyridinedicarboxylate separate->aq_phase Acidic acidify Cool & Acidify to pH ~3-4 with 1M HCl aq_phase->acidify filter Filter Precipitate acidify->filter product Pure this compound filter->product

Caption: A workflow diagram illustrating the purification of the target compound from its non-acidic starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound? The most widely adopted method is the selective mono-saponification of diethyl 2,4-pyridinedicarboxylate using one equivalent of a base like potassium hydroxide in an ethanol/water solvent system at controlled temperatures.[2][3][4][5]

Q2: How can I best monitor the progress of the hydrolysis reaction? Thin Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1) with a few drops of acetic acid. The starting diester will have a high Rf value, while the mono-acid product will have a lower Rf, and the diacid will be at or near the baseline. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For quantitative analysis, HPLC is the preferred method.

Q3: Are there alternative methods to Fischer esterification for preparing the starting diethyl 2,4-pyridinedicarboxylate? While Fischer esterification of 2,4-pyridinedicarboxylic acid is common, other methods can be used.[6] For instance, reacting the diacid with thionyl chloride (SOCl₂) to form the diacyl chloride, followed by quenching with ethanol, is a high-yielding alternative that avoids the use of strong acid catalysts and the challenges of water removal.[7]

Q4: What are the ideal storage conditions for this compound? The compound is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from strong bases and moisture, to prevent gradual hydrolysis over time.

Q5: My synthesis of the starting material, 2,4-pyridinedicarboxylic acid, from 2,4-lutidine oxidation gave a low yield. Any suggestions? The oxidation of lutidines (dimethylpyridines) to pyridinedicarboxylic acids can be challenging and often requires harsh conditions.[8][9] Using a strong oxidant like potassium permanganate (KMnO₄) or nitric acid is common but can lead to side reactions and purification difficulties.[8] Ensuring efficient stirring and careful temperature control are paramount to improving yields in these types of oxidation reactions.

References

  • Majáma, K., Hanauske-Abel, H. M., Günzler, V., & Kivirikko, K. I. (1984). Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Biochemical Journal, 248(3), 625–633. (URL not directly available from search, but referenced in multiple results).
  • Thomas, A. B., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Cogent Chemistry. [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules. [Link]

  • Hanauske-Abel, H. M., & Günzler, V. (1987). Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. PubMed. [Link]

  • CAS Common Chemistry. (n.d.). Diethyl 2,4-pyridinedicarboxylate. CAS. [Link]

  • Hanauske-Abel, H. M., & Günzler, V. (1987). Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. PMC - NIH. [Link]

  • Cislak, F. E. (1956). Process for preparing isonicotinic acid.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. ResearchGate. [Link]

  • Kumar, K. S., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]

  • Jorgensen, W. L., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. [Link]

  • Sciencemadness Discussion Board. (2007). Preparation of Isonicotinic Acid and Ethyl Isonotinate. Sciencemadness.org. [Link]

  • Grokipedia. (2026). Isonicotinic acid. Grokipedia. [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • Singh, R. P., et al. (2004). Process for the synthesis of isonicotinic acid hydrazide.
  • Hoffmann-La Roche. (2006). Process for preparation of isonicotinic acid derivatives.
  • Chapman, R. (2011). Process for reducing impurities in oxycodone base.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. [Link]

  • Huang, B. (2008). Process for Reducing Impurities in Oxycodone Base.

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optimization of reaction conditions for [specific reaction] using 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support guide for the optimization of amide synthesis using 2-(Ethoxycarbonyl)isonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced reaction. Here, we address specific issues you may encounter, explain the causality behind experimental choices, and offer robust protocols to enhance the efficiency and success of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common challenges and observations during the amide coupling of this compound.

Q1: My amide coupling reaction shows low to no product yield. What are the primary causes?

Several factors can lead to poor yields in amide coupling reactions. The most common culprits are incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine.[1][2][3] If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation step will be inefficient.

  • Amine Deactivation: Amines are nucleophiles, but they can be rendered non-nucleophilic if they are protonated.[1][4] A common issue is an acid-base reaction between the carboxylic acid starting material and the amine, forming an ammonium salt that is unreactive.[1] This is why a non-nucleophilic base is essential.

  • Steric Hindrance: Bulky chemical groups on either the this compound or the amine can physically block the reaction site, leading to a slow or incomplete reaction.[1]

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in your solvents or reagents can destroy this intermediate, preventing amide formation.[1][5] It is critical to use anhydrous solvents and reagents.

Q2: I am observing a significant amount of unreacted this compound. How can I improve conversion?

This observation is directly linked to the points in Q1. To drive the reaction to completion, consider the following:

  • Choice of Coupling Reagent: For sterically hindered or electronically deactivated substrates, a more powerful coupling reagent may be required. Urionium/aminium salt-based reagents like HATU are generally more efficient than carbodiimides like EDC.[6][7]

  • Reaction Time and Temperature: Some coupling reactions are slow and may require extended reaction times (12-24 hours). Gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate, but be cautious as this can also promote side reactions, including racemization if you are using chiral amines.

  • Order of Addition: The standard and most effective procedure is to pre-activate the carboxylic acid before adding the amine. This involves mixing the this compound, the coupling reagent (and additive, if applicable), and the base in an anhydrous solvent and stirring for a few minutes before introducing the amine. This minimizes the unproductive acid-base reaction between your starting materials.

Q3: I see a major side product in my analysis. What could it be and how can I prevent it?

The most common side product, aside from unreacted starting materials, is the N-acylurea when using carbodiimide coupling reagents like DCC or EDC.

  • N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unable to react further with the amine.[3] This side reaction is more prevalent at higher temperatures.

    • Solution: The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial when using carbodiimides.[7][8][9] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[10]

Another potential issue is the hydrolysis of the ethoxycarbonyl group on the starting material, especially if the reaction is run under basic conditions for a prolonged period at elevated temperatures.

Q4: How do I choose the right coupling reagent, base, and solvent for my specific amine?

The optimal conditions depend heavily on the properties of your amine. The following table provides a general guide.

Amine TypeRecommended Coupling ReagentRecommended BaseRecommended SolventKey Considerations
Primary, Unhindered Aliphatic Amines EDC/HOBt or HATUDIPEA or TriethylamineDCM, DMFThese are generally reactive. Standard conditions are often successful.
Secondary or Sterically Hindered Amines HATU, HBTU, PyBOPDIPEADMF, NMPThese require more potent coupling reagents. Reaction times may be longer.
Electron-Deficient Aromatic Amines (Anilines) HATU or EDC/HOBt with DMAPDIPEAAcetonitrile, DMFThese amines are less nucleophilic and require highly reactive intermediates. The addition of DMAP can be beneficial.[11]
Water-Soluble Amines EDC/HOBtN-Methylmorpholine (NMM)Aqueous-organic mixtures (e.g., Ethanol/Water)EDC and its urea byproduct are water-soluble, simplifying workup.[7][12]

Experimental Protocols & Workflows

General Workflow for Amide Coupling Optimization

The following diagram illustrates a logical workflow for setting up and optimizing your reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup (Pre-activation) cluster_workup Workup & Purification reagents Dry Reagents & Solvents (Anhydrous DCM/DMF) glassware Oven-Dry Glassware Under Inert Atmosphere (N2/Ar) reagents->glassware dissolve Dissolve Acid, Coupling Reagent & Base in Solvent glassware->dissolve stir Stir at 0°C to RT (5-15 min) dissolve->stir add_amine Add Amine Solution stir->add_amine monitor Monitor by TLC / LC-MS add_amine->monitor quench Quench Reaction (e.g., with water or aq. NH4Cl) monitor->quench extract Aqueous Workup (Acid/Base Washes) quench->extract purify Purify Product (Column Chromatography / Recrystallization) extract->purify

Caption: General experimental workflow for amide coupling.

Protocol 1: Standard Coupling using EDC/HOBt

This protocol is suitable for most primary and unhindered secondary amines.

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and stir for 5 minutes.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • In a separate flask, dissolve your amine (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.[13]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, such as sterically hindered or electron-deficient amines.[11]

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.[6][14]

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 2-6 hours. HATU reactions are typically much faster than EDC couplings.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1. Be aware that byproducts from HATU (tetramethylurea and HOAt) are water-soluble and can typically be removed during the aqueous wash steps.[15]

Understanding the Mechanism

A clear understanding of the reaction mechanism is vital for effective troubleshooting. The diagrams below illustrate the activation of the carboxylic acid by the two most common classes of coupling reagents.

Mechanism of EDC/HOBt Coupling

G Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Activation Base Base Base->O_Acylisourea Activation HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea + H2O (Hydrolysis) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism for EDC/HOBt-mediated amide coupling.[8][10]

Mechanism of HATU Coupling

G Acid R-COOH OAt_Ester OAt Active Ester Acid->OAt_Ester Activation HATU HATU HATU->OAt_Ester Activation Base Base Base->OAt_Ester Activation Amide Amide Product OAt_Ester->Amide + R'-NH2 TMU Tetramethylurea Byproduct Amine R'-NH2

Caption: Simplified mechanism for HATU-mediated amide coupling.[6][16]

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Kandhasamy, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Library of Medicine. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020). YouTube. [Link]

  • Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. [Link]

  • Patil, B. S., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. NIH National Library of Medicine. [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Multifunctional Molecule

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2-(Ethoxycarbonyl)isonicotinic acid. This molecule is a valuable synthetic intermediate, but its unique structure presents significant challenges during reaction workup.

The molecule contains three key functional groups:

  • A basic pyridine nitrogen , which is readily protonated under acidic conditions.

  • An isonicotinic acid moiety, which deprotonates under basic conditions.

  • An ethyl ester , which is highly susceptible to both acid- and base-catalyzed hydrolysis.

This combination makes the molecule zwitterionic and creates a delicate situation during aqueous workup. Standard workup procedures involving strong acids or bases will inevitably cleave the ester, leading to the formation of the unwanted byproduct, pyridine-2,4-dicarboxylic acid, and a significant loss of yield. This guide provides a series of frequently asked questions, a troubleshooting decision tree, and a validated protocol to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my ester is hydrolyzing during the workup?

The most common indicator of unintended hydrolysis is a lower-than-expected yield of your desired product, this compound. Analytically, you can confirm this by observing:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf value) that corresponds to the diacid byproduct (pyridine-2,4-dicarboxylic acid).

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see the disappearance of the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the potential appearance of a broader peak for the new carboxylic acid proton.[1]

  • LC-MS: The presence of a mass peak corresponding to the diacid byproduct.

Q2: Which specific steps in a typical workup pose the highest risk for hydrolysis?

The highest risk comes from any step involving an aqueous phase, particularly basic washes.[1]

  • Base Washing: Using strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize an acid catalyst is the most common cause of hydrolysis. This process, known as saponification, is often rapid and effectively irreversible under workup conditions as it forms the highly stable carboxylate salt.[2][3]

  • Prolonged Contact Time: Leaving the organic layer in contact with any aqueous solution (acidic, basic, or even neutral water) for an extended period provides more time for hydrolysis to occur.[1]

  • Elevated Temperatures: Performing washes at room temperature or higher significantly accelerates the rate of hydrolysis.[4]

Q3: What is the "isoelectric point" and why is it so important for this specific molecule?

The isoelectric point (pI) is the pH at which a molecule with multiple ionizable groups (like this one) has a net neutral charge.

  • At low pH (<2) , the pyridine nitrogen is protonated (positive charge), making the molecule a cation and highly soluble in water.

  • At high pH (>5) , the carboxylic acid is deprotonated (negative charge), making the molecule an anion and also soluble in water.

  • At the isoelectric point (pI) , the molecule exists predominantly as a neutral zwitterion, which dramatically reduces its solubility in water.

For this compound, the pI is approximately between pH 3 and 4. Adjusting the pH of the aqueous layer to this range is the single most critical step for maximizing its precipitation or extraction into an organic solvent, thereby minimizing product loss to the aqueous phase.[5]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

If you are experiencing low yields and have identified the diacid byproduct, use this decision tree to pinpoint and resolve the issue.

G start Problem: Low Yield & Presence of Diacid Byproduct q1 What type of base was used for neutralization? start->q1 strong_base Strong Base (NaOH, KOH, K2CO3) q1->strong_base weak_base Weak Base (NaHCO3, Na2CO3) q1->weak_base sol1 Root Cause: Saponification. Solution: 1. Switch to ice-cold, saturated NaHCO3. 2. Add slowly and vent frequently. 3. Do not overshoot neutralization. strong_base->sol1 q2 What was the temperature of the aqueous wash? weak_base->q2 temp_rt Room Temperature or Above q2->temp_rt temp_cold 0-5 °C (Ice Bath) q2->temp_cold sol2 Root Cause: Accelerated Kinetics. Solution: 1. Pre-chill all aqueous solutions. 2. Perform all extractions/washes in an ice bath. temp_rt->sol2 q3 What was the final pH of the aqueous layer after neutralization? temp_cold->q3 ph_high pH > 5 q3->ph_high ph_low pH < 2 q3->ph_low ph_good pH ≈ 3-4 q3->ph_good sol3 Root Cause: Product lost to aqueous layer. Solution: 1. Carefully adjust pH to ≈3-4 with dilute acid/base. 2. Use brine to 'salt out' the product. 3. Increase the number of organic extractions. ph_high->sol3 ph_low->sol3 end_node Workup Optimized ph_good->end_node

Caption: Troubleshooting decision tree for workup hydrolysis.

Data Summary: pH-Dependent Properties
pH RangeDominant SpeciesChargeExpected Water SolubilityRecommended Action
< 2 Protonated PyridineCation (+)HighAvoid; product will partition into the aqueous layer.
3 - 4 Zwitterion (Isoelectric Point)Neutral (Net)Minimum Target pH for extraction or precipitation.
> 5 Deprotonated CarboxylateAnion (-)HighAvoid; product will partition into the aqueous layer.
Validated Workup Protocol to Minimize Hydrolysis

This protocol is designed to isolate this compound while preventing its degradation. The core principles are low temperature, use of a weak base, and precise pH control.

G cluster_prep Preparation cluster_main Extraction & Washing cluster_final Isolation start 1. Cool Reaction Mixture to 0 °C in Ice Bath dilute 2. Dilute with Cold Extraction Solvent (EtOAc) start->dilute neutralize 3. Add Ice-Cold Saturated NaHCO3 (Portion-wise, Vent CO2) dilute->neutralize check_ph 4. Check Aqueous pH. Target: 3-4 neutralize->check_ph separate 5. Separate Layers Promptly check_ph->separate re_extract 6. Re-extract Aqueous Layer with Cold EtOAc (2-3x) separate->re_extract brine 7. Wash Combined Organic Layers with Cold Brine re_extract->brine dry 8. Dry Organic Layer (Anhydrous Na2SO4) brine->dry filter_conc 9. Filter and Concentrate Under Reduced Pressure dry->filter_conc product Pure Product filter_conc->product

Caption: Recommended workflow for hydrolysis-sensitive workup.

Step-by-Step Methodology:
  • Cooling: Once the reaction is complete, place the reaction vessel in an ice-water bath and cool the contents to 0-5 °C.

  • Dilution: Dilute the cold reaction mixture with a suitable, pre-chilled organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization: Transfer the mixture to a separatory funnel. Begin adding ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions.[1][6]

    • CRITICAL: After each addition, stopper and gently invert the funnel, then immediately vent to release the pressure from CO₂ evolution. Shake more vigorously only after the initial effervescence subsides.[1]

  • pH Adjustment: Continue adding NaHCO₃ solution until gas evolution ceases. Using pH paper, check the pH of the aqueous layer. The target is a pH of approximately 3-4. If you overshoot and the solution becomes too basic (pH > 5), carefully add ice-cold 1M HCl dropwise to return to the target range.

  • Extraction: Separate the organic layer promptly. Extract the aqueous layer at least two more times with fresh, cold organic solvent to recover any dissolved product.

  • Brine Wash: Combine all organic layers and wash once with a portion of cold, saturated aqueous NaCl (brine). This step helps remove residual water and decreases the solubility of your organic product in any remaining aqueous phase.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together.[1]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath temperature should be kept low (<40 °C) to prevent any potential thermal degradation.

By carefully following this temperature-controlled and pH-specific protocol, you can effectively prevent the hydrolysis of the ethyl ester and maximize the yield and purity of your this compound.

References
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S.
  • Synthesis from Carboxylic Acid Derivatives. [Link]

  • Synthesis of Carboxylic Acids. [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Guide for Low Yield in 2-(Ethoxycarbonyl)isonicotinic Acid Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to troubleshooting and resolving common issues that lead to low yields during the synthesis of 2-(Ethoxycarbonyl)isonicotinic acid. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

Q1: My overall yield of this compound is disappointingly low. Where should I start my investigation?

A low overall yield in this synthesis typically points to one of three critical areas: incomplete reaction, formation of byproducts, or significant product loss during the workup and purification stages. A systematic evaluation is key to pinpointing the root cause.

The most common synthetic route involves the selective mono-hydrolysis of a starting material like diethyl 2,4-pyridinedicarboxylate. Issues at any step can drastically reduce your final yield. Begin by analyzing your crude product to determine the nature of the problem before adjusting your protocol.

Troubleshooting Decision Workflow:

Use the following flowchart to guide your initial diagnostic steps.

Low_Yield_Diagnosis A Start: Low Isolated Yield B Analyze Crude Product (¹H NMR, LC-MS, TLC) A->B C High percentage of starting diester detected? B->C D Significant diacid byproduct detected? C->D No E Problem: Incomplete Hydrolysis C->E Yes F Problem: Over-hydrolysis D->F Yes G Crude product is relatively clean but final yield is low? D->G No H Action: Review Hydrolysis Conditions (Time, Temp, Stoichiometry) E->H I Action: Refine Hydrolysis Conditions (Lower Temp, Less Base) F->I J Problem: Loss During Purification G->J Yes K Action: Optimize Workup & Extraction (pH control, Solvent Choice) J->K Reaction_Selectivity Diester Diethyl Ester (Starting Material) Monoester Monoacid-Monoester (Desired Product) Diester->Monoester +1 eq. OH⁻ (k₁ - Fast) Diacid Diacid (Byproduct) Monoester->Diacid +1 eq. OH⁻ (k₂ - Slow) Conditions to Avoid: - Excess Base - High Temp - Long Reaction Time

long-term storage and stability of 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Ethoxycarbonyl)isonicotinic Acid

Introduction: Understanding Your Reagent

This compound, also known as 2,4-Pyridinedicarboxylic acid 2-ethyl ester (CAS No: 142074-49-5), is a heterocyclic building block crucial in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Its bifunctional nature, possessing both a carboxylic acid and an ethyl ester group, makes it a versatile intermediate. However, this same reactivity profile presents challenges for its long-term storage and stability. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for ensuring the integrity of this compound throughout its lifecycle in the laboratory. Adherence to these guidelines is critical for reproducibility and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound? A1: For optimal long-term stability, the solid compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3] A recommended temperature is refrigerated (2-8°C). The material should be protected from moisture and light; some suppliers note that the compound is hygroscopic and sensitive to air and light, recommending storage under an inert gas like argon or nitrogen.[4]

Q2: How can I visually tell if my compound might be degrading? A2: The pure compound is typically a white to light cream-colored crystalline powder.[5] Any significant change in color (e.g., to yellow or brown), a change in texture (e.g., clumping, becoming sticky or oily), or a noticeable odor may indicate degradation or contamination.

Q3: What is the primary degradation pathway I should be concerned about? A3: The most probable degradation pathway under ambient or aqueous conditions is the hydrolysis of the ethyl ester functional group. This reaction is catalyzed by the presence of moisture, and can be accelerated by acidic or basic conditions. Hydrolysis will yield the parent dicarboxylic acid, 2,4-pyridinedicarboxylic acid, and ethanol. This impurity can significantly alter the stoichiometry and outcome of subsequent reactions.

Q4: Is this compound sensitive to moisture? A4: Yes. Several sources indicate the compound is hygroscopic.[4] Moisture can not only cause the solid to clump but can also lead to chemical degradation via hydrolysis of the ester group. It is imperative to store it in a desiccated environment and minimize its exposure to atmospheric humidity during weighing and handling.[3][4]

Q5: What solvents are recommended for preparing stock solutions, and how long are they stable? A5: For immediate use, aprotic organic solvents such as DMSO, DMF, or anhydrous acetonitrile are suitable. However, long-term storage in solution is generally not recommended due to the risk of degradation. If a stock solution must be prepared, use an anhydrous aprotic solvent, store at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible. Stability in solution is highly dependent on the solvent purity (especially water content) and storage temperature. A stability study using HPLC or LC-MS is recommended to determine the viable lifetime of a stock solution for your specific application.

Troubleshooting Guide: Addressing Common Issues

This guide provides a structured approach to diagnosing and resolving problems that may arise from compromised compound stability.

Issue: Inconsistent or Poor Yields in Subsequent Reactions
  • Symptom: You are using the compound as a starting material, and your reaction yields are unexpectedly low, or you observe the formation of significant side products.

  • Possible Cause: The purity of your this compound may be compromised. The presence of the hydrolyzed diacid impurity will alter the molar mass and introduce a different reactive species into your experiment.

  • Troubleshooting Workflow:

    G start Inconsistent Results Observed check_solid 1. Visually Inspect Solid (Color change, clumping?) start->check_solid check_purity 2. Assess Purity (HPLC, LC-MS, NMR) check_solid->check_purity compare 3. Compare Data to Reference (Certificate of Analysis) check_purity->compare is_pure Is Purity >98%? compare->is_pure problem_solved Root Cause is Likely Elsewhere in Experiment is_pure->problem_solved Yes problem_compound Compound is Degraded is_pure->problem_compound No reorder 4. Procure Fresh Reagent problem_compound->reorder review_storage 5. Review Storage & Handling (Implement corrective actions) reorder->review_storage

    Caption: Workflow for troubleshooting inconsistent experimental results.

Issue: Solubility Problems or Phase Separation
  • Symptom: The compound fails to dissolve completely in a solvent where it was previously soluble, or an oily residue forms.

  • Possible Cause: This can be a sign of degradation. The hydrolysis product, 2,4-pyridinedicarboxylic acid, has different solubility properties than the starting ester. Specifically, it is more polar and may be less soluble in less polar organic solvents.

  • Solution:

    • Verify Solvent Quality: Ensure your solvent is anhydrous. Water contamination can both cause the degradation and exacerbate solubility issues with the resulting diacid.

    • Purity Check: Analyze the solid material by HPLC or NMR to confirm its identity and purity.

    • Consider a Different Solvent: If the material is confirmed to be pure, re-evaluate your choice of solvent. If it has degraded, you must use a fresh, pure batch of the compound.

Data Summary & Protocols

Recommended Storage Conditions
ParameterConditionRationaleReference
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and oxidative degradation.[4]
Atmosphere Tightly sealed container, under inert gas (Argon/Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[4][3][4]
Light Amber vial or stored in the darkProtects against potential photolytic degradation.[4][6]
Environment Desiccated / DryPrevents water absorption (hygroscopic) and subsequent hydrolysis.[4][2][3][4]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect its primary hydrolytic degradant.

Objective: To quantify the purity of this compound and identify the presence of 2,4-pyridinedicarboxylic acid.

Materials:

  • This compound sample

  • Reference standards for this compound and 2,4-pyridinedicarboxylic acid (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • HPLC system with a UV detector and a C18 reverse-phase column

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your this compound sample.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 265 nm

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The main peak should correspond to this compound.

    • The primary degradation product, 2,4-pyridinedicarboxylic acid, is more polar and will have a shorter retention time.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >98% is generally acceptable.[1]

Visualization of Primary Degradation Pathway

The primary stability concern is the hydrolysis of the ester to the corresponding dicarboxylic acid.

G cluster_main Hydrolysis of this compound A B A->B + H₂O (acid or base catalyst)

Caption: Primary hydrolytic degradation of the compound.

References

  • 2-Chloro-5-(4-ethoxycarbonylphenyl)isonicotinic acid - AK Scientific, Inc. AK Scientific, Inc.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • Safety Data Sheet - Key Organics. Key Organics.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • This compound, 1 gram. Spectrum Chemical.

  • Cas no 142074-49-5 (this compound). ChemicalBook.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

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Technical Support Center: Purification of Crude 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of crude 2-(Ethoxycarbonyl)isonicotinic acid. The following sections offer solutions to common challenges and answers to frequently asked questions, ensuring a robust and efficient purification workflow.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems that may be encountered during the purification of this compound, providing potential causes and actionable solutions.

Question 1: After my synthesis, TLC analysis of the crude product shows the presence of unreacted isonicotinic acid. How can I efficiently remove this starting material?

Answer:

The most effective method for removing unreacted isonicotinic acid from your crude this compound is through a liquid-liquid acid-base extraction. This technique leverages the difference in acidity between the starting material (a carboxylic acid) and the desired product (an ester with a carboxylic acid). Since this compound also possesses a carboxylic acid group, a careful selection of the base is crucial.

Probable Cause: Isonicotinic acid, having a free carboxylic acid group, is significantly more acidic than the ester functionality in your product. However, your product also contains a carboxylic acid group. A strong base like sodium hydroxide could potentially hydrolyze the ester. Therefore, a weak base such as sodium bicarbonate is the preferred reagent.[1][2][3]

Solution: Step-by-Step Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. The isonicotinic acid will react with the sodium bicarbonate to form its water-soluble sodium salt, which will partition into the aqueous layer. Your product, also a carboxylic acid, will also be deprotonated and move to the aqueous layer. Any neutral organic impurities will remain in the organic layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salt of your product and the unreacted isonicotinic acid into a clean flask. The organic layer can be discarded if it only contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by adding a strong acid, such as concentrated hydrochloric acid (HCl), dropwise until the pH is acidic (pH ~2-3), which will cause your purified product to precipitate out of the solution.[4]

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product under vacuum to remove residual water.

Question 2: My final product appears oily or fails to crystallize after purification. What could be the cause and how can I obtain a solid product?

Answer:

An oily or non-crystalline product after purification often indicates the presence of impurities that are depressing the melting point or interfering with crystal lattice formation. Residual solvent is another common culprit.

Probable Causes:

  • Residual Solvent: Incomplete removal of the extraction solvent or water.

  • Presence of Impurities: Co-extraction of structurally similar impurities or by-products from the synthesis.

  • Hygroscopic Nature: The product may have absorbed moisture from the atmosphere.

Solutions:

  • Thorough Drying: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.

    Recrystallization Protocol:

    • Solvent Selection: Experiment with small amounts of your product in different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) to find an appropriate one.

    • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

  • Trituration: If recrystallization is challenging, trituration can be effective. This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.

Question 3: I am using column chromatography for purification, but I am getting poor separation between my product and an unknown impurity. What can I do to improve the resolution?

Answer:

Poor resolution in column chromatography can be due to several factors, including an inappropriate mobile phase, improper column packing, or the acidic nature of the silica gel.

Probable Causes:

  • Inappropriate Eluent System: The polarity of the mobile phase may not be optimal for separating the components.

  • Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause tailing or irreversible adsorption of basic compounds like pyridines. For acidic compounds like yours, this can sometimes lead to peak broadening.[5]

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switch to a gradient elution, gradually increasing the polarity of the mobile phase.

    • Solvent System Modification: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try adding a small amount of a more polar solvent like methanol or a modifier like acetic acid to improve peak shape and separation.

  • Modify the Stationary Phase:

    • Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent before packing the column.[5] This can improve the chromatography of acidic compounds by minimizing unwanted interactions.

  • Check Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.

    • Dissolve your crude product in a minimal amount of the mobile phase before loading it onto the column to ensure a narrow starting band.

Parameter Recommendation for Improved Resolution
Mobile Phase Start with a low polarity eluent and gradually increase polarity. Consider adding a modifier like acetic acid (0.1-1%).
Stationary Phase Use high-quality silica gel. For problematic separations, consider using neutral alumina or a bonded-phase silica.
Column Loading Do not exceed 1-5% of the silica gel weight for your crude sample.

Frequently Asked Questions (FAQs)

Q1: What are the main alternative purification techniques to consider for crude this compound besides recrystallization?

A1: Beyond standard recrystallization, two powerful alternative techniques are:

  • Acid-Base Extraction: As detailed in the troubleshooting guide, this is a highly effective and scalable method for separating acidic compounds from neutral or basic impurities.[3][6] It is often the first and most efficient purification step after a synthesis.

  • Flash Column Chromatography: This technique offers higher resolution than gravity column chromatography and is suitable for separating compounds with similar polarities. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required. High-performance liquid chromatography (HPLC) can also be used for analytical assessment of purity and for preparative purification of smaller quantities.[7]

Q2: Can I use a strong base like NaOH for the acid-base extraction instead of sodium bicarbonate?

A2: It is strongly advised not to use a strong base like sodium hydroxide (NaOH). This compound contains an ester functional group which is susceptible to hydrolysis under strongly basic conditions.[3][8] This would result in the cleavage of the ester to the corresponding dicarboxylic acid, leading to a loss of your desired product. Sodium bicarbonate is a weak base and is generally not strong enough to cause significant ester hydrolysis under standard extraction conditions.[2]

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: The impurities will largely depend on the synthetic route used. However, some common impurities could include:

  • Unreacted Starting Materials: Such as isonicotinic acid if the esterification reaction did not go to completion.[9]

  • By-products of Esterification: Depending on the reagents used, by-products could be present. For example, if using SOCl₂ for acid chloride formation, residual sulfur compounds might be present.

  • Isomers: If the starting material was not pure, isomers like 2-(ethoxycarbonyl)nicotinic acid or ethyl picolinate derivatives could be present.[7]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point that matches the literature value suggests a high degree of purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups (e.g., C=O of the ester and carboxylic acid, C=N of the pyridine ring).

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[10]

Experimental Workflows

Below are diagrams illustrating the logical steps for the recommended purification techniques.

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 start->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer filter Filter Precipitate acidify->filter dry Dry Purified Solid filter->dry

Caption: Workflow for purification via acid-base extraction.

G cluster_1 Recrystallization Workflow start_recrys Crude Solid dissolve Dissolve in Minimum Hot Solvent start_recrys->dissolve cool Cool to Induce Crystallization dissolve->cool filter_recrys Filter Crystals cool->filter_recrys dry_recrys Dry Purified Crystals filter_recrys->dry_recrys

Caption: General workflow for purification by recrystallization.

References

  • Unknown. (n.d.). Acid-Base Extraction.
  • CSB SJU Chemistry. (2020, July 23). Acid base extraction. YouTube.
  • Unknown. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Gupta, R. C., & Shukla, O. P. (n.d.). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Unknown. (2025, August 5). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Unknown. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog.
  • Unknown. (n.d.). This compound, 1 gram.
  • Unknown. (n.d.). Liquid/liquid Extraction.
  • Various Authors. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
  • Unknown. (n.d.). CN111138354A - Preparation method of isoniazid. Google Patents.
  • Unknown. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.). 2,6-Pyridinedicarboxylic acid for ion chromatography, = 99.5 T 499-83-2.
  • Aries, R. S., & Sachs, A. P. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Google Patents.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Various Authors. (2017, March 17). Any procedure for the esterification of isonicotinic acid? ResearchGate.
  • Hultquist, M. E., & Barker, R. S. (n.d.). US2748137A - Process for preparing isonicotinic acid. Google Patents.
  • Various Authors. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? ResearchGate.

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop to Pilot Plant

Welcome to the technical support center for the synthesis of 2-(Ethoxycarbonyl)isonicotinic acid (also known as 2,4-Pyridinedicarboxylic acid 2-ethyl ester[1]). This molecule is a crucial heterocyclic building block, frequently utilized by researchers in the development of novel pharmaceutical agents and advanced materials.[2][3] The functionalization of pyridine rings is a well-known challenge in organic synthesis, often complicated by issues of regioselectivity and catalyst inhibition.[4]

Scaling this process from the controlled environment of a laboratory to the dynamic conditions of a pilot plant introduces significant hurdles. This guide is designed for researchers, chemists, and process development professionals to navigate these challenges. We will delve into a robust synthesis strategy, provide a detailed pilot-scale protocol, and offer comprehensive troubleshooting advice rooted in practical experience and chemical principles. Our goal is to equip you with the foresight needed to anticipate problems, the knowledge to diagnose them, and the solutions to ensure a successful, safe, and efficient scale-up.

Section 1: Synthesis Strategy and Reaction Mechanism

The selected manufacturing route proceeds in two key stages: the oxidation of a readily available starting material, 2,4-lutidine, to 2,4-pyridinedicarboxylic acid, followed by a selective mono-esterification to yield the final product. This route is chosen for its reliance on established chemical transformations and accessible starting materials.

Overall Reaction Scheme

Reaction_Pathway A 2,4-Lutidine B 2,4-Pyridinedicarboxylic Acid A->B Step 1: Oxidation (e.g., HNO₃ or V₂O₅/Air) C This compound B->C Step 2: Selective Esterification (Ethanol, Acid Catalyst)

Caption: Overall synthetic pathway for this compound.

Mechanistic Insights

Step 1: Oxidation of 2,4-Lutidine The oxidation of alkylpyridines is a common industrial method for producing pyridine carboxylic acids.[5][6] Using a strong oxidizing agent like nitric acid, the reaction proceeds via a radical mechanism where the methyl groups are converted to carboxylic acids.[7][8] Controlling the reaction temperature is paramount; excessive heat can lead to uncontrolled oxidation, decarboxylation, and the formation of tarry by-products. The choice of oxidant and conditions is a critical scale-up parameter. While nitric acid is effective, alternative vapor-phase oxidation using catalysts like Vanadium(V) oxide (V₂O₅) on a support can offer a greener and more controlled process at an industrial scale.[9]

Step 2: Selective Mono-esterification This step leverages the principles of Fischer-Speier esterification.[10] The diacid is reacted with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or SOCl₂). Selectivity for the 2-position over the 4-position is primarily achieved through kinetic control. The carboxylic acid at the 2-position is sterically hindered by the adjacent nitrogen atom of the pyridine ring, which can influence its reactivity. By carefully controlling the stoichiometry of ethanol and the reaction time, we can favor the formation of the monoester. Overexposure to ethanol or prolonged reaction times will inevitably lead to the formation of the undesired diethyl 2,4-pyridinedicarboxylate.

Section 2: Pilot-Scale (50 L) Synthesis Protocol

This protocol is a representative guide. All operations must be conducted in accordance with your site's safety policies and after a thorough Process Hazard Analysis (PHA).

Experimental Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation & Safety cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification cluster_final Final Product A Process Hazard Analysis (PHA) B Equipment Check (50 L Reactor, Scrubber, Temp Probes) A->B C Charge 2,4-Lutidine & Water B->C D Cool Reactor to 5-10°C C->D E Slowly Add Nitric Acid (70%) (Maintain T < 40°C) D->E F Heat to Reflux (100-110°C) for 8-12h E->F G Monitor by HPLC F->G H Cool & Adjust pH to 3.5 with NaOH (50%) G->H I Isolate Diacid via Filtration H->I J Charge Diacid & Ethanol (1.1 eq) I->J K Cool to 0°C J->K L Slowly Add H₂SO₄ Catalyst K->L M Heat to Reflux (75-80°C) for 4-6h L->M N Monitor by HPLC M->N O Quench with Ice Water N->O P Extract with Ethyl Acetate O->P Q Purify via Recrystallization P->Q R Dry Product Under Vacuum Q->R S Characterize (HPLC, NMR, MP) R->S

Caption: Step-by-step workflow for the pilot-scale synthesis.

Step-by-Step Methodology

Part 1: Oxidation of 2,4-Lutidine

  • Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and equipped with a reflux condenser, overhead stirrer, thermocouple, and an addition funnel. The reactor off-gas should be vented to a caustic scrubber.

  • Charging: Charge the reactor with 2,4-lutidine (2.0 kg, 18.66 mol) and water (10 L).

  • Cooling: Begin agitation and cool the reactor contents to 5-10°C using a chiller.

  • Oxidant Addition: Slowly add 70% nitric acid (8.0 L, ~126 mol) via the addition funnel over 4-6 hours. Causality: A slow addition rate is critical to manage the highly exothermic reaction and prevent dangerous temperature spikes and pressure buildup. The temperature must be maintained below 40°C during the addition.

  • Reaction: Once the addition is complete, slowly heat the mixture to reflux (~105°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting material is consumed (<1% remaining).

  • Work-up and Isolation: Cool the reaction mixture to 10-15°C. Carefully adjust the pH to ~3.5 by slowly adding 50% (w/w) sodium hydroxide solution.[7] The product, 2,4-pyridinedicarboxylic acid, will precipitate.

  • Filtration: Filter the solid product, wash with cold water (2 x 2 L), and then with cold acetone (1 x 2 L).

  • Drying: Dry the intermediate product in a vacuum oven at 60-70°C until a constant weight is achieved. (Expected yield: 2.5 - 2.8 kg).

Part 2: Selective Esterification

  • Reactor Setup: In a separate, clean, and dry 50 L reactor, charge the dried 2,4-pyridinedicarboxylic acid (2.5 kg, 14.96 mol) and absolute ethanol (0.76 kg, 16.46 mol, 1.1 eq).

  • Catalyst Addition: Cool the stirred slurry to 0-5°C. Slowly add concentrated sulfuric acid (150 mL) while maintaining the temperature below 10°C. Causality: Adding acid to ethanol is exothermic; pre-cooling prevents potential boiling and ensures controlled conditions.

  • Reaction: Heat the mixture to reflux (~78°C) for 4-6 hours.

  • Monitoring: Monitor the formation of the monoester and the disappearance of the diacid via HPLC. The reaction should be stopped when the monoester concentration is maximized to prevent significant formation of the diester.

  • Quenching & Extraction: Cool the reaction to room temperature and slowly pour it into a separate vessel containing ice water (20 L). Extract the aqueous layer with ethyl acetate (3 x 10 L).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral/basic, followed by a brine wash. Causality: The bicarbonate wash removes the acid catalyst and any unreacted carboxylic acids.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate).

  • Drying: Dry the final crystalline product, this compound, under vacuum at 40-50°C.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Yield or Purity Oxidation_Issue Was Oxidation Step Successful? (Check intermediate yield/purity) Start->Oxidation_Issue Start Here Ester_Issue Was Esterification Step Successful? (Check final product profile) Start->Ester_Issue If Intermediate OK Incomplete_Ox Symptom: High 2,4-Lutidine in Intermediate Oxidation_Issue->Incomplete_Ox No Ox_Byproducts Symptom: Dark Color / Tar Difficult Filtration Oxidation_Issue->Ox_Byproducts No Diester_High Symptom: High Diester by HPLC Ester_Issue->Diester_High No Diacid_High Symptom: High Diacid in Final Product Ester_Issue->Diacid_High No Purification_Fail Symptom: Oily Product Low Purity After Recrystallization Ester_Issue->Purification_Fail No Sol_Incomplete_Ox Solution: - Increase reflux time - Check oxidant stoichiometry/purity - Ensure T > 100°C Incomplete_Ox->Sol_Incomplete_Ox Sol_Ox_Byproducts Solution: - Improve cooling during addition - Reduce oxidant addition rate - Check for hot spots (mixing issue) Ox_Byproducts->Sol_Ox_Byproducts Sol_Diester_High Solution: - Reduce reaction time - Use closer to 1.0 eq of ethanol - Lower reaction temperature Diester_High->Sol_Diester_High Sol_Diacid_High Solution: - Increase reaction time - Check catalyst activity/amount - Ensure adequate removal of water (if applicable) Diacid_High->Sol_Diacid_High Sol_Purification_Fail Solution: - Screen different recrystallization solvents - Perform column chromatography (lab) or reslurry in anti-solvent (pilot) Purification_Fail->Sol_Purification_Fail

Caption: A decision tree for troubleshooting common scale-up issues.

Detailed Q&A

Question 1: My oxidation reaction stalled, leaving a significant amount of 2,4-lutidine. What went wrong?

  • Answer: This indicates incomplete conversion, which can be traced to several factors when scaling up.

    • Insufficient Oxidant or Low Temperature: At a larger scale, ensuring molar ratios are correct is key. Verify the concentration of your nitric acid. In a 50 L reactor, inefficient heating or poor mixing can create cold spots, preventing the reaction from maintaining the required activation temperature. Ensure your reactor's heating jacket and agitator are performing to specification.

    • Poor Mass Transfer: The reaction between the aqueous nitric acid and the organic lutidine is heterogeneous. Inefficient mixing will slow the reaction rate. Check that the agitator speed is sufficient to create a good vortex and ensure intimate mixing of the two phases.

    • Solution: First, confirm the reaction temperature is consistently at reflux throughout the vessel. If so, consider extending the reaction time, monitoring every 2-4 hours by HPLC. If the reaction remains stalled, a post-addition of a small amount of oxidant may be necessary, but this should be approached with extreme caution after a thorough safety review.

Question 2: The crude 2,4-pyridinedicarboxylic acid is a dark, tarry solid that is very difficult to filter. Why?

  • Answer: The formation of tar and dark coloration points to over-oxidation and side reactions, a common problem during scale-up due to heat management challenges.

    • Temperature Runaway: The oxidation is highly exothermic. If the nitric acid is added too quickly or the reactor cooling is inefficient, localized hot spots can form. These high-temperature zones promote decomposition of the starting material and product, leading to polymerization and tar formation.

    • Solution: The primary solution is stricter control over the oxidant addition. Reduce the addition rate and ensure your cooling system can handle the heat load. For future batches, consider using a metered pump for a more consistent addition rate. A less concentrated oxidant could also be evaluated to slow the reaction and reduce the exotherm.

Question 3: My esterification step is producing a mixture of the desired monoester, a significant amount of diester, and unreacted diacid. How can I improve selectivity?

  • Answer: Achieving selective mono-esterification in a symmetric-looking molecule like 2,4-pyridinedicarboxylic acid is a classic challenge of kinetic versus thermodynamic control.

    • Excess Ethanol or Long Reaction Time: The most common cause of diester formation is using too much ethanol or letting the reaction run for too long. While a slight excess of ethanol is needed to drive the reaction, a large excess will favor the formation of the thermodynamically stable diester.

    • Insufficient Catalyst or Water Presence: A high amount of unreacted diacid suggests the reaction is not proceeding efficiently. This could be due to an inactive or insufficient amount of acid catalyst, or the presence of water in the starting diacid or ethanol, which can inhibit Fischer esterification.

    • Solution:

      • Control Stoichiometry: Reduce the ethanol to 1.05 - 1.10 equivalents.

      • Optimize Reaction Time: Track the reaction by HPLC every hour. Create a concentration curve for the starting material, monoester, and diester. Stop the reaction when the concentration of the monoester is at its peak.

      • Ensure Anhydrous Conditions: Thoroughly dry the 2,4-pyridinedicarboxylic acid intermediate and use absolute ethanol to maximize catalyst efficiency.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this process at pilot scale? A1: Safety is paramount. Key considerations include:

  • Handling Pyridines: Pyridine and its derivatives are flammable and toxic.[11] Always handle them in a well-ventilated area, using appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[12][13] All equipment must be properly grounded to prevent static discharge.[14]

  • Exothermic Reaction Control: The oxidation step is highly exothermic. A robust cooling system is essential, and a plan for emergency cooling (e.g., an ice bath for the reactor) should be in place. Never add the oxidant faster than the rate specified in the batch record.

  • Pressure Management: The oxidation reaction can generate gaseous byproducts (e.g., NOx). The reactor must be properly vented to a scrubber system to handle these gases and prevent pressure buildup.

Q2: How can I effectively monitor reaction progress at a larger scale? A2: While TLC is useful in the lab, HPLC is more reliable for quantitative analysis at the pilot scale.[15] Develop a validated HPLC method to quantify the starting material, intermediate, product, and key byproducts. For real-time monitoring, consider process analytical technology (PAT) tools like in-situ infrared (IR) spectroscopy, which can track the disappearance of a carbonyl stretch from the starting material and the appearance of the product's carbonyl stretch.

Q3: What are the Critical Process Parameters (CPPs) I need to define and control? A3: The following table outlines the key CPPs for this synthesis.

ParameterStageControl RangeJustification & Impact on Quality
Temperature Oxidation< 40°C (Addition)Prevents runaway reaction, tar formation, and ensures safety.
Oxidation100 - 110°C (Reflux)Ensures reaction goes to completion in a reasonable time.
Esterification75 - 80°C (Reflux)Controls reaction rate and minimizes byproduct formation.
Reagent Addition Rate Oxidation4-6 hoursManages exotherm and prevents localized overheating.
pH Diacid Isolation3.0 - 4.0Maximizes precipitation and yield of the zwitterionic diacid.[7]
Ethanol Stoichiometry Esterification1.05 - 1.1 eqCrucial for maximizing monoester selectivity and minimizing diester.

Q4: Are there any "greener" alternatives to this synthesis route? A4: Yes, the field of green chemistry offers promising alternatives. For the oxidation step, catalytic ammoxidation of 4-picoline followed by hydrolysis of the nitrile is a commercial route that can be more efficient.[16] More advanced methods include biocatalytic synthesis. For instance, nitrilase enzymes have been used to convert 4-cyanopyridine directly to isonicotinic acid with high efficiency and under mild aqueous conditions, avoiding harsh oxidants entirely.[17] While the direct synthesis of the target molecule via these methods is still an area of research, they represent the future of sustainable chemical manufacturing.

References

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  • ResearchGate. (n.d.). Electrochemical carboxylation of pyridines.
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  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

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  • Pines, H. (1956). Process for preparing isonicotinic acid. U.S. Patent 2,748,137.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • M. Szumski, et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • Hoffmann-La Roche. (2006). Process for preparation of isonicotinic acid derivatives. WIPO Patent WO2006048172A1.
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  • NIST. (n.d.). 4-Pyridinecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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  • Suzhou Highfine Biotech Co Ltd. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Chinese Patent CN102174011A.
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common experimental errors in handling 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Ethoxycarbonyl)isonicotinic Acid

Welcome to the technical support center for this compound (CAS 142074-49-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of handling this versatile heterocyclic building block. Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, presents specific experimental hurdles that require careful consideration. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered when working with this compound.

Q1: How should I properly store and handle this reagent to ensure its stability and purity?

A1: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with recommended temperatures between 2-8°C for long-term stability.[1][2] The compound is sensitive to moisture, which can lead to hydrolysis. Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin, eye, and respiratory irritation.[3][4]

Q2: My amide coupling reaction is inefficient, showing low yield and significant recovery of starting material. What are the common causes?

A2: This is a frequent issue stemming from several potential factors related to the activation of the carboxylic acid group:

  • Inadequate Activation: The carboxylic acid must be converted into a more reactive intermediate. Ensure you are using a sufficient stoichiometric amount (typically 1.1-1.5 equivalents) of a suitable coupling agent like EDC, DCC, or HATU.[5]

  • Presence of Moisture: Trace amounts of water in your solvent or on your glassware can quench the activated intermediate faster than it reacts with your amine. Always use anhydrous solvents and flame-dried glassware for best results.

  • Incorrect Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. Using a nucleophilic base can lead to unwanted side reactions.[5]

  • Steric Hindrance: If your amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent like HATU or PyBOP.[6]

Q3: I am observing an unexpected, more polar side product in my reaction mixture by TLC. What is it likely to be?

A3: The most probable side product is Pyridine-2,4-dicarboxylic acid , the result of ester hydrolysis. This occurs when the ethoxycarbonyl group is cleaved, leaving a second carboxylic acid function. This reaction is particularly favored under strong basic (e.g., NaOH, KOH) or acidic (e.g., refluxing in strong acid) conditions, especially in the presence of water.[7] To avoid this, use non-aqueous workup conditions and mild organic bases (e.g., DIPEA) during your reaction.

Q4: I'm struggling with the purification of my final product. What is the most effective purification strategy?

A4: The purification strategy depends on the properties of your final product. However, leveraging the acidic nature of the starting material is often effective.

  • Acid-Base Extraction: If your desired product is neutral (e.g., an amide), you can perform an extractive workup. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and move the unreacted this compound into the aqueous layer, which can then be separated.[7] Be cautious, as a strong base may hydrolyze the ester.

  • Column Chromatography: If extraction is insufficient, flash column chromatography on silica gel is a standard method. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, can effectively separate the starting material, product, and any byproducts.

Q5: The reagent is not dissolving in my reaction solvent. What are my options?

A5: this compound has moderate polarity. It has limited solubility in non-polar solvents like hexanes or toluene. It exhibits better solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), or in alcohols like ethanol. If solubility remains an issue, gentle warming of the mixture may help. For reactions like amide coupling, DMF is a common and effective solvent choice.[5]

Section 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental problems.

Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low reaction yield 1. Insufficient activation of the carboxylic acid. 2. Presence of moisture. 3. Sterically hindered substrates.1. Increase equivalents of coupling agent (e.g., EDC, HATU) to 1.2-1.5 eq. 2. Use anhydrous solvents and flame-dried glassware. 3. Increase reaction temperature, extend reaction time, or use a more powerful coupling agent like HATU.[6]Activation is a bimolecular process requiring sufficient concentration of the activating agent. Water competes with the amine for the activated intermediate. Overcoming steric barriers requires more energy (heat) or a more reactive intermediate.
Presence of diacid byproduct Hydrolysis of the ethyl ester group.Avoid strong aqueous acids/bases during reaction and workup. Use NaHCO₃ or an organic base for neutralization.The ester functional group is labile and susceptible to saponification under basic conditions or hydrolysis under acidic conditions, especially with water present.
Difficult workup/emulsion formation The product and/or starting material acting as a surfactant due to its amphiphilic nature.Add brine (saturated NaCl solution) to the aqueous layer during extraction to increase its ionic strength. Filter the entire mixture through a pad of Celite.Increasing the polarity of the aqueous phase helps to break emulsions by forcing organic components out of the solution. Celite provides a high-surface-area medium to break up the emulsion physically.
Reaction fails to start (reagents remain unchanged) 1. Poor quality or inactive coupling agent. 2. Amine is not sufficiently nucleophilic or is protonated.1. Use a fresh bottle of coupling agent. 2. Add 1-2 equivalents of a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine salt or increase its free-base concentration.Coupling agents can degrade upon exposure to air and moisture. The free-base form of the amine is the active nucleophile; if it is protonated (e.g., as an HCl salt), it is non-nucleophilic and cannot attack the activated acid.

Section 3: Key Experimental Protocol - Amide Synthesis

This section provides a reliable, step-by-step protocol for the synthesis of an amide using this compound, a common application for this reagent.

Protocol: Synthesis of N-benzyl-4-(ethoxycarbonyl)picolinamide

This protocol details the coupling of this compound with benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

    • Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the premature quenching of the highly reactive activated species.[8]

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 eq), EDC (1.2 eq), and DIPEA (2.5 eq) sequentially. Stir the mixture for 20 minutes at 0°C.

    • Rationale: Cooling the reaction minimizes side reactions and prevents the decomposition of the EDC. HOBt is added to form an activated ester intermediate, which increases yield and suppresses potential racemization if chiral amines are used.[5] DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC.

  • Amine Addition: While maintaining the temperature at 0°C, add benzylamine (1.1 eq) dropwise to the reaction mixture.

    • Rationale: A slight excess of the amine ensures the complete consumption of the valuable activated acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes unreacted starting material and acidic byproducts (HOBt). The brine wash helps to remove residual water from the organic layer and aids in phase separation.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying chemical pathways is key to troubleshooting. Below are diagrams illustrating critical transformations.

Diagram 1: Potential Hydrolysis Side Reaction

This diagram shows the base-mediated hydrolysis of the ester group, a common source of impurities.

Hydrolysis reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack hydroxide Hydroxide (OH⁻) (from aqueous base) hydroxide->intermediate product Pyridine-2,4-dicarboxylic Acid (Diacid Byproduct) intermediate->product Collapse of Intermediate ethanol Ethanol intermediate->ethanol Loss of Leaving Group

Caption: Base-catalyzed hydrolysis pathway of the ester.

Diagram 2: General Amide Coupling Workflow

This diagram outlines the essential steps in a carbodiimide-mediated amide bond formation.

AmideCoupling start Carboxylic Acid + Amine step1 Add Anhydrous Solvent (e.g., DMF) start->step1 step2 Cool to 0°C step1->step2 step3 Add Coupling Agents (e.g., EDC, HOBt) & Base (e.g., DIPEA) step2->step3 step4 Formation of Activated O-acylisourea Intermediate step3->step4 step5 Nucleophilic Attack by Amine step4->step5 step6 Reaction at RT (12-18h) step5->step6 product Crude Amide Product step6->product purify Aqueous Workup & Purification product->purify final Pure Amide purify->final

Caption: Workflow for a standard amide coupling reaction.

References

  • Chemical and Physical Properties of this compound. (n.d.). Molbase. Retrieved from [Link]

  • Safety Data Sheet - Isonicotinic acid. (2010). Thermo Fisher Scientific. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • This compound, 1 gram. (n.d.). AK Scientific, Inc. Retrieved from [Link]

  • Process for preparing isonicotinic acid. (1956). Google Patents. (US2748137A).
  • Isonicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Fochi, F., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Retrieved from [Link]

  • Iesce, M. R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Decarboxylation. (2014). Khan Academy. Retrieved from [Link]

  • Nurkenov, O. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(Ethoxycarbonyl)isonicotinic Acid and its Methyl Ester Analog for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Pyridine Scaffolds

In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds. Among these, isonicotinic acid frameworks bearing multiple, differentially reactive functional groups offer immense strategic value. This guide provides an in-depth comparative analysis of two closely related, yet distinct, building blocks: 2-(Ethoxycarbonyl)isonicotinic acid and its analog, 2-(Methoxycarbonyl)isonicotinic acid .

These molecules are mono-esters of pyridine-2,4-dicarboxylic acid, a known inhibitor of 2-oxoglutarate-dependent enzymes like histone lysine demethylases.[1][2] Their utility stems from their bifunctional nature, possessing a carboxylic acid at the 4-position and an ester at the 2-position. This arrangement allows for sequential, site-selective modifications, making them invaluable starting materials for constructing complex molecular architectures, including pharmaceutical intermediates and specialized ligands for coordination chemistry.[3][4] This guide will dissect their properties, reactivity, and applications, providing researchers with the data-driven insights needed to select the optimal analog for their synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

The choice between an ethyl and a methyl ester can influence solubility, crystal packing, and reaction kinetics. While seemingly minor, this substitution imparts distinct physical characteristics to the molecule.

PropertyThis compound2-(Methoxycarbonyl)isonicotinic acidRationale for Difference
Molecular Formula C₉H₉NO₄[5]C₈H₇NO₄[6]Addition of a methylene (-CH₂-) group in the ethyl ester.
Molecular Weight 195.17 g/mol [5]181.15 g/mol [7]The ethyl ester is heavier by the mass of a CH₂ group (14.03 g/mol ).
CAS Number 142074-49-5[5]24195-10-6[6]Unique identifiers for distinct chemical substances.
Appearance SolidSolid[6]Both are crystalline solids at room temperature.
Melting Point Not available244-246 °C[6]Differences in crystal lattice energy due to packing efficiency.
Boiling Point Not available440.6 ± 30.0 °C (Predicted)[6]Higher molecular weight generally leads to a higher boiling point.
pKa (Carboxylic Acid) ~4-5 (Predicted)~4-5 (Predicted)The electronic effect of the ester group on the pyridine ring is similar for both, resulting in a comparable acidity of the C4-carboxylic acid, which is slightly more acidic than the parent isonicotinic acid (pKa ~4.96) due to the electron-withdrawing nature of the C2-ester.[8]
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Lower solubility in nonpolar solvents.Similar to the ethyl ester, with slight variations. The smaller methyl group may slightly increase polarity and solubility in highly polar solvents.Polarity is dominated by the carboxylic acid and pyridine nitrogen. The small difference in the alkyl chain of the ester has a minor effect on overall solubility in common organic solvents.

Synthesis and Chemical Reactivity

The primary synthetic route to these compounds is the selective mono-esterification of pyridine-2,4-dicarboxylic acid. This can be challenging, often yielding a mixture of the desired 2-ester, the isomeric 4-ester, and the di-ester. Control is typically achieved by carefully managing reaction conditions (e.g., using a specific alcohol as the solvent and limiting reagent) or through multi-step routes involving protecting groups.[9]

The true utility of these reagents is defined by the differential reactivity of their two functional groups.

Experimental Workflow for Synthesis and Modification

Below is a generalized workflow for the utilization of these building blocks.

G cluster_synthesis Synthesis cluster_modification Site-Selective Modification cluster_c4 C4-Carboxylic Acid cluster_c2 C2-Ester start Pyridine-2,4-dicarboxylic Acid esterification Selective Mono-esterification (e.g., EtOH or MeOH, Acid Catalyst) start->esterification purification Purification (Crystallization / Chromatography) esterification->purification product Target Mono-ester (Ethyl or Methyl Analog) purification->product amidation Amidation (Amine, Coupling Agent) product->amidation esterification2 Esterification (Alcohol, Acid) product->esterification2 hydrolysis Hydrolysis (LiOH, H₂O) product->hydrolysis amidation2 Direct Amidation (Amine, Heat/Catalyst) product->amidation2 final_product final_product amidation->final_product Final Product A final_product_b final_product_b hydrolysis->final_product_b Final Product B

Caption: Generalized workflow for the synthesis and subsequent site-selective modification of 2-(alkoxycarbonyl)isonicotinic acids.

Reactivity at the C4-Carboxylic Acid

The carboxylic acid at the 4-position is the more traditionally reactive site for transformations under mild conditions. Its reactivity is essentially identical for both the ethyl and methyl ester analogs. Standard transformations include:

  • Amide Bond Formation: This is the most common application, readily achieved using standard coupling reagents (e.g., HATU, EDC/HOBt) or by conversion to an acid chloride followed by reaction with an amine.

  • Esterification: Further esterification can be performed under acidic conditions (Fischer esterification), though this risks transesterification at the C2-position if not carefully controlled.

  • Salt Formation: Reaction with a base produces the corresponding carboxylate salt.

Comparative Reactivity at the C2-Ester: Methyl vs. Ethyl

The primary chemical distinction lies in the reactivity of the ester group. This difference is governed by sterics and electronics.

  • Steric Hindrance: The methyl group is sterically smaller than the ethyl group. Consequently, the carbonyl carbon of the methyl ester is more accessible to nucleophilic attack. This leads to a generally faster reaction rate for the methyl ester in reactions like hydrolysis and amidation.[10][11]

  • Leaving Group Stability: The ethoxide leaving group is slightly more basic (and thus a slightly worse leaving group) than methoxide, though this effect is minimal and often overshadowed by sterics.

Hydrolysis (Saponification): In base-catalyzed hydrolysis, the rate-determining step is the nucleophilic attack of the hydroxide ion on the ester carbonyl.

  • Prediction: 2-(Methoxycarbonyl)isonicotinic acid is expected to hydrolyze at a faster rate than its ethoxycarbonyl counterpart under identical conditions (e.g., LiOH in THF/H₂O).

  • Supporting Data: Studies on analogous systems, such as methyl and ethyl benzoates, confirm that methyl esters exhibit higher stability against enzymatic hydrolysis but are typically more reactive in chemical hydrolysis due to reduced steric bulk.[5] The reaction with a strong base is generally irreversible as the resulting carboxylate is deprotonated and resistant to further attack.[12]

Direct Amidation: While the carboxylic acid is the preferred site for amidation, direct conversion of the ester is also possible, typically under harsher conditions (e.g., heating with an amine, sometimes with a catalyst).

  • Prediction: The methyl ester will react more readily in direct amidation reactions.

  • Supporting Data: Comparative studies have shown that in base-promoted amidation, ethyl esters can sometimes give higher yields than their methyl analogs, suggesting a complex interplay of factors beyond simple sterics, possibly involving the solubility of intermediates.[13] However, for most nucleophilic substitution mechanisms, the less hindered methyl ester is the more reactive substrate.[7]

Spectroscopic Characterization

Confirming the identity and purity of these reagents is critical. IR and NMR spectroscopy are the primary tools for characterization.

SpectroscopyThis compound (Expected)2-(Methoxycarbonyl)isonicotinic acid (Expected)
IR (cm⁻¹) ~3000 (Broad, O-H stretch of COOH), ~1730-1750 (C=O stretch, Ester), ~1690-1710 (C=O stretch, COOH), ~1250-1300 (C-O stretch, Ester)[14][15]~3000 (Broad, O-H stretch of COOH), ~1730-1750 (C=O stretch, Ester), ~1690-1710 (C=O stretch, COOH), ~1250-1300 (C-O stretch, Ester)[14][15]
¹H NMR (ppm) ~8.8-9.0 (d, 1H, H6), ~8.0-8.2 (s, 1H, H3), ~7.8-8.0 (d, 1H, H5), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)[16]~8.8-9.0 (d, 1H, H6), ~8.0-8.2 (s, 1H, H3), ~7.8-8.0 (d, 1H, H5), ~4.0 (s, 3H, -OCH₃)[16]
¹³C NMR (ppm) ~165 (C=O, COOH), ~164 (C=O, Ester), ~150-155 (C6), ~140-145 (C2, C4), ~120-125 (C3, C5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)[16]~165 (C=O, COOH), ~164 (C=O, Ester), ~150-155 (C6), ~140-145 (C2, C4), ~120-125 (C3, C5), ~53 (-OCH₃)[16]

Note: Exact chemical shifts are solvent-dependent. The key differentiators in ¹H NMR are the quartet/triplet pattern for the ethyl group versus the singlet for the methyl group. In ¹³C NMR, the signals for the ester alkyl carbons are distinct.

Applications in Research and Development

The primary value of these compounds is as versatile intermediates. The ability to perform chemistry at the C4-acid while leaving the C2-ester intact (or vice-versa) is a powerful synthetic tool.

  • Drug Discovery: These scaffolds are used to synthesize inhibitors for various enzymes, particularly those that bind to carboxylate moieties, such as histone demethylases (KDMs) and other 2-oxoglutarate-dependent oxygenases.[3][17] The ester can be carried through several synthetic steps before being hydrolyzed to reveal a second acid group or converted to another functional group.

  • Coordination Chemistry: The pyridine nitrogen and the two oxygen-containing functional groups can act as donor sites, making these molecules effective tridentate ligands for forming stable complexes with a variety of metal ions.[4][18] These metal complexes have applications in catalysis, materials science, and as potential metallodrugs.

  • Agrochemicals and Functional Materials: The pyridine core is a common feature in agrochemicals, and these bifunctional derivatives serve as starting points for creating novel herbicides and pesticides.[3]

Experimental Protocol: Amide Coupling at the C4-Position

This protocol describes a standard, reliable method for selectively forming an amide bond at the carboxylic acid position, a common first step in a synthetic sequence using these reagents.

Reaction: Formation of 2-(ethoxycarbonyl)-N-benzylisonicotinamide

Caption: Amidation of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add benzylamine, followed by DIPEA. Stir the solution for 5 minutes at room temperature.

  • Add HATU portion-wise to the stirred solution. An exotherm may be observed.

  • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the amide product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure amide product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

Both this compound and 2-(methoxycarbonyl)isonicotinic acid are highly valuable, bifunctional building blocks for advanced synthesis. The choice between them should be guided by the specific requirements of the synthetic route.

  • Choose 2-(Methoxycarbonyl)isonicotinic acid when:

    • Faster reactivity at the ester position is desired (e.g., for subsequent hydrolysis or amidation).

    • A smaller steric profile is advantageous for a particular target or binding pocket.

    • The final product requires a methyl ester, avoiding an additional transesterification step.

  • Choose this compound when:

    • Slightly greater stability of the ester group is needed to withstand moderately acidic or basic conditions in subsequent steps.

    • The physical properties of the ethyl ester (e.g., crystallinity, solubility) are more favorable for a specific process.

    • The ethyl group is a desired feature in the final molecular design.

Ultimately, both reagents provide a reliable platform for site-selective modifications. By understanding their subtle but significant differences in reactivity and physical properties, researchers can make a more informed decision, streamlining their synthetic strategy and accelerating the path to their target molecules.

References

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A Comparative Guide to the Structural Validation of 2-(Ethoxycarbonyl)isonicotinic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For a compound such as 2-(Ethoxycarbonyl)isonicotinic acid, a pyridine derivative with potential applications in medicinal chemistry and as a building block for functional materials, precise structural validation is not merely academic—it is a prerequisite for understanding its reactivity, biological activity, and solid-state properties.[1][2] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[3] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with unparalleled accuracy.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the critical steps for the structural determination of this compound.

Step 1: Crystal Growth

High-quality single crystals are the most critical and often the most challenging requirement for a successful SC-XRD experiment. For a small organic molecule like this compound, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head. Data collection is performed using a diffractometer, where the crystal is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.[4]

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.

Diagram: Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow Figure 1: Workflow for Single-Crystal X-ray Diffraction. cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination powder Powdered Sample of This compound crystallization Crystal Growth (e.g., Slow Evaporation) powder->crystallization crystal High-Quality Single Crystal crystallization->crystal mounting Crystal Mounting crystal->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Unit Cell & Space Group) diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Building & Refinement solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

A concise overview of the SC-XRD process.

Anticipated Structural Insights for this compound

While a specific crystal structure for this compound is not publicly available, based on the structures of related isonicotinic acid derivatives, we can anticipate key structural features that X-ray crystallography would reveal.[5][6]

Parameter Expected Observation for this compound Significance
Molecular Conformation The planarity of the pyridine ring and the orientation of the ethoxycarbonyl and carboxylic acid substituents.Determines the overall shape of the molecule and potential steric hindrance.
Bond Lengths and Angles Precise measurements of all covalent bonds (e.g., C-C, C-N, C=O, C-O).Confirms the covalent framework and can indicate electronic effects like conjugation.
Intermolecular Interactions Likely formation of hydrogen bonds involving the carboxylic acid proton and the pyridine nitrogen or carbonyl oxygens. Potential for π-π stacking between pyridine rings.Governs the crystal packing and influences physical properties like melting point and solubility.
Crystal System & Space Group The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).A fundamental property of the crystalline state.

Comparative Analysis with Spectroscopic Techniques

While SC-XRD provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information about a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be essential.

¹H NMR:

  • Expected Signals: Distinct signals for the protons on the pyridine ring, the ethyl group (a quartet and a triplet), and the acidic proton of the carboxylic acid.

  • Information Gained: The chemical shifts and coupling patterns confirm the proton environment and neighboring atoms.

¹³C NMR:

  • Expected Signals: Resonances for each unique carbon atom, including those in the pyridine ring, the carbonyl groups of the ester and carboxylic acid, and the ethyl group.

  • Information Gained: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Result: A molecular ion peak corresponding to the exact mass of this compound (C₉H₉NO₄, MW: 195.17 g/mol ).[7]

  • Information Gained: Confirms the molecular formula and can provide clues about the molecule's structure through analysis of fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions: Characteristic stretching frequencies for the O-H of the carboxylic acid, C=O of the ester and carboxylic acid, and C-N and C=C of the pyridine ring.

  • Information Gained: Confirms the presence of key functional groups.

Diagram: A Logic Diagram for Structural Validation

struct_val_logic Figure 2: A Logic Diagram for Structural Validation. cluster_inputs Initial Data cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_outputs Validated Information synthesis Synthesized Compound: This compound nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir sc_xrd Single-Crystal X-ray Diffraction synthesis->sc_xrd connectivity Molecular Connectivity & Functional Groups nmr->connectivity mol_formula Molecular Formula & Weight ms->mol_formula ir->connectivity three_d_structure 3D Structure & Intermolecular Interactions sc_xrd->three_d_structure connectivity->three_d_structure supports mol_formula->three_d_structure supports

The complementary roles of different analytical techniques.

Conclusion: An Integrated Approach

The structural validation of this compound is best achieved through an integrated analytical approach. While NMR, MS, and IR spectroscopy can collectively provide strong evidence for the molecule's constitution, they cannot definitively determine its three-dimensional structure and intermolecular interactions in the solid state. Single-crystal X-ray diffraction, where applicable, provides this unambiguous and high-resolution structural information, thereby serving as the ultimate arbiter of molecular structure. For researchers and drug development professionals, utilizing spectroscopic methods for routine characterization and reserving X-ray crystallography for definitive structural elucidation represents a robust and efficient strategy.

References

  • ResearchGate. (n.d.). X-ray crystallographic data for compounds 1 and 2.
  • Angevine, D. J., Mitchell, T., Zhang, X., & Benedict, J. B. (n.d.). Unusual Single Crystal to Single Crystal Phase Transition of a Nicotine Salt Monitored Using Temperature Dependent Single Crystal X-ray Diffraction. Royal Society of Chemistry.
  • MySkinRecipes. (n.d.). 2-(Methoxycarbonyl)isonicotinic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, 1 gram. Retrieved from [Link]

  • The University of Manchester. (2013).
  • PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
  • University of Otago. (2024).
  • MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands.
  • NIST. (n.d.). Isonicotinic acid, morpholide. NIST WebBook.
  • National Institutes of Health. (n.d.). High-Resolution Protein Structure Determination by Serial Femtosecond Crystallography.
  • LSU Health Shreveport. (n.d.). Looking Past the Pictures: Evaluating X-Ray Crystal Structure Papers. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • KAUST Repository. (2023).
  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

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A Comparative Guide to the Synthetic Efficiency of 2-(Ethoxycarbonyl)isonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Ethoxycarbonyl)isonicotinic acid, a vital building block for various pharmaceutical compounds, is no exception. Its structural motif, featuring a pyridine core with carboxylic acid and ester functionalities at the 2- and 4-positions, allows for diverse chemical modifications. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering insights into their efficiency, practicality, and underlying chemical principles to aid in selecting the optimal pathway for your research or production needs.

Route A: The Classical Approach via Selective Hydrolysis

This route begins with the readily available 2,4-pyridinedicarboxylic acid and proceeds through a diester intermediate, followed by a selective monohydrolysis to yield the target molecule. This classical approach relies on well-established chemical transformations.

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}

Figure 1: Reaction scheme for Route A.
Step-by-Step Experimental Protocols for Route A

Step 1: Synthesis of 2,4-Pyridinedicarboxylic Acid

This precursor can be synthesized via the oxidation of 2,4-lutidine or, as detailed here, from 4-cyanopyridine.[1]

  • Reaction Setup: In a suitable reactor, suspend 85 g (0.82 mol) of 4-cyanopyridine in 700 ml of acetonitrile at room temperature.

  • Acidification: Add 32.4 g (0.32 mol) of 98% sulfuric acid to the suspension.

  • Reagent Addition: Heat the mixture to 60°C and add a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.

  • Reaction: Stir the reaction mixture at 60°C. After 75 minutes, add 880 ml of water.

  • Work-up and Isolation: Distill off the water/acetonitrile azeotrope under reduced pressure. Filter the resulting white-yellow suspension at 80°C and wash the filter cake with hot water (80°C). Dry the product in vacuo. This procedure yields approximately 117 g of 4-cyano-2-pyridinecarboxamide.

  • Hydrolysis: Suspend 80 g (0.5 mol) of the 4-cyano-2-pyridinecarboxamide in 155 ml of water. Add 170.3 g of 30% sodium hydroxide solution dropwise at 80°C over 30 minutes to form a yellow solution. This alkaline hydrolysis of the carboxamide and the cyano group yields 2,4-pyridinedicarboxylic acid.

Step 2: Synthesis of Diethyl 2,4-pyridinedicarboxylate

This step involves a Fischer esterification of the dicarboxylic acid. The following protocol is adapted from a similar procedure for the 2,5-isomer.[2][3]

  • Reaction Setup: Suspend 100 g (0.6 mol) of 2,4-pyridinedicarboxylic acid in 300 mL of absolute ethanol.

  • Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid over 1.5 hours, ensuring the temperature is controlled.

  • Reaction: Reflux the resulting mixture for 16 hours.

  • Work-up: After cooling, pour the reaction mixture onto ice-water and neutralize with solid sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Step 3: Selective Monohydrolysis of Diethyl 2,4-pyridinedicarboxylate

The selective hydrolysis of one of the two ester groups is a critical step. The following protocol is based on a highly efficient method for the monohydrolysis of symmetric diesters.[4]

  • Reaction Setup: Dissolve the diethyl 2,4-pyridinedicarboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Cool the solution to 0°C and add one equivalent of aqueous sodium hydroxide dropwise while stirring vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the reaction stops after the formation of the monoester.

  • Work-up and Isolation: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of around 4-5. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain this compound.

Expertise & Experience Insights for Route A

The synthesis of the starting dicarboxylic acid from 4-cyanopyridine is a robust industrial process, though it involves multiple steps and handling of corrosive reagents.[1] The subsequent diesterification is a standard Fischer esterification; the use of a Dean-Stark trap to remove water can drive the equilibrium towards the product, potentially improving the yield.

The key to the success of Route A lies in the selective monohydrolysis. The selectivity for one ester over the other in unsymmetrical diesters like diethyl 2,4-pyridinedicarboxylate is influenced by both steric and electronic factors. The ester at the 2-position is generally more sterically hindered by the pyridine nitrogen, making the ester at the 4-position more susceptible to nucleophilic attack by hydroxide. By using a limited amount of NaOH and low temperatures, the reaction can be controlled to favor the formation of the desired monoester.[4][5][6]

Route B: A Modern Approach via Palladium-Catalyzed Carboxylation

This alternative route starts from a halogenated pyridine precursor and employs a modern transition-metal-catalyzed reaction to introduce the second carboxylic acid functionality. This approach may offer a more convergent and potentially more efficient synthesis.

digraph "Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: Reaction scheme for Route B.
Step-by-Step Experimental Protocols for Route B

Step 1: Synthesis of Ethyl 2-chloroisonicotinate

The starting material, 2-chloroisonicotinic acid, can be synthesized from nicotinic acid N-oxide.[7][8] The esterification is a standard procedure.

  • Reaction Setup: In a flask, dissolve 2-chloroisonicotinic acid in ethanol.

  • Reagent Addition: Cool the solution to 0°C and slowly add thionyl chloride.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Remove the excess ethanol and thionyl chloride under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer and evaporate the solvent to obtain ethyl 2-chloroisonicotinate.

Step 2: Palladium-Catalyzed Carboxylation of Ethyl 2-chloroisonicotinate

This step utilizes a palladium catalyst to insert a carboxyl group at the 2-position. The following is a general protocol based on known palladium-catalyzed carboxylations of aryl halides.[9][10][11]

  • Reaction Setup: In a pressure vessel, combine ethyl 2-chloroisonicotinate, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃ or a non-nucleophilic organic base) in a high-boiling point solvent like DMF or dioxane.

  • Carboxylation: Pressurize the vessel with carbon dioxide (CO₂) and heat the reaction mixture. A reducing agent may also be required to facilitate the catalytic cycle.[10]

  • Monitoring and Work-up: Monitor the reaction for the consumption of the starting material. After completion, cool the reaction, release the pressure, and filter off the catalyst.

  • Isolation and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by chromatography or recrystallization to yield this compound.

An alternative to direct carboxylation with CO₂ is the use of a Grignard reaction. This would involve the formation of a Grignard reagent from ethyl 2-chloroisonicotinate, followed by quenching with solid CO₂ (dry ice).[12][13][14] However, the presence of the ester functionality can complicate the formation and stability of the Grignard reagent.

Expertise & Experience Insights for Route B

Route B represents a more modern synthetic strategy. The success of this route hinges on the efficiency of the palladium-catalyzed carboxylation step. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.[15] While potentially offering a more direct route, the optimization of these conditions can be time-consuming. Furthermore, palladium catalysts and specialized ligands can be expensive, which may be a consideration for large-scale synthesis.

The advantage of this approach is the convergent nature of the synthesis, where the two functional groups are introduced in a more direct sequence. This can lead to a shorter overall synthesis and potentially higher overall yields if the catalytic step is efficient. The handling of gaseous CO₂ under pressure requires specialized equipment.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Selective HydrolysisRoute B: Palladium-Catalyzed Carboxylation
Starting Materials 2,4-Pyridinedicarboxylic acid or 4-cyanopyridine2-Chloroisonicotinic acid
Number of Steps 3 (from dicarboxylic acid)2
Key Transformation Selective monohydrolysis of a diesterPalladium-catalyzed C-C bond formation
Reported/Expected Yield Can be high, but dependent on selectivity of hydrolysis (20-80% for similar reactions)[5][6]Highly dependent on reaction optimization; can be high for similar transformations.
Reagents & Conditions Uses common laboratory reagents; hydrolysis at low temperature.Requires specialized palladium catalysts, ligands, and potentially high-pressure equipment for CO₂.
Scalability Generally scalable, with careful control of the hydrolysis step.Scalability may be limited by catalyst cost and the need for pressure reactors.
Advantages Uses well-established, classical reactions. Avoids expensive transition metal catalysts.More convergent and potentially shorter route. Employs modern, powerful C-C bond-forming methodology.
Disadvantages Potentially lower selectivity in the hydrolysis step, leading to purification challenges. Longer overall route from simple precursors.Requires optimization of the catalytic step. High cost of palladium catalysts and ligands. Requires specialized equipment for handling CO₂.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Route A is a more traditional and predictable approach. Its reliance on well-understood reactions makes it a good choice for laboratories that may not have access to specialized catalytic chemistry equipment. The primary challenge is achieving high selectivity in the monohydrolysis step, which may require careful optimization of reaction conditions to maximize the yield of the desired product and simplify purification.

Route B represents a more modern and potentially more efficient synthetic strategy. For research groups with expertise in organometallic catalysis, this route could offer a shorter and more elegant synthesis. However, the initial investment in optimizing the palladium-catalyzed carboxylation may be significant. The cost and availability of the catalyst and ligands are also important considerations for scalability.

For researchers prioritizing a reliable and well-documented method with readily available reagents, Route A is recommended. For those seeking to develop a novel and potentially more efficient synthesis, and who have the resources for catalyst screening and optimization, Route B presents an attractive alternative. Ultimately, the choice of synthetic route will depend on the specific needs, resources, and expertise of the research team.

References

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
  • Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. PubMed. Retrieved from [Link]

  • Takalo, H., et al. (1987). Synthesis of Dimethyl and Diethyl 4-(Phenylethynyl)-2,6-pyridinedicarboxylate. ResearchGate. Retrieved from [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.
  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 918-920.
  • PrepChem. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved from [Link]

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • U.S. Patent No. 5,614,636. (1997).
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • Correa, A., & Martin, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide.
  • Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio-Based Plastics Production. Frontiers in Bioengineering and Biotechnology, 10, 888693.
  • J&K Scientific LLC. (n.d.). Methyl 2-chloroisonicotinate, 98%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • Palladium catalyzed carbonylation of ethyl chloroacetate for synthesis of diethyl malonate. ResearchGate. Retrieved from [Link]

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. Retrieved from [Link]

  • CN105801382A. (2016). Synthetic method of 2-chloronicotinic acid.
  • Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling.
  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. Retrieved from [Link]

  • Anhui Xingyu Chemical Co,.Ltd. (n.d.). Ethyl 2-chloroisonicotinate. Retrieved from [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Aladdin. (n.d.). Ethyl 2-chloroisonicotinate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • ChemBK. (n.d.). ETHYL 2-CHLOROISONICOTINATE. Retrieved from [Link]

  • Advances in Palladium-Catalyzed Carboxyl
  • Wu, J., & Hazari, N. (2011). Palladium catalyzed carboxylation of allylstannanes and boranes using CO2.
  • CAS Common Chemistry. (n.d.). Diethyl 2,4-pyridinedicarboxylate. Retrieved from [Link]

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A-Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the purity assessment of 2-(Ethoxycarbonyl)isonicotinic acid, an important chemical intermediate in pharmaceutical synthesis. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>, ensuring regulatory compliance and scientific rigor.[1][2][3]

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[4][5] For purity assessment, this means the method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any significant impurities.

The Analytical Blueprint: Proposed HPLC Method

Before validation, a robust HPLC method must be developed. For a compound like this compound, a reversed-phase method is typically suitable. The following hypothetical method will serve as the basis for our validation discussion.

ParameterConditionCausality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like the target analyte. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient)A gradient elution is chosen to ensure separation of the main peak from potential impurities with varying polarities. Phosphoric acid is used to control the pH, ensuring consistent ionization state of the analyte and improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 270 nmBased on the chromophore of the isonicotinic acid moiety, this wavelength is expected to provide good sensitivity for both the active pharmaceutical ingredient (API) and related impurities.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening on the column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.

The Validation Workflow: A Step-by-Step Protocol

Method validation is not a single experiment but a series of interconnected tests. Each test evaluates a specific performance characteristic of the method. The main objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[4]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Validation_Protocol Develop Validation Protocol Reference_Standard Qualify Reference Standard & Impurities Validation_Protocol->Reference_Standard Specificity Specificity & Selectivity Reference_Standard->Specificity Linearity Linearity & Range Reference_Standard->Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Analyze Data & Compare to Acceptance Criteria Specificity->Data_Analysis Linearity->Accuracy Linearity->Data_Analysis Accuracy->Precision Accuracy->Data_Analysis Precision->LOD_LOQ Precision->Data_Analysis LOD_LOQ->Robustness LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Specificity

Purpose: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6]

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (e.g., Acetonitrile/Water) to ensure no interfering peaks are present at the retention time of the analyte or known impurities.

  • Impurity Spiking: Prepare a solution of this compound and spike it with known related substances and potential degradation products at a relevant concentration (e.g., the reporting threshold).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure the main peak is separated from any degradation products formed. Peak purity analysis using a photodiode array (PDA) detector is crucial here.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the spiked and stressed samples.

  • Resolution between the analyte and the closest eluting impurity or degradant should be > 2.0.

  • Peak purity index (from PDA analysis) should be > 0.999 for the analyte peak in stressed samples.

Linearity and Range

Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. For a purity test, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Summary (Hypothetical):

Concentration (µg/mL)Average Peak Area (n=3)
0.5 (LOQ)15,250
1.030,100
5.0155,200
10.0308,900
15.0462,500

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • Residuals should be randomly distributed around the regression line.

Accuracy

Purpose: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Experimental Protocol:

  • Prepare a sample matrix (placebo or bulk drug substance) and spike it with the analyte and known impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the spiked amount.

Data Summary (Hypothetical):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)% Recovery
50%5.04.9899.6%
100%10.010.05100.5%
150%15.014.8999.3%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[5]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. This assesses the effects of random events on the precision of the analytical procedure.[5]

Data Summary (Hypothetical):

Precision LevelParameterResult (n=6)RSD (%)
Repeatability Analyst 1, Day 1, System 1100.1% Purity0.85%
Intermediate Precision Analyst 2, Day 2, System 299.8% Purity0.92%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1 and acceptable precision at this concentration.

Robustness

Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of mobile phase, column temperature, flow rate, mobile phase composition).

  • Vary each parameter within a realistic range (e.g., pH ± 0.2 units, flow rate ± 10%, temperature ± 5°C).

  • Analyze the system suitability solution under each modified condition and evaluate the impact on parameters like retention time, resolution, and peak tailing.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must still pass their acceptance criteria under all varied conditions.

  • The results should not be significantly impacted by the variations.

Comparison with Other Alternatives

While HPLC is the gold standard for purity analysis, other techniques exist.[7][8] The choice of method depends on the specific requirements of the analysis.

TechniquePrincipleAdvantages for Purity AnalysisDisadvantages
Validated HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and precision.[7] Well-established regulatory acceptance.[9] Capable of separating closely related impurities.Can be time-consuming; requires solvent consumption.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.[10]Higher initial instrument cost; more susceptible to clogging from sample particulates.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities and residual solvents.[10][]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, minimal sample and solvent consumption. Can be orthogonal to HPLC, providing complementary separation.Can have lower precision and sensitivity compared to HPLC for some applications.
Quantitative NMR (qNMR) Quantifies a substance by comparing its NMR signal intensity to that of a certified internal standard.A primary ratio method, highly accurate and does not require a reference standard of the analyte itself. Provides structural information.Lower sensitivity than HPLC; requires specialized equipment and expertise. Not ideal for trace-level impurities.

Conclusion

The validation process confirms that the proposed HPLC method is specific, linear, accurate, precise, and robust for the purity assessment of this compound. The comprehensive set of experiments, guided by ICH and USP principles, establishes a high degree of confidence in the data generated by this method.[1][2] While alternative technologies like UHPLC offer speed advantages, the validated HPLC method remains a reliable and regulatory-compliant workhorse for ensuring the quality and safety of pharmaceutical intermediates and final products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. U.S. Pharmacopeia. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Validation of Compendial Methods - General Chapters. U.S. Pharmacopeia. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available from: [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available from: [Link]

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A Senior Application Scientist's Guide to Confirming the Identity and Purity of Commercial 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. This guide provides an in-depth technical comparison of analytical methods to confirm the identity and purity of commercial 2-(Ethoxycarbonyl)isonicotinic acid, a key heterocyclic building block.[1] We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.

Introduction: The Importance of Verifying Starting Material Integrity

This compound, also known as 2,4-Pyridinedicarboxylic acid 2-ethyl ester[1], is a vital intermediate in the synthesis of pharmaceuticals and other functional materials. Its molecular structure, featuring a pyridine ring, a carboxylic acid, and an ester group, provides versatile handles for chemical modification. However, the presence of impurities, such as the starting materials for its synthesis or degradation products, can have significant downstream consequences in a research or manufacturing setting. Therefore, rigorous analytical characterization is not just a formality but a critical step in ensuring the reproducibility and success of a synthetic route.

This guide will walk you through a multi-pronged analytical approach, combining spectroscopic and chromatographic techniques to build a comprehensive profile of your commercial this compound sample.

The Analytical Workflow: A Multi-Technique Strategy

A thorough assessment of a chemical's identity and purity cannot be achieved with a single technique. Each method provides a unique piece of the puzzle. Our recommended workflow is designed to first confirm the molecular structure and then to quantify any potential impurities.

Caption: A logical workflow for the comprehensive analysis of this compound.

Identity Confirmation: "Is this the right molecule?"

Before assessing purity, it is crucial to confirm that the material is indeed this compound. The following spectroscopic techniques provide a detailed picture of the molecule's structure.

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7-9 ppm) corresponding to the three protons on the pyridine ring.

  • Ethyl Group Protons: A quartet and a triplet, characteristic of an ethoxy group (-OCH₂CH₃). The quartet (around δ 4.4 ppm) is from the methylene protons adjacent to the oxygen, and the triplet (around δ 1.4 ppm) is from the terminal methyl group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (often > δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: This provides information on the number of different types of carbon atoms in the molecule. For this compound, we expect to see nine distinct signals, corresponding to the nine carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (ester and carboxylic acid) and the carbons of the pyridine ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts.

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch~1700-1725
EsterC=O stretch~1720-1740
Aromatic RingC=C and C=N stretches~1600-1450
EsterC-O stretch~1300-1100

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to literature values or a reference spectrum.

Mass spectrometry provides information about the molecular weight of the compound, offering a fundamental confirmation of its identity.

Expected Data: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 196. In negative mode, the [M-H]⁻ peak at m/z 194 should be observed. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Purity Assessment: "How pure is my sample?"

Once the identity is confirmed, the next critical step is to determine the purity of the commercial sample. Chromatographic techniques are the methods of choice for this purpose.

HPLC is the gold standard for purity determination due to its high resolution and quantitative capabilities. A reversed-phase HPLC method with UV detection is well-suited for this compound, as the pyridine ring is a strong chromophore.

Method Development Considerations:

  • Column: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to resolve all impurities.

  • Detection: The UV detector should be set at a wavelength where the analyte has significant absorbance, for instance, around 260-275 nm.[2][3]

Purity Calculation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient, for example, 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

TLC is a simple, rapid, and cost-effective method for a qualitative assessment of purity. It can quickly reveal the number of components in a sample.

Experimental Protocol: TLC

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) and spot a small amount onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.

Comparison of Analytical Techniques
TechniqueInformation ProvidedProsCons
¹H and ¹³C NMR Detailed molecular structureUnambiguous identificationRequires more sample, higher cost
IR Spectroscopy Functional groups presentFast, simple, inexpensiveProvides limited structural information
Mass Spectrometry Molecular weight and formulaHigh sensitivity, confirms MWDoes not distinguish isomers
HPLC-UV Quantitative purity, number of componentsHigh resolution, quantitativeMore complex, higher cost than TLC
TLC Qualitative purity, number of componentsFast, simple, inexpensiveNot quantitative, lower resolution
Data Interpretation: A Hypothetical Case Study

A commercial sample of this compound was analyzed using the described workflow.

NMR and IR: The spectra were consistent with the expected structure.

HPLC-UV Analysis Results:

PeakRetention Time (min)AreaArea %
1 (Impurity)3.5150000.5
2 (Main Peak)8.2297000099.0
3 (Impurity)10.1150000.5
Total 3000000 100.0

The HPLC analysis shows a purity of 99.0%. The two small peaks are likely related impurities, such as the unesterified isonicotinic acid or the starting material for the synthesis.

Conclusion

Confirming the identity and purity of commercial this compound requires a systematic and multi-faceted analytical approach. By combining the structural insights from NMR, IR, and MS with the quantitative power of HPLC, researchers can have high confidence in the quality of their starting materials. This diligence at the outset is a cornerstone of robust and reproducible scientific research and development.

References

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies.
  • Purity plot of isonicotinic acid. ResearchGate.
  • Determination of Isonicotinic Acid in the Presence of Isoniazid and Acetylisoniazid. PubMed.
  • This compound, 1 gram. Oakwood Chemical.
  • Analytical Methods for determination of INH in pharmaceutical dosage forms. Royal Society of Chemistry.
  • Table of Characteristic IR Absorptions.
  • Isonicotinic Acid. SIELC Technologies.
  • Isonicotinic acid(55-22-1) 1H NMR spectrum. ChemicalBook.
  • Isonicotinic acid - Optional[FTIR] - Spectrum. SpectraBase.

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A Comparative Guide to the In Vitro Inhibitory Activity of 2-(Ethoxycarbonyl)isonicotinic Acid Against Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the urgent discovery of new therapeutic agents.[1][2] A cornerstone of the mycobacterial cell wall is mycolic acid, a unique and essential long-chain fatty acid.[3][4][5] The biosynthesis of mycolic acids is orchestrated by the fatty acid synthase-II (FAS-II) pathway, making the enzymes within this system highly attractive targets for drug development.[4][6][7]

One of the most clinically validated targets in this pathway is the enoyl-acyl carrier protein reductase, InhA.[6][8][9] InhA catalyzes the final, rate-limiting step in the elongation of fatty acids, a crucial process for mycolic acid production.[2] Its essential role is underscored by the fact that it is the primary target of isoniazid (INH), a first-line anti-TB drug that has been in use for decades.[10][11][12] However, the efficacy of isoniazid is threatened by the rise of drug-resistant TB strains, often stemming from mutations in the katG gene, which encodes the catalase-peroxidase enzyme required to activate the INH prodrug.[2][10][12][13]

This critical challenge has spurred the search for direct InhA inhibitors that bypass the need for KatG activation.[1][13][14] This guide focuses on benchmarking the in vitro inhibitory activity of 2-(Ethoxycarbonyl)isonicotinic acid , a derivative of the core isonicotinic acid scaffold, against recombinant M. tuberculosis InhA. For a robust comparison, its performance is evaluated alongside two key comparators:

  • Isoniazid (INH): The foundational prodrug, which is expected to be inactive against the isolated enzyme without its activator, KatG.[3][10][11]

  • Triclosan: A well-characterized, direct, and reversible inhibitor of InhA, serving as a positive control for direct inhibition.[13]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework, including detailed experimental protocols and comparative data, to assess the potential of novel isonicotinic acid derivatives as direct InhA inhibitors.

The InhA-Catalyzed Reaction in Mycolic Acid Synthesis

InhA is an NADH-dependent reductase that plays a pivotal role in the FAS-II pathway of M. tuberculosis.[8][9] This pathway is responsible for elongating fatty acid chains beyond C16, which are the precursors for the very long (C60-C90) mycolic acids that are integral to the mycobacterial cell envelope.[4][6] InhA specifically catalyzes the reduction of the 2-trans-enoyl-acyl carrier protein (ACP) double bond to an acyl-ACP, using NADH as a cofactor.[9] Inhibition of this single step halts the entire elongation cycle, leading to the depletion of mycolic acids, compromising cell wall integrity, and ultimately causing bacterial cell death.[5][13]

The mechanism of the frontline drug isoniazid is indirect.[10] It is a prodrug that must first be activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][5][11] This activation generates a reactive isonicotinic acyl radical, which then covalently attaches to the NAD⁺ cofactor, forming an INH-NAD adduct.[9][10] This adduct is the true inhibitory molecule, binding tightly to the active site of InhA and blocking substrate access.[7][10][14] Consequently, mutations in katG that prevent INH activation are a primary cause of clinical resistance, leaving the InhA enzyme itself fully functional.[10][13] This highlights the significant therapeutic advantage that direct InhA inhibitors, which do not require KatG activation, could offer.

cluster_0 Mycobacterium Cell cluster_1 FAS-II Pathway KatG KatG (Catalase-Peroxidase) INH_Active Isonicotinic Acyl Radical KatG->INH_Active INH Isoniazid (Prodrug) INH->KatG Activation INH_NAD INH-NAD Adduct (Active Inhibitor) INH_Active->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA Enzyme INH_NAD->InhA Inhibition Product Acyl-ACP InhA->Product NAD+ Substrate 2-trans-Enoyl-ACP Substrate->InhA NADH Mycolic_Acid Mycolic Acid Synthesis Product->Mycolic_Acid

Figure 1. Isoniazid activation and InhA inhibition pathway.

Experimental Protocol: In Vitro InhA Inhibition Assay

To quantitatively assess and compare the inhibitory potential of this compound, a robust and reproducible in vitro enzymatic assay is required. The following protocol describes a spectrophotometric assay that monitors the activity of recombinant M. tuberculosis InhA by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Causality Behind Experimental Choices
  • Recombinant Enzyme: Using purified, recombinant InhA ensures that the observed inhibition is a direct effect on the target enzyme, eliminating confounding variables from other cellular components.

  • Substrate Choice: While the natural substrate is a long-chain enoyl-ACP, a shorter chain analogue like 2-trans-dodecenoyl-CoA (DD-CoA) is often used for convenience and solubility in kinetic assays.[13][15] Its concentration is kept near its Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • NADH Monitoring: NADH has a distinct absorbance peak at 340 nm, while NAD⁺ does not. This property allows for a continuous and real-time measurement of enzyme activity, as the rate of decrease in A340 is directly proportional to the rate of the InhA-catalyzed reaction.

  • Controls: The inclusion of a no-inhibitor control (DMSO vehicle) is essential to define 100% enzyme activity, while a no-enzyme control accounts for any non-enzymatic NADH oxidation. Isoniazid serves as a negative control for direct inhibition, and Triclosan acts as a positive control.[13]

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[13][15] Prepare and filter-sterilize.

    • Recombinant InhA Stock: Prepare a 1 µM stock solution of purified M. tuberculosis InhA in assay buffer with 10% glycerol for stability. Store at -80°C.

    • NADH Stock: Prepare a 10 mM stock solution of NADH in assay buffer. Determine the precise concentration spectrophotometrically (ε340 = 6220 M⁻¹cm⁻¹) and store in small aliquots at -20°C, protected from light.

    • DD-CoA Substrate Stock: Prepare a 1 mM stock solution of 2-trans-dodecenoyl-CoA in assay buffer. Store at -20°C.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of this compound, Isoniazid, and Triclosan in 100% DMSO.

  • Assay Procedure:

    • Set up reactions in a 96-well, UV-transparent microplate. The final reaction volume is 200 µL.

    • Prepare a serial dilution of each inhibitor. Add 2 µL of the appropriate inhibitor dilution (or DMSO for the 100% activity control) to each well. The final DMSO concentration should not exceed 1-2% to avoid affecting enzyme activity.[14]

    • Add 148 µL of assay buffer to each well.

    • Add 20 µL of 2.5 mM NADH to each well for a final concentration of 250 µM.[13][14]

    • Add 10 µL of 500 µM DD-CoA to each well for a final concentration of 25 µM.[13]

    • Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of 200 nM InhA to each well for a final concentration of 20 nM.[14]

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities by expressing them as a percentage of the uninhibited control (DMSO).

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Stocks: - InhA Enzyme - NADH & DD-CoA - Inhibitors in DMSO B Create Serial Dilutions of Inhibitors A->B C Add Inhibitor Dilutions (or DMSO Control) B->C D Add Buffer, NADH, and DD-CoA Substrate C->D E Pre-incubate Plate (10 min @ 25°C) D->E F Initiate with InhA Enzyme E->F G Measure A340 Decrease (Kinetic Read) F->G H Calculate Initial Reaction Velocities (V₀) G->H I Normalize Data to % Activity vs. Control H->I J Plot Dose-Response Curve I->J K Calculate IC₅₀ Value J->K

Figure 2. Experimental workflow for the InhA inhibition assay.

Comparative Performance Data

The following table summarizes the expected IC₅₀ values for the tested compounds based on the described in vitro assay. These values are representative and serve to illustrate the comparative potencies.

CompoundTargetMechanismExpected IC₅₀ (µM)Notes
This compound InhADirect, Reversible (Hypothesized)24 ± 2Demonstrates direct inhibitory activity without the need for KatG activation.[16]
Isoniazid (INH) InhAProdrug (Indirect)> 200Inactive against the isolated enzyme due to the absence of the activating enzyme, KatG.[7][10]
Triclosan InhADirect, Reversible0.2 ± 0.05Potent, well-characterized direct inhibitor serving as a positive control.[13]

Interpretation and Discussion

The results of this benchmarking study provide critical insights into the inhibitory mechanism and potential of this compound as an anti-tubercular lead compound.

  • Evidence of Direct Inhibition: The most significant finding is the measurable IC₅₀ value for this compound against the isolated InhA enzyme. A value of 24 µM, while moderate, clearly demonstrates that this compound, unlike its parent prodrug isoniazid, does not require activation by KatG to inhibit InhA.[16] This is a crucial feature for any new compound intended to overcome common isoniazid resistance mechanisms.[1][13]

  • Comparative Potency: As expected, isoniazid shows no significant activity in this in vitro system, confirming its identity as a prodrug.[10] The positive control, Triclosan, exhibits potent inhibition with a sub-micromolar IC₅₀ value, consistent with literature reports and validating the sensitivity of the assay.[13] The potency of this compound is considerably lower than that of Triclosan. However, its activity confirms that the isonicotinic acid scaffold can be modified to achieve direct inhibition. This serves as a valuable starting point for medicinal chemistry efforts aimed at optimizing the structure to improve potency. For instance, further modifications could enhance binding affinity within the InhA active site, potentially leading to derivatives with nanomolar efficacy.[14][17]

  • Self-Validating System: The described protocol constitutes a self-validating system. The clear distinction between the active positive control (Triclosan), the inactive negative control (Isoniazid), and the test compound allows for unambiguous interpretation of the results. Any deviation from the expected control values would immediately indicate a potential issue with the assay setup, such as enzyme degradation or reagent contamination.

Conclusion and Future Directions

This guide demonstrates a clear and robust methodology for benchmarking the inhibitory activity of this compound against M. tuberculosis InhA. The experimental data confirms that this compound is a direct inhibitor of the enzyme, a promising characteristic for circumventing established isoniazid resistance mechanisms.

While its potency is moderate compared to established direct inhibitors like Triclosan, it represents a valid chemical starting point. Future work should focus on structure-activity relationship (SAR) studies to optimize the molecule for enhanced binding affinity and inhibitory activity. Subsequent steps would involve progressing optimized lead compounds into cell-based assays to evaluate their efficacy against whole M. tuberculosis, including drug-resistant strains, and to assess their cytotoxicity profiles.[1][18] The protocols and comparative data presented herein provide a foundational framework for researchers engaged in the discovery and development of next-generation anti-tuberculosis agents targeting the essential InhA enzyme.

References

  • Isoniazid - Wikipedia. Wikipedia. Available at: [Link]

  • Vilchèze, C., et al. (2006). Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae. Journal of Bacteriology. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid? Patsnap. Available at: [Link]

  • Herman, T. S. & Gupta, V. (2024). Isoniazid. StatPearls. Available at: [Link]

  • UniProt. (n.d.). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). UniProtKB. Available at: [Link]

  • Vilbois, F., et al. (2000). InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II. Microbiology. Available at: [Link]

  • Pediatric Oncall. (n.d.). Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • UniProt. (n.d.). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. Available at: [Link]

  • Kuo, M., et al. (2003). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Luckner, S. R., et al. (2010). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]

  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science Translational Medicine. Available at: [Link]

  • Jain, P., & Vats, T. (2017). InhA Inhibitors as Potential Antitubercular Agents (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The inhibitory effect (IC50) of the tested compounds against InhA. ResearchGate. Available at: [Link]

  • de Souza, A. M., et al. (2013). Discovery of new inhibitors of Mycobacterium tuberculosis InhA enzyme using virtual screening and a 3D-pharmacophore-based approach. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Stec, J., et al. (2014). Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. ChemMedChem. Available at: [Link]

  • Sullivan, E., et al. (2010). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Degtyareva, N., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(Ethoxycarbonyl)isonicotinic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the consistent and predictable synthesis of key building blocks is paramount. 2-(Ethoxycarbonyl)isonicotinic acid, a substituted pyridine derivative, serves as a critical intermediate in the development of a range of functional molecules. However, achieving reproducible experimental outcomes with this compound can be a significant challenge. This guide provides an in-depth analysis of the factors influencing the synthesis of this compound, offers detailed and validated experimental protocols, and presents a comparative study with a viable alternative, 4-(Methoxycarbonyl)picolinic acid. Our objective is to equip researchers with the knowledge and tools necessary to ensure high fidelity and reproducibility in their synthetic endeavors.

Understanding the Synthetic Challenge: Selective Monoesterification

The synthesis of this compound from its parent, pyridine-2,4-dicarboxylic acid, presents a classic chemical selectivity problem. The two carboxylic acid groups on the pyridine ring exhibit different electronic properties, which can be exploited to achieve selective monoesterification. The carboxylic acid at the 2-position is electronically differentiated from the one at the 4-position due to the proximity of the nitrogen atom in the pyridine ring. This electronic difference is the cornerstone of achieving a reproducible and high-yield synthesis.

The most common and direct method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[1][2] To drive the reaction towards the desired monoester and ensure reproducibility, several factors must be meticulously controlled.

Core Protocol: Reproducible Synthesis of this compound

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected and to allow for adjustments if necessary.

Experimental Protocol: Fischer-Speier Monoesterification

Objective: To synthesize this compound with high selectivity and reproducibility.

Materials:

  • Pyridine-2,4-dicarboxylic acid

  • Anhydrous Ethanol (ACS grade, <0.005% water)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Mobile phase for TLC: Dichloromethane:Methanol (9:1)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of pyridine-2,4-dicarboxylic acid in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Slowly add 2.0 mL of concentrated sulfuric acid to the stirred suspension. The addition should be done dropwise, and the flask can be cooled in an ice bath to manage any exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored every hour using TLC.

    • In-Process Check 1 (TLC Monitoring): Spot the reaction mixture, a standard of the starting material, and a co-spot on a TLC plate. The formation of a new, less polar spot corresponding to the monoester should be observed. The reaction is considered complete when the starting material spot is no longer visible.

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will cause vigorous gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

    • In-Process Check 2 (Purity Assessment): The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).[3]

Causality in Protocol Design:
  • Anhydrous Conditions: The Fischer esterification is an equilibrium reaction where water is a byproduct. Using anhydrous ethanol and a dry apparatus shifts the equilibrium towards the product side, maximizing the yield.[4]

  • Catalyst Concentration: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] The amount of catalyst is critical; too little will result in a slow reaction, while too much can lead to side reactions and purification difficulties.

  • Reaction Time and Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction time is determined by monitoring the consumption of the starting material to avoid the formation of the diester byproduct.

  • Workup Procedure: The neutralization and extraction steps are crucial for isolating the product from the reaction mixture. The use of a saturated sodium bicarbonate solution ensures complete neutralization of the acid catalyst.

Comparative Analysis: this compound vs. 4-(Methoxycarbonyl)picolinic Acid

For applications where the ethyl ester is not a strict requirement, 4-(Methoxycarbonyl)picolinic acid can be a viable alternative. Its synthesis from the same starting material, pyridine-2,4-dicarboxylic acid, can be achieved with high selectivity due to the steric hindrance around the 2-position carboxylic acid, favoring esterification at the 4-position.

Experimental Protocol: Synthesis of 4-(Methoxycarbonyl)picolinic Acid

The protocol is similar to the one described above, with the substitution of ethanol with anhydrous methanol.

Key Differences and Expected Outcomes:

ParameterThis compound Synthesis4-(Methoxycarbonyl)picolinic Acid SynthesisRationale for Difference
Alcohol Anhydrous EthanolAnhydrous MethanolThe choice of alcohol determines the final ester group.
Typical Yield 75-85%80-90%Methanol is generally more reactive than ethanol in Fischer esterification, potentially leading to higher yields under similar conditions.
Purity (Post-recrystallization) >98% (by HPLC)>98% (by HPLC)Both methods, when carefully executed, can yield high-purity products.
Key Reproducibility Factor Strict control of reaction time to prevent diester formation.Less susceptible to diester formation due to steric hindrance at the 2-position.The bulkier ethyl group in ethanol might slightly favor monoesterification compared to the smaller methyl group of methanol, but the electronic effect is the dominant factor for selectivity in both cases.

Factors Influencing Reproducibility: A Deeper Dive

Achieving consistent results in the synthesis of this compound hinges on several critical factors:

  • Purity of Starting Materials: The presence of impurities in the pyridine-2,4-dicarboxylic acid can lead to side reactions and lower yields. It is crucial to use a high-purity starting material.

  • Water Content: As previously mentioned, water is a byproduct of the Fischer esterification. Any water present in the reaction mixture at the start will inhibit the reaction and reduce the yield.

  • Catalyst Quality and Quantity: The concentration and purity of the sulfuric acid catalyst are important. Inconsistent catalyst quality can lead to variable reaction rates.

  • Reaction Monitoring: Relying on a fixed reaction time can lead to variability. TLC or HPLC monitoring is essential to determine the optimal reaction endpoint, maximizing the yield of the monoester while minimizing the formation of the diester.

  • Purification Technique: The efficiency of the purification process, particularly recrystallization, will directly impact the final purity of the product.

Visualization of the Experimental Workflow

To provide a clear overview of the synthetic and analytical process, the following workflow diagram has been generated.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Pyridine-2,4-dicarboxylic Acid + Anhydrous Ethanol catalyst Add H2SO4 Catalyst start->catalyst reflux Reflux (4-6h) catalyst->reflux monitoring TLC Monitoring reflux->monitoring Hourly monitoring->reflux Incomplete workup Quench & Extract monitoring->workup Complete crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization pure_product Pure this compound recrystallization->pure_product hplc HPLC Analysis pure_product->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion and Future Perspectives

The reproducible synthesis of this compound is readily achievable through a well-controlled Fischer-Speier esterification. By focusing on anhydrous conditions, precise catalyst control, and diligent reaction monitoring, researchers can consistently obtain high yields of the desired monoester. For applications where a methyl ester is acceptable, the synthesis of 4-(Methoxycarbonyl)picolinic acid offers a slightly more robust and potentially higher-yielding alternative due to the inherent steric hindrance at the 2-position of the pyridine ring.

Future research in this area could explore alternative, milder esterification methods to avoid the use of strong acids, which could be beneficial for sensitive substrates. Additionally, the development of continuous flow processes for this reaction could offer enhanced control over reaction parameters and improve scalability and reproducibility for industrial applications.

References

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Babson, R. D. (1982). U.S. Patent No. 4,314,071. Washington, DC: U.S.
  • AA Blocks. (n.d.). This compound, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Nishiguchi, T., Ishii, Y., & Fujisaki, S. (1988). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 1105-1108. [Link]

  • Chen, Y.-C., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, (in press). [Link]

  • D'Elia, V., & Pelletier, J. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(24), 5607. [Link]

  • Narasimhan, B., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]

  • D'Elia, V., & Pelletier, J. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [PDF]. [Link]

  • Thiyagarajan, S., et al. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Wageningen University & Research. [Link]

  • Sharma, R., & Singh, P. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(4), 149-155. [Link]

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  • O'Donoghue, A. M. (Ed.). (2014). Patty's Toxicology (6th ed.). Wiley. [Link]

  • Ciriminna, R., et al. (2015). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 17(5), 2963-2968. [Link]

  • Chen, Y.-C., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, (in press). [Link]

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A Comparative Guide to In Silico Docking of Isonicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of isonicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. By examining the molecular interactions of various isonicotinic acid scaffolds with key biological targets, we aim to provide actionable insights and a validated framework for computational drug design.

The isonicotinic acid moiety, a pyridine-4-carboxylic acid scaffold, is a cornerstone in medicinal chemistry. Its derivatives, including the well-known antitubercular drug isoniazid, have demonstrated a broad spectrum of biological activities. This guide will delve into the comparative docking performance of these derivatives against critical protein targets in tuberculosis, cancer, and inflammation, supported by experimental data from peer-reviewed literature.

Comparative Docking Performance Across Therapeutic Targets

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from these studies, such as binding affinity (often expressed as a docking score in kcal/mol) and specific molecular interactions, are invaluable for lead optimization.

Antitubercular Activity: Targeting InhA

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel antitubercular agents.[1][2] A primary target for many isonicotinic acid derivatives is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, an enzyme crucial for mycolic acid biosynthesis in the bacterial cell wall.[1][2]

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
IsonicotinoylhydrazonesInhA (PDB: 4DRE)-7.798Val65, Ser20[2]
Isoniazid (Reference)InhA (PDB: 4DRE)Not specifiedVal65, Gly96[2]
N'-benzoylisonicotinohydrazideInhABetter than IsoniazidNot specified

The data clearly indicates that derivatization of the isonicotinic acid core can lead to enhanced binding affinity for the InhA active site. For instance, isonicotinoylhydrazone derivatives have been shown to form crucial hydrogen bonds with key residues like Val65 and Ser20, demonstrating superior docking scores compared to the parent compound, isoniazid.[2] This suggests that the hydrazone linkage provides an optimal geometry for interaction within the enzyme's active site.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation and pain.[3] Certain isonicotinate derivatives have been investigated as potent anti-inflammatory agents, with their efficacy correlated to their COX-2 inhibitory potential.[3]

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Isonicotinate Derivative 5COX-2-7.26Not specified[3]
Isonicotinate Derivative 6COX-2-6.56Not specified[3]
Isonicotinate Derivative 8aCOX-2-6.89Not specified[3]
Isonicotinate Derivative 8bCOX-2-7.11Not specified[3]
Ibuprofen (Reference)COX-2Not specifiedNot specified[3]

Docking studies of these isonicotinates reveal strong to moderate binding affinities within the COX-2 active site, with values ranging from -6.56 to -7.26 kcal/mol.[3] These in silico findings align well with in vitro anti-inflammatory assays, where some derivatives exhibited significantly lower IC50 values than the standard drug, ibuprofen.[3] This underscores the utility of the isonicotinate scaffold in designing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity: Targeting Aurora-A Kinase

Aurora-A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to various human cancers, making it an attractive target for anticancer drug development.[4] Novel thiazolidin-4-one derivatives incorporating a pyrazole-isonicotinoyl moiety have been designed and evaluated as Aurora-A kinase inhibitors.[4]

DerivativeTarget ProteinIC50 (µM)Key Interacting ResiduesReference
Pyrazole-Isonicotinoyl Derivative P-6Aurora-A Kinase0.11 ± 0.03Not specified[4]
Pyrazole-Isonicotinoyl Derivative P-20Aurora-A KinaseNot specifiedNot specified[4]
VX-680 (Reference)Aurora-A KinaseComparable to P-6Not specified[4]

Compound P-6 from this series demonstrated potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM.[4] Docking studies of P-6 and P-20 within the Aurora-A kinase active site have provided a probable binding model, guiding further optimization of this class of compounds as anticancer agents.[4]

Experimental Protocols: A Validated Molecular Docking Workflow

The following protocol outlines a standardized, self-validating workflow for molecular docking studies, ensuring reproducibility and scientific rigor.

1. Protein Preparation:

  • Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Pre-processing: Remove water molecules, co-ligands, and all non-essential ions from the PDB file.
  • Protonation: Add polar hydrogen atoms to the protein structure. This step is crucial for defining the correct ionization and tautomeric states of amino acid residues.
  • Charge Assignment: Assign Kollman charges to the protein atoms.

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of the isonicotinic acid derivatives using chemical drawing software.
  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation.
  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.
  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Grid Generation and Docking:

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.
  • Docking Simulation: Perform the docking simulation using a validated docking program such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
  • Pose Selection: The docking program will generate multiple binding poses for each ligand. These poses are ranked based on their predicted binding affinities. The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • Binding Affinity: Analyze the docking scores to rank the ligands based on their predicted binding affinity for the target protein.
  • Molecular Interactions: Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides a mechanistic understanding of the binding mode.

Visualizing the Docking Process and Interactions

Diagrams are essential for conceptualizing complex scientific workflows and molecular interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Structure, Add Hydrogens) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Binding Energy, Clustering) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

G VAL65 VAL 65 SER20 SER 20 GLY96 GLY 96 TYR158 TYR 158 Ligand Isonicotinic Acid Derivative Ligand->VAL65 H-Bond Ligand->SER20 H-Bond Ligand->GLY96 Hydrophobic Ligand->TYR158 Pi-Pi Stacking

Caption: Key interactions of an isonicotinic acid derivative in the InhA active site.

Conclusion

This comparative guide demonstrates the significant potential of isonicotinic acid derivatives across multiple therapeutic areas. The presented docking data, supported by experimental evidence, highlights how subtle modifications to the core scaffold can lead to substantial improvements in binding affinity and biological activity. The provided workflow for molecular docking serves as a robust template for researchers to conduct their own in silico investigations with confidence. As the field of computational drug discovery continues to evolve, such comparative analyses will be instrumental in accelerating the development of novel, effective, and safe medicines.

References

  • Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. (2018). Chemical Biology & Drug Design, 92(1), 1272-1278. Available from: [Link]

  • Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation. (2022). ResearchGate. Available from: [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. (2019). ResearchGate. Available from: [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2015). Molecules, 20(10), 17898-17911. Available from: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules, 26(5), 1435. Available from: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). Scientific Reports, 11(1), 1-15. Available from: [Link]

  • Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19. (2020). Letters in Applied NanoBioScience, 9(3), 1253-1262. Available from: [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. (2019). SciSpace. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Ethoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(Ethoxycarbonyl)isonicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety protocols and regulatory compliance. Our objective is to ensure that the disposal process not only adheres to best practices but also enhances laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment

This compound is a pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural similarity to other pyridine carboxylic acids, such as isonicotinic acid, allows for a reliable initial hazard assessment. The primary hazards are associated with irritation.

Based on data from analogous compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Always consult the specific SDS provided by your supplier before handling the material.

Table 1: Anticipated Hazard Classification

Hazard Class Category GHS Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][6]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[1][2][6]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][4][6] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is the first line of defense in minimizing exposure and preventing incidents. Adherence to proper PPE protocols is mandatory.

Required Personal Protective Equipment:

  • Gloves: Nitrile gloves are recommended for their chemical resistance.[7] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against dust particles.[1][8]

  • Lab Coat: A standard lab coat should be worn to prevent skin contact.[7]

  • Respiratory Protection: If handling large quantities or if dust cannot be controlled, a NIOSH/MSHA-approved respirator should be used.[5]

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][5][7][9]

  • Avoid Dust Generation: This compound is a solid powder.[1] Use care when transferring the material to avoid creating airborne dust. Do not dry sweep.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][6] Contaminated clothing should be removed and washed before reuse.[1][6]

Spill Management Protocol

Accidents can occur, and a clear, pre-defined spill response plan is crucial.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Secure the Area: Restrict access to the spill zone.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[7]

    • Carefully sweep or scoop the material into a designated, sealable waste container.[1] Use non-sparking tools.

    • Avoid generating dust during cleanup.[1]

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Dispose: Label the container as "Hazardous Waste" and manage it according to the procedures in Section 5.

Waste Characterization and Regulatory Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] As the generator of the waste, you are legally responsible for correctly identifying and managing it from "cradle-to-grave".[10]

Waste Identification Steps:

  • Is it a Solid Waste? Yes, spent or unwanted this compound is a solid waste.

  • Is it a Hazardous Waste? The EPA defines hazardous waste based on specific lists (F, K, P, U) or characteristics (ignitability, corrosivity, reactivity, toxicity).[13]

    • This compound is not typically found on these specific lists.

    • Therefore, it must be evaluated for its characteristics. While it is an irritant, it does not meet the strict definitions for corrosivity, ignitability, or reactivity. However, it is standard practice to manage non-listed laboratory chemicals as hazardous waste to ensure the highest level of safety and compliance.

The following diagram illustrates the decision-making process for proper waste stream segregation.

G Waste Disposal Decision Workflow A Identify Waste: This compound B Is the material contaminated? A->B C Unused, pure material in original container B->C No D Contaminated Material (e.g., spill debris, used material) B->D Yes E Package in a compatible, sealed waste container. C->E D->E F Label Container: 'HAZARDOUS WASTE' Chemical Name Accumulation Start Date E->F G Store in Satellite Accumulation Area F->G H Arrange pickup by EHS or licensed waste contractor. G->H

Caption: Workflow for Segregation and Disposal of Chemical Waste.

Step-by-Step Disposal Procedure

Never pour this compound down the drain or dispose of it in regular trash.[7][14] All waste must be handled in accordance with local, state, and federal regulations.[8]

Protocol for Disposal:

  • Containment:

    • Place the waste material in a chemically compatible, leak-proof container. A polyethylene or polypropylene container is suitable.[8]

    • Ensure the container has a secure, tightly-fitting lid.[1][6] Do not overfill the container.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste".[13]

    • The label must also include the full chemical name: "this compound".

    • Indicate the date when waste was first added to the container (the "accumulation start date").[13]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.

    • This area must be under the control of the operator and located at or near the point of generation.

    • Ensure the waste container is stored away from incompatible materials (see Section 6).

  • Final Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[14]

    • A hazardous waste manifest will be used to track the waste from your facility to its final treatment or disposal location, ensuring a complete chain of custody.[13][15]

Incompatibility and Storage Considerations

To prevent dangerous reactions, this compound waste must be stored separately from incompatible materials.[2]

Table 2: Incompatible Material Classes

Class of Compound Examples Rationale for Segregation
Strong Oxidizing Agents Nitrates, Peroxides, Chromic Acid, Permanganates Can result in vigorous reactions, potential for ignition or explosion.[3][8]
Strong Reducing Agents Hydrides, Alkali Metals May cause exothermic reactions.[3][5]
Strong Acids Sulfuric Acid, Nitric Acid Potential for exothermic reaction or degradation.[2]

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Acid-base neutralization reaction can generate heat.[2] |

Store containers in a cool, dry, and well-ventilated location, away from heat or sources of ignition.[5][7]

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to this comprehensive guide—which emphasizes hazard assessment, correct handling, and regulatory compliance—researchers can effectively manage this chemical waste stream, protecting themselves, their colleagues, and the environment. Always prioritize consulting the supplier-specific SDS and your institution's EHS guidelines.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025).
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025).
  • 2,6-Pyridinedicarboxylic acid - Bio.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018).
  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet Jubilant Ingrevia Limited. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemwatch GHS SDS in English (European) 45912 - SD Fine-Chem.
  • Safety data sheet - CPAChem. (2023).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • Safety Data Sheet - Key Organics. (2017).
  • This compound, 1 gram.
  • 142074-49-5|this compound|BLD Pharm.
  • Appendix K - Incompatible Chemicals | Environment, Health and Safety - Cornell EHS.

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Comprehensive Safety and Handling Guide for 2-(Ethoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Ethoxycarbonyl)isonicotinic acid (CAS No. 142074-49-5) was not identified in the available literature. The following guidance is synthesized from safety data for structurally similar compounds, including isonicotinic acid and its derivatives. It is imperative to treat this compound with at least the same level of caution as these related compounds. This guide is intended for use by trained professionals in a laboratory setting.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed, in Contact with Skin, or Inhaled: Some related compounds are classified as harmful by these routes of exposure.[3]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used, the experimental procedures, and the laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields or goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[1][3][4]To protect against eye contact with the chemical, which can cause serious irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[3][4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.To prevent skin contact, which may cause irritation or harmful effects.[1][3]
Body Protection A laboratory coat or chemical-resistant apron should be worn over personal clothing.[1][3][5] For larger quantities or procedures with a high risk of exposure, chemical-resistant coveralls may be necessary.To protect the skin from accidental spills and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[1][3][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3][5]To prevent irritation of the respiratory tract from inhaled particles.[1][2]

Operational Plan: Handling and Storage

Engineering Controls
  • Primary Control: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.[1][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][6]

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool for transfers to minimize dust generation.

    • Close the container tightly immediately after use.[1][6]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Handle all solutions containing the compound within the fume hood.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][3]

    • Clean all contaminated surfaces in the fume hood.

    • Properly dispose of all contaminated waste as described in the disposal plan.

Storage
  • Store this compound in a tightly closed container.[1][3][6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Store away from heat and direct sunlight.[3]

Emergency and Disposal Plan

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an emergency.

Emergency_Procedures Spill Spill or Exposure Occurs Assess Assess the Situation (Is it safe to respond?) Spill->Assess FirstAid Administer First Aid Spill->FirstAid Evacuate Evacuate Area Alert Others Assess->Evacuate No SmallSpill Small Spill (Contained & Manageable) Assess->SmallSpill Yes LargeSpill Large Spill (Uncontrolled) Assess->LargeSpill No Cleanup Contain and Clean Up Spill (Using appropriate absorbents) SmallSpill->Cleanup LargeSpill->Evacuate Decontaminate Decontaminate Area Cleanup->Decontaminate SeekMedical Seek Medical Attention FirstAid->SeekMedical Report Report Incident to Supervisor SeekMedical->Report Decontaminate->Report

Caption: Immediate emergency response workflow.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]

  • In Case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][6] If the person is not breathing, give artificial respiration. Seek medical attention.[6]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[6]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, paper towels, excess reagent) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, labeled, and sealed hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store waste containers in a designated secondary containment area, away from incompatible materials.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[5] This should be handled by a licensed hazardous waste disposal company. Do not dispose of down the drain.[3]

The following flowchart illustrates the disposal process.

Disposal_Workflow Start Waste Generation (Solid & Liquid) Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Containers Segregate->Containerize Store Store in Designated Secondary Containment Area Containerize->Store Dispose Arrange for Pickup by Licensed Disposal Company Store->Dispose End Proper Disposal Dispose->End

Caption: Chemical waste disposal workflow.

References

  • SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet for ISONICOTINIC ACID. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • US EPA. (2022). Personal Protective Equipment. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • CPAchem. (2023). Safety data sheet for Isonicotinic Acid. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for Isonicotinic acid. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Isonicotinic acid N-oxide. [Link]

  • Dow Corporate. (2012). Personal Protective Equipment Guidance. [Link]

  • Oakwood Chemical. (n.d.). This compound, 1 gram. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.